3-Fluorobenzamidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQHILAOJSVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499001 | |
| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75207-72-6 | |
| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluorobenzamidine hydrochloride molecular weight
An In-Depth Technical Guide to 3-Fluorobenzamidine Hydrochloride for Advanced Research Applications
Introduction
This compound is a halogenated aromatic carboximidamide that has emerged as a crucial building block and research tool in medicinal chemistry and drug discovery. As a derivative of benzamidine, a well-known competitive inhibitor of serine proteases, its strategic fluorination at the meta-position of the phenyl ring imparts unique physicochemical properties that researchers can leverage to refine molecular interactions, enhance metabolic stability, and improve pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, core applications, and practical experimental considerations for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Characterization and Structural Significance
This compound is a white solid powder supplied as a hydrochloride salt to improve solubility and stability.[1][2] Its fundamental properties are critical for its application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂ · HCl | [1][2] |
| Molecular Weight | 174.60 g/mol | [2][3] |
| CAS Number | 75207-72-6 | [2][4] |
| Appearance | White Powder | [1][2] |
| Melting Point | 164-172°C | [2] |
| Solubility | Soluble in water and alcohol | [1] |
The Role of Fluorine Substitution
The incorporation of a fluorine atom is a deliberate and strategic choice in medicinal chemistry.[5] In the context of 3-Fluorobenzamidine, the fluorine atom at the meta-position exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. This modification can significantly influence the compound's:
-
Lipophilicity: Fluorine substitution is known to enhance lipophilicity, which can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability and efficacy in drug formulations.[2]
-
Binding Interactions: The electronegative fluorine can alter the electrostatic potential of the molecule, potentially forming favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site) that can enhance binding affinity and selectivity for its target enzyme.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life in vivo.[5]
Part 2: Core Applications in Drug Discovery & Biochemistry
This compound's primary utility lies in its role as a versatile intermediate for synthesizing more complex molecules, particularly enzyme inhibitors.[1][2]
Serine Protease Inhibition
Benzamidines are classic "warheads" for targeting serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation and cancer progression. The positively charged amidinium group mimics the substrate's guanidinium group (from arginine) or ammonium group (from lysine), allowing it to bind competitively in the S1 specificity pocket of enzymes like trypsin and thrombin.
This compound serves as a foundational scaffold for developing highly specific inhibitors. Researchers can use it as a starting material, elaborating its structure to achieve desired potency and selectivity for a specific protease target. Its derivatives are crucial tools for studying biological pathways and are explored for therapeutic potential in diseases like cancer and viral infections.[2]
Workflow: From Building Block to Lead Compound
The following diagram illustrates a typical workflow where this compound is utilized as a starting material in a drug discovery program targeting a specific serine protease.
Part 3: Experimental Protocol: In Vitro Trypsin Inhibition Assay
This protocol describes a self-validating system to determine the inhibitory potential of a compound synthesized from this compound against bovine trypsin.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle: Trypsin cleaves the synthetic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.
1. Materials & Equipment
-
Test Compound (synthesized from 3-Fluorobenzamidine HCl) dissolved in DMSO
-
Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich T1426)
-
L-BAPNA (e.g., Sigma-Aldrich B4875)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Reagent Preparation
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock in 1 mM HCl. For the assay, dilute to a working concentration of 10 µg/mL in Tris-HCl buffer.
-
L-BAPNA Stock Solution: Prepare a 10 mM stock in DMSO. For the assay, dilute to a working concentration of 1 mM in Tris-HCl buffer.
-
Test Compound Serial Dilution: Create a 10-point, 2-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).
3. Assay Procedure (in a 96-well plate)
-
Add Inhibitor: To appropriate wells, add 2 µL of the serially diluted test compound. For control wells, add 2 µL of DMSO.
-
Controls:
-
100% Activity Control (No Inhibitor): 2 µL DMSO.
-
0% Activity Control (Blank): No enzyme will be added.
-
-
Add Enzyme: Add 98 µL of the trypsin working solution (10 µg/mL) to all wells except the blank wells. Add 98 µL of buffer to the blank wells.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the 1 mM L-BAPNA working solution to all wells to start the reaction. The final volume in each well is 200 µL.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode) at 37°C.
4. Data Analysis & Self-Validation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize Data: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Trustworthiness Check: The 100% activity control should show a robust linear increase in absorbance, while the blank should show no significant change. The Z'-factor for the assay should be calculated to ensure it is a high-quality screen (Z' > 0.5 is considered excellent).
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed when handling this compound.
-
Safety Precautions: The safety profile of this compound has not been fully evaluated.[1] It is recommended to handle it in a well-ventilated area or fume hood.[6][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][6] Avoid inhalation of the powder and direct contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place to prevent degradation.[1][7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[6]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its strategically placed fluorine atom provides medicinal chemists with a powerful lever to modulate biological activity and pharmacokinetic properties. By serving as a versatile scaffold for the synthesis of targeted inhibitors, particularly for the serine protease family, it continues to be a compound of high interest in the development of novel therapeutics. A thorough understanding of its properties, applications, and handling requirements is essential for any researcher aiming to unlock its full potential.
References
-
3-Fluorobenzene-1-carboximidamide hydrochloride - Introduction. ChemBK. [Link]
-
3-(Butylamino)-6-chloropyridazine [1009-84-3]. Autech Industry Co.,Limited. [Link]
-
CAS 1009-84-3 MFCD09800957-N-Butyl-6-Chloropyridazin-3-Amine. ChemWhat. [Link]
-
4-Fluorobenzamidine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
3-BROMO-4-FLUORO-BENZAMIDINE HYDROCHLORIDE [929884-81-1]. Chemsigma. [Link]
-
3-Fluorobenzamide. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
-
Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed Central, National Center for Biotechnology Information. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 75207-72-6 [chemicalbook.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-Fluorobenzamidine Hydrochloride: Properties, Synthesis, and Applications
As a cornerstone in contemporary medicinal chemistry and biochemical research, 3-Fluorobenzamidine hydrochloride (CAS No: 75207-72-6) presents a unique combination of reactivity and structural features.[1][2][3] This guide offers a detailed exploration of its chemical properties, synthesis, and critical applications, providing researchers and drug development professionals with the field-proven insights necessary for its effective utilization.
Core Physicochemical and Structural Characteristics
This compound is a white solid powder that serves as a versatile synthetic intermediate.[1][2] The introduction of a fluorine atom onto the benzene ring is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can significantly alter the compound's electronic properties, pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles in derivative drug candidates.[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various experimental protocols.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 75207-72-6 | [2][3] |
| Molecular Formula | C₇H₇FN₂·HCl | [1][2] |
| Molecular Weight | 174.60 g/mol | [2][3] |
| Appearance | White solid powder | [1][2] |
| Melting Point | 164-172°C | [2] |
| Solubility | Soluble in water and alcohols | [1] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | Store at room temperature, tightly closed and in a dry, well-ventilated place. | [2] |
Synthesis and Mechanistic Considerations
The synthesis of benzamidine derivatives is a well-established process in organic chemistry. A common and reliable pathway to this compound begins with the corresponding nitrile, 3-fluorobenzonitrile. The Pinner reaction provides a classic and effective method for this transformation.
The causality behind this multi-step protocol is rooted in the controlled activation of the nitrile. First, reacting 3-fluorobenzonitrile with an alcohol (like ethanol) under anhydrous acidic conditions (using HCl gas) forms an imidate ester hydrochloride. This intermediate is more susceptible to nucleophilic attack than the starting nitrile. Subsequent treatment with ammonia displaces the alkoxy group to form the desired amidine, which is isolated as its stable hydrochloride salt.
Caption: General synthesis pathway for 3-Fluorobenzamidine HCl.
Spectral Data Interpretation
Structural confirmation and purity assessment of this compound rely on standard analytical techniques. The interpretation of its spectral data provides a definitive fingerprint of the molecule.
-
¹H NMR: The aromatic region will display complex multiplets corresponding to the four protons on the fluorinated benzene ring. The fluorine atom's coupling (J-coupling) with adjacent protons is a key diagnostic feature. Protons on the amidinium group (-C(NH₂)₂) are typically broad and may exchange with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is highly characteristic.
-
IR Spectroscopy: Key vibrational bands include N-H stretching from the amidinium group (typically broad, in the 3100-3300 cm⁻¹ region), C=N stretching (around 1650 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region).
A typical quality control workflow ensures the identity and purity of the compound before its use in sensitive applications. This often involves chromatographic separation followed by mass spectrometric detection.
Caption: Standard analytical workflow for compound validation.
Applications in Research and Drug Development
This compound's primary value lies in its role as a versatile building block for synthesizing more complex molecules, particularly in the pursuit of novel therapeutics.[2][5]
-
Enzyme Inhibitors: The benzamidine moiety is a well-known pharmacophore that can mimic the side chain of arginine. This makes it an excellent starting point for designing inhibitors of serine proteases (e.g., thrombin, trypsin), where it can form strong interactions with aspartate residues in the enzyme's active site. The 3-fluoro substituent can enhance binding affinity and improve metabolic stability.[2]
-
Antitumor and Antiviral Agents: Researchers have incorporated the fluorobenzamidine scaffold into compounds with potential anticancer and antiviral activities.[2] For instance, novel bithiophene-fluorobenzamidine (BFB) derivatives have demonstrated promising antitumor, pro-apoptotic, and anti-metastatic activities against breast and colorectal cancers in preclinical studies.[6][7][8][9] These studies highlight the compound's potential in developing agents that can modulate complex biological pathways.[2][6]
-
Biochemical Probes and Diagnostic Reagents: It can be used to synthesize probes for studying protein interactions and enzyme activity or in the formulation of diagnostic agents that rely on specific enzyme-inhibitor interactions.[2][5]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 75207-72-6 [chemicalbook.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. jk-sci.com [jk-sci.com]
- 6. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzamidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
The Pinner Reaction: A Classic and Reliable Approach
The most common and efficient method for the synthesis of this compound is through the Pinner reaction, a classic organic transformation that converts nitriles into imidates, which are then subsequently converted to amidines.[1][2] This two-step process, starting from the readily available 3-fluorobenzonitrile, offers a reliable and scalable route to the desired product.
Part 1: Formation of the Pinner Salt (Ethyl 3-fluorobenzimidate hydrochloride)
The initial step involves the reaction of 3-fluorobenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms the key intermediate, an imino ester salt known as a Pinner salt, in this case, ethyl 3-fluorobenzimidate hydrochloride.[1][2][3]
Mechanism of Pinner Salt Formation:
The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate. Subsequent deprotonation and protonation steps lead to the formation of the stable Pinner salt.[4]
node [fillcolor="#F1F3F4"]; "3-Fluorobenzonitrile"; "Protonated Nitrile"; "Imidate Intermediate"; "Ethyl 3-fluorobenzimidate (Pinner Salt)";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HCl"; "Ethanol"; "H+";
"3-Fluorobenzonitrile" -> "Protonated Nitrile" [label="+ HCl"]; "Protonated Nitrile" -> "Imidate Intermediate" [label="+ Ethanol"]; "Imidate Intermediate" -> "Ethyl 3-fluorobenzimidate (Pinner Salt)" [label="- H+"]; }
Part 2: Ammonolysis of the Pinner Salt
The isolated or in-situ generated Pinner salt is then treated with ammonia to yield the final product, this compound. This step is an example of ammonolysis, where ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate and displacing the ethoxy group.
node [fillcolor="#F1F3F4"]; "Ethyl 3-fluorobenzimidate (Pinner Salt)"; "Tetrahedral Intermediate"; "3-Fluorobenzamidine"; "this compound";
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia (NH3)"; "HCl";
"Ethyl 3-fluorobenzimidate (Pinner Salt)" -> "Tetrahedral Intermediate" [label="+ NH3"]; "Tetrahedral Intermediate" -> "3-Fluorobenzamidine" [label="- Ethanol"]; "3-Fluorobenzamidine" -> "this compound" [label="+ HCl"]; }
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluorobenzonitrile | C₇H₄FN | 121.11 | 12.1 g | 0.1 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Anhydrous Hydrogen Chloride | HCl | 36.46 | gas | - |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Ammonia (saturated in ethanol) | NH₃ | 17.03 | ~100 mL | - |
Step 1: Synthesis of Ethyl 3-fluorobenzimidate hydrochloride (Pinner Salt)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add 3-fluorobenzonitrile (12.1 g, 0.1 mol) and anhydrous ethanol (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After saturation with HCl, seal the flask and allow it to stand at 0-5 °C for 24-48 hours. A white precipitate of the Pinner salt should form.
-
Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether (2 x 50 mL) to remove unreacted starting materials and excess HCl.
-
Dry the white crystalline solid under vacuum to yield ethyl 3-fluorobenzimidate hydrochloride.
Step 2: Synthesis of this compound
-
Suspend the dried ethyl 3-fluorobenzimidate hydrochloride in anhydrous ethanol (100 mL) in a clean, dry flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a saturated solution of ammonia in ethanol (~100 mL) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting crude solid is this compound.
Purification
The crude this compound can be purified by recrystallization.[5][6][7][8]
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,3-disubstituted benzene ring. Broad signals for the -NH₂ and -NH- protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant. A signal for the amidine carbon (C=N) in the range of 160-170 ppm.[9][10][11] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₇FN₂) at m/z 138.06.[12] |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Considerations
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous Reagents: The Pinner reaction requires anhydrous conditions. Moisture can lead to the formation of unwanted byproducts such as amides and esters.[2]
-
Ammonia: Ammonia is a corrosive and pungent gas. Handle with care in a fume hood.
-
This compound: While specific toxicity data is limited, it should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses).
Conclusion
The Pinner reaction provides a robust and efficient pathway for the synthesis of this compound from 3-fluorobenzonitrile. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity. The detailed protocol and characterization guidelines presented in this technical guide should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68000, 3-Fluorobenzamide. Retrieved from [Link].
-
NROChemistry. Pinner Reaction. Retrieved from [Link].
-
Wikipedia. Pinner reaction. Retrieved from [Link].
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link].
-
ResearchGate. Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). Retrieved from [Link].
-
CUNY. Purification by Recrystallization. Retrieved from [Link].
-
University of California, Irvine. Recrystallization and Crystallization. Retrieved from [Link].
-
The Royal Society of Chemistry. Supporting Information for. Retrieved from [Link].
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Google Patents. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link].
-
Beilstein-Institut. A Lewis acid-promoted Pinner reaction. Retrieved from [Link].
-
Wiley Online Library. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link].
-
The Royal Society of Chemistry. Green Chemistry. Retrieved from [Link].
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link].
- Google Patents. CN105523962A - Fluorobenzonitrile compound preparation method.
- Google Patents. US5130490A - Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt.
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
European Journal of Chemistry. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved from [Link].
-
ResearchGate. Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. Retrieved from [Link].
-
PubMed. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Retrieved from [Link].
-
ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link].
-
ResearchGate. Synthesis, Characterization and Anti-tubercular activity of Ethyl-3-benzoyl-7-(trifluoromethyl) indolizine-1-carboxylate analogues and in silico study for prospective molecular target identification. | Request PDF. Retrieved from [Link].
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Fluorobenzamide | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Application of 3-Fluorobenzamidine Hydrochloride: A Technical Guide for Researchers
Introduction: A Fluorinated Scaffold of Therapeutic Interest
3-Fluorobenzamidine hydrochloride has emerged as a significant building block in medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom onto the benzamidine scaffold imparts unique physicochemical properties that enhance its utility as a versatile intermediate in the synthesis of targeted therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and biological applications of this compound, with a focus on its role as a serine protease inhibitor and its potential in anticancer research. The fluorine substitution is known to increase the lipophilicity of the molecule, which can lead to improved bioavailability and efficacy of drug candidates.[1] Researchers have leveraged these properties in the development of potent enzyme inhibitors and antiviral agents.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 75207-72-6 | Chem-Impex |
| Molecular Formula | C₇H₇FN₂·HCl | Chem-Impex |
| Molecular Weight | 174.6 g/mol | Chem-Impex |
| Appearance | White powder | Chem-Impex |
| Melting Point | 164-172°C | Chem-Impex |
| Purity | ≥ 99% (HPLC) | Chem-Impex |
Synthesis of this compound: The Pinner Reaction
The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[2][3][4] This approach offers a reliable and scalable route to the desired product.
Reaction Scheme
Caption: Synthesis of this compound via the Pinner Reaction.
Detailed Experimental Protocol
Materials:
-
3-Fluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (in ethanol)
Procedure:
-
Formation of the Pinner Salt: A solution of 3-fluorobenzonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature to facilitate the precipitation of the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt). The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Ammonolysis to this compound: The isolated Pinner salt is suspended in a solution of ammonia in ethanol. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting crude product is recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The protons of the amidinium group will also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the amidinium group will also be identifiable.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum of 3-Fluorobenzamidine would show a molecular ion peak corresponding to its molecular formula (C₇H₇FN₂).
Mechanism of Action: Inhibition of Serine Proteases
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases.[3] They act by binding to the active site of the enzyme, mimicking the natural substrate. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue in the S1 pocket of the enzyme, a key interaction for substrate recognition and binding.
Caption: Proposed binding mode of 3-Fluorobenzamidine in the active site of a serine protease.
Biological Applications in Cancer Research
Recent studies have highlighted the potential of fluorobenzamidine derivatives in cancer therapy. A novel compound, bithiophene-fluorobenzamidine (BFB), has demonstrated significant antitumor, pro-apoptotic, and anti-metastatic activities in preclinical models of breast and colorectal cancer.[5][6][7]
Antitumor Activity of a Bithiophene-Fluorobenzamidine (BFB) Derivative
In a study utilizing a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in mice, BFB treatment led to a significant reduction in tumor incidence and multiplicity.[5][6][7] The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
Key Molecular Targets and Effects of BFB:
| Target Protein | Effect of BFB Treatment | Biological Consequence |
| CDK1 | Downregulation | Cell cycle arrest |
| HER2 | Downregulation | Reduced proliferation |
| p53 | Upregulation | Tumor suppression, Apoptosis induction |
| p21 (CDKN1A) | Upregulation | Cell cycle arrest |
| ESR-α | Upregulation | Modulation of estrogen response |
| CAS3 | Upregulation | Execution of apoptosis |
Data synthesized from Saleh et al., 2022.[5][6][7]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound stands as a valuable and versatile molecule in the field of medicinal chemistry. Its straightforward synthesis, coupled with the advantageous properties imparted by the fluorine atom, makes it an attractive starting material for the development of novel therapeutic agents. Its established role as a serine protease inhibitor and its incorporation into potent anticancer compounds underscore its significance in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.
References
-
Chem-Impex. This compound. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]
-
Markwardt, F., Stürzebecher, J., & Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Chem-Station. Pinner Reaction. [Link]
-
Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]
-
Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
-
Alves, T. L., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate chemistry, 28(5), 1436–1444. [Link]
-
Aso, H., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific reports, 8(1), 16919. [Link]
-
Singh, S., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(6), 425–436. [Link]
-
Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]
-
Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
-
Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]
-
Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
Sources
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the-Mechanism of Action of 3-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorobenzamidine hydrochloride is a synthetic small molecule recognized primarily for its role as a competitive inhibitor of trypsin-like serine proteases. Its core mechanism involves the reversible binding of the positively charged amidine group to the negatively charged aspartate residue in the S1 pocket of these enzymes, effectively blocking substrate access to the catalytic triad. This guide provides an in-depth analysis of its molecular interactions, inhibitory profile against key physiological enzymes such as thrombin, urokinase-type plasminogen activator (uPA), and matriptase, and the downstream consequences of this inhibition on critical signaling pathways. Furthermore, it details validated experimental protocols for characterizing its inhibitory activity, offering a comprehensive resource for researchers employing this compound in drug discovery and biochemical studies.
Introduction: The Significance of a Classic Serine Protease Inhibitor
Benzamidine and its derivatives have long served as foundational tools in the study of serine proteases. The introduction of a fluorine atom at the meta-position, creating 3-Fluorobenzamidine, subtly alters the molecule's electronic properties and lipophilicity, which can influence its binding affinity and bioavailability without fundamentally changing its core inhibitory mechanism[1]. As a hydrochloride salt, the compound exhibits improved solubility in aqueous buffers, a critical feature for its application in biochemical assays[1].
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression[2]. The ability of 3-Fluorobenzamidine to selectively target and inhibit these enzymes makes it an invaluable research tool and a scaffold for the development of therapeutic agents for diseases ranging from thrombosis to cancer[1][3].
Core Mechanism of Action: Competitive Inhibition
The primary mechanism of action for 3-Fluorobenzamidine is competitive inhibition . The defining feature of the molecule is its benzamidine headgroup. At physiological pH, the amidine moiety is protonated, carrying a positive charge that mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.
This mimicry allows 3-Fluorobenzamidine to bind reversibly to the enzyme's active site, specifically within the S1 specificity pocket. This pocket in trypsin-like proteases contains a conserved aspartic acid residue (Asp189 in trypsin) at its base, which forms a strong ionic bond with the positively charged inhibitor. By occupying this critical site, 3-Fluorobenzamidine physically blocks the entry of the natural substrate, preventing its cleavage by the catalytic triad (Ser195, His57, Asp102).
Unlike irreversible inhibitors, 3-Fluorobenzamidine does not form a covalent bond with the active site serine[4]. The binding is governed by equilibrium dynamics, and its potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.
Key Molecular Targets and Pathway Modulation
3-Fluorobenzamidine exhibits inhibitory activity against a range of trypsin-like serine proteases. The downstream biological effects are a direct consequence of which enzyme is being targeted.
Inhibition of Thrombin and the Coagulation Cascade
Thrombin (Factor IIa) is the terminal serine protease in the blood coagulation cascade. Its primary role is to convert soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a stable blood clot[5][6][7]. Thrombin also activates other clotting factors, such as V, VIII, XI, and XIII, amplifying its own production and stabilizing the clot[8][9].
By competitively inhibiting thrombin, 3-Fluorobenzamidine directly interferes with these processes, leading to an anticoagulant effect. This action prevents the formation of the fibrin mesh, thereby inhibiting blood clot formation.
Caption: Inhibition of the Coagulation Cascade by 3-Fluorobenzamidine.
Inhibition of uPA and Matriptase in Cancer Progression
The urokinase-type plasminogen activator (uPA) system and the transmembrane protease matriptase are critically involved in cancer progression, particularly in tumor cell invasion and metastasis[10][11][12].
-
uPA System: uPA converts the zymogen plasminogen into the active broad-spectrum protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cancer cell migration and invasion[13]. High levels of uPA and its receptor (uPAR) are often correlated with poor prognosis in various cancers[10].
-
Matriptase: This epithelial-specific protease is involved in activating other proteases and growth factors, such as Hepatocyte Growth Factor (HGF), which promotes cell proliferation and motility[12][14].
3-Fluorobenzamidine and its derivatives can inhibit both uPA and matriptase, thereby blocking these pro-metastatic pathways[14][15][16]. Inhibition prevents ECM degradation and disrupts the growth factor signaling required for tumor progression.
Caption: Inhibition of Pro-Metastatic Protease Pathways.
Quantitative Inhibitory Profile
The potency of 3-Fluorobenzamidine varies depending on the target enzyme and the specific assay conditions. Benzamidine derivatives are generally considered moderately potent inhibitors.
| Enzyme Target | Typical Kᵢ or IC₅₀ Range | Biological Process |
| Trypsin | Micromolar (µM)[4] | Digestion, Protease Research Model |
| Thrombin | Micromolar (µM)[4] | Blood Coagulation[5][7] |
| Plasmin | Micromolar (µM)[17] | Fibrinolysis |
| Matriptase | Micromolar (µM) to Nanomolar (nM)[15][16] | Tissue Homeostasis, Cancer[12] |
| uPA | Micromolar (µM) | Cancer Metastasis, Tissue Remodeling[11][13] |
Note: Exact values can vary significantly based on experimental conditions (pH, temperature, substrate concentration). The data presented is a general range based on studies of benzamidine and its derivatives.
Experimental Validation: Protocols and Methodologies
Characterizing the inhibitory activity of 3-Fluorobenzamidine requires robust and well-controlled enzymatic assays. A standard method involves a chromogenic or fluorogenic kinetic assay.
Protocol: Chromogenic Serine Protease Inhibition Assay
This protocol provides a framework for determining the IC₅₀ value of 3-Fluorobenzamidine against a target serine protease like trypsin.
Causality Behind Experimental Choices:
-
Buffer: Tris-HCl at pH 8.0 is chosen because many trypsin-like proteases exhibit optimal activity in a slightly alkaline environment. The inclusion of CaCl₂ is critical as calcium ions stabilize the structure of trypsin and promote its catalytic activity.
-
Substrate: A chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) is used because it is colorless, but upon cleavage by trypsin, it releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of color change is directly proportional to enzyme activity.
-
Inhibitor Concentration: A serial dilution is essential to determine the concentration-dependent effect of the inhibitor and accurately calculate the IC₅₀.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl (to maintain stability) and dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
-
Substrate Stock: Prepare a 10 mM stock of L-BAPA in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in deionized water. Create a series of dilutions (e.g., from 1 mM to 10 nM) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective test wells. Add 10 µL of Assay Buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" background controls.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells for a final volume of 100 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate (from "no enzyme" wells) from all other rates.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional roles of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 10. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Matriptase Inhibition on the Inflammatory and Redox Homeostasis of Chicken Hepatic Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 3-amidinophenylalanine-derived inhibitors of matriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Serine Proteases and Their Inhibition
An In-Depth Technical Guide to 3-Fluorobenzamidine Hydrochloride as a Serine Protease Inhibitor
Serine proteases represent one of the largest and most crucial families of proteolytic enzymes found in organisms ranging from viruses to humans.[1] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site, which work in concert to hydrolyze peptide bonds. Serine proteases are integral to a vast array of physiological processes, including blood coagulation, fibrinolysis, digestion, immune responses, and programmed cell death.[1] However, their dysregulation is implicated in numerous pathological conditions such as cancer, viral infections, inflammatory diseases, and neurodegenerative disorders.[2][3] Consequently, the targeted inhibition of specific serine proteases has emerged as a cornerstone of modern drug discovery and development.[4][5]
Among the various classes of inhibitors, benzamidine and its derivatives have long been recognized for their potent and competitive inhibition of trypsin-like serine proteases.[6] These small molecules act as mimics of the natural arginine and lysine substrates, effectively blocking the enzyme's active site. This guide focuses on a specific derivative, this compound, exploring its chemical properties, mechanism of action, and applications as a valuable tool for researchers and drug development professionals.
A Profile of this compound
Chemical and Physical Properties
This compound is a white solid powder with the chemical formula C7H7FN2 • HCl.[7] It is soluble in water, alcohol, and other organic solvents, which facilitates its use in a variety of experimental settings.[7]
| Property | Value | Reference |
| Chemical Formula | C7H7FN2 • HCl | [7] |
| Appearance | White solid powder | [7] |
| Melting Point | Approximately 160-165°C | [7] |
| Solubility | Soluble in water and alcohol | [7] |
The Strategic Role of the Fluorine Moiety
The incorporation of fluorine into small molecule drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[8] The fluorine atom in this compound is no exception. Its presence can increase the compound's lipophilicity, which may improve its bioavailability and ability to penetrate cell membranes.[4][8] Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic environment of the benzamidine core, potentially modulating its binding affinity and selectivity for target proteases.[8] This strategic fluorination can also block sites of metabolic degradation, leading to improved pharmacokinetic profiles.[8]
Synthesis Overview
The synthesis of this compound typically involves the reaction of 3-fluorobenzamidine with hydrochloric acid.[7] More broadly, the synthesis of benzamidine derivatives can be achieved through various routes, often starting from corresponding nitriles or aldehydes which are then converted to the amidine functionality.[9] For instance, a common method involves the reaction of a nitrile with an ammonium salt.[9] Reductive cleavage of 3-aminobenzisoxazoles also presents a viable pathway to substituted benzamidines.[10]
Mechanism of Serine Protease Inhibition
Serine protease inhibitors, particularly those from the serpin superfamily, often employ a unique "suicide substrate" mechanism.[1][11] They present a reactive loop to the protease, which, upon cleavage, triggers a significant conformational change in the inhibitor, trapping and inactivating the enzyme.[1] Small molecule inhibitors like 3-Fluorobenzamidine, however, typically function as competitive inhibitors. They directly compete with the natural substrate for binding to the enzyme's active site. The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, allowing it to form strong ionic interactions with the negatively charged aspartate residue in the S1 specificity pocket of trypsin-like serine proteases.
Caption: Competitive inhibition of a trypsin-like serine protease by 3-Fluorobenzamidine.
Experimental Protocols for Evaluation
The characterization of this compound as a serine protease inhibitor necessitates robust in vitro and cell-based assays.
In Vitro Inhibition Assays: Kinetic Analysis
Determining the inhibition constant (Ki) is crucial for quantifying the potency of an inhibitor. This is typically achieved by measuring the rate of substrate hydrolysis by the target protease in the presence of varying concentrations of the inhibitor.[2]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target serine protease (e.g., trypsin, thrombin) in an appropriate buffer.[2]
-
Prepare a stock solution of a suitable fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in DMSO.[2]
-
Prepare a serial dilution of this compound from a stock solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.[2]
-
Initiate the reaction by adding the fluorogenic substrate.
-
Continuously monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the progress curves.
-
Analyze the inhibition data using appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition, to determine the Ki value.[11]
-
Caption: Workflow for an in vitro serine protease inhibition assay.
Cell-Based Assays
To assess the activity of this compound in a cellular context, cell-permeant fluorescent probes can be utilized. These assays measure the intracellular activity of serine proteases without the need for cell lysis.
Methodology:
-
Cell Culture: Culture the cells of interest to the desired confluency.
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration.
-
Probing: Add a cell-permeant, fluorescently labeled serine protease inhibitor probe directly to the cell culture media. This probe will diffuse into the cells and covalently bind to active serine proteases, retaining the fluorescent signal intracellularly.
-
Analysis: After incubation and washing, the intracellular fluorescence can be quantified using methods such as flow cytometry or fluorescence microscopy. A reduction in fluorescence in treated cells compared to controls indicates inhibition of intracellular serine protease activity.
Caption: Workflow for a cell-based serine protease activity assay.
Applications in Research and Drug Development
This compound is a versatile compound with broad applications in both academic and industrial research.
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of more complex pharmaceuticals, particularly in the development of potent and selective enzyme inhibitors and antiviral agents.[4][7]
-
Biochemical Research: It is widely used as a tool compound in studies involving enzyme inhibition, helping to elucidate enzyme mechanisms and validate potential therapeutic targets.[4][12] The structurally similar 3-chlorobenzamidine and 3-bromobenzamidine hydrochlorides are also used for these purposes.[5][12]
-
Therapeutic Potential: While studies on this compound itself are specific, research on related fluorobenzamidine derivatives has shown significant antitumor, pro-apoptotic, and anti-metastatic activities in preclinical models of breast and colorectal cancer.[13][14][15][16] This highlights the potential of the fluorobenzamidine scaffold in developing novel cancer therapies. For instance, a bithiophene-fluorobenzamidine (BFB) compound was shown to reduce tumor incidence by approximately 88% in a mouse model of breast cancer.[13][14]
-
Diagnostic Applications: The compound can be employed in the development of diagnostic assays, especially those that require the detection or quantification of specific protease activities.[4][5]
-
Affinity Chromatography: The benzamidine ligand, in a more general sense, is covalently coupled to separation media (like agarose) to create affinity columns for the purification or removal of trypsin-like serine proteases from complex biological samples.[17][18]
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile tool in the study of serine proteases. Its function as a competitive inhibitor, combined with the advantageous properties conferred by its fluorine substitution, makes it an important compound for both fundamental research and as a starting point for drug discovery programs. The demonstrated anti-cancer activity of more complex fluorobenzamidine derivatives underscores the therapeutic potential of this chemical scaffold.[13][14][16] Future research will likely focus on leveraging the 3-fluorobenzamidine core to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, targeting a range of diseases where serine proteases play a pivotal role.
References
-
3-Fluorobenzene-1-carboximidamide hydrochloride. ChemBK. [Link]
-
Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI. [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]
-
Protease & Protease Inhibitor Systems. G-Biosciences. [Link]
- Fluorine in drug discovery: Role, design and case studies. Grounding API Redirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgl7rY2pTDU_g1he0fFqaKwsVdZNASc2L8RAPG1dzkOp1t_WGU2NFBM73QExfLxa5bQ3V8DvYxKeO16TZjFdcEPJKGLh7ZnHwE6O1hPxVlhjJXOpCaOVvYG--PGBNkaol-gmaq-KjcpqUnWDE4TdDJe-EMjdVDgBELop_H__muZakqHtRAggGe]
-
A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC - NIH. [Link]
-
Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Cytiva. [Link]
-
Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [Link]
-
Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Florida Atlantic University. [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]
-
Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization. NIH. [Link]
- CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.
-
Kinetic modeling of 3′-deoxy-3′-fluorothymidine in somatic tumors: Mathematical studies. Society of Nuclear Medicine. [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC - PubMed Central. [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. [Link]
-
(PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. [Link]
-
The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed. [Link]
Sources
- 1. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents [patents.google.com]
- 10. wise.fau.edu [wise.fau.edu]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 18. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
The Strategic Role of Fluorine in 3-Fluorobenzamidine Hydrochloride's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small molecule inhibitors represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of 3-Fluorobenzamidine hydrochloride, a valuable molecular building block and serine protease inhibitor. We will dissect the multifaceted role of the fluorine atom at the meta-position, exploring how this single, strategic substitution fundamentally alters the molecule's physicochemical properties and, consequently, its biological activity. This guide moves beyond mere observation to explain the causal relationships behind fluorine's impact on pKa, lipophilicity, and target engagement. Detailed experimental protocols for activity assessment and structural analysis workflows are provided to equip researchers with the practical knowledge to validate these principles in their own discovery pipelines.
Introduction: The Benzamidine Scaffold and the Power of Fluorine
Benzamidine is a well-established pharmacophore, recognized for its ability to act as a reversible, competitive inhibitor of trypsin-like serine proteases such as trypsin, thrombin, and plasmin.[1][2] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the negatively charged aspartate residue (Asp189) at the base of the S1 specificity pocket of these enzymes.[3] This fundamental interaction makes the benzamidine scaffold a privileged starting point for designing targeted protease inhibitors for applications in thrombosis, inflammation, and oncology.[4][5]
However, the parent benzamidine molecule, while effective, often serves as a lead compound requiring optimization. Modern drug design seeks to fine-tune properties like potency, selectivity, metabolic stability, and bioavailability. This is where the unique properties of fluorine become indispensable. The introduction of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[4] It is one of the most powerful tools in a medicinal chemist's arsenal for modulating molecular properties. This guide focuses specifically on the placement of a fluorine atom at the 3-position (meta) of the benzamidine ring, creating 3-Fluorobenzamidine.
The Physicochemical Impact of Meta-Fluorination
The substitution of a hydrogen atom with fluorine, while a seemingly minor change, induces profound alterations in the electronic and physical nature of the benzamidine ring.
Inductive Effects and pKa Modulation
Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect). When placed at the meta-position of the benzamidine ring, the fluorine atom pulls electron density away from the aromatic system.
This has a direct and predictable consequence on the basicity of the amidine group. The pKa of the conjugate acid of benzamidine is approximately 11.6. The electron-withdrawing nature of the fluorine atom stabilizes the neutral benzamidine base and destabilizes the positively charged benzamidinium ion. This results in a lower pKa for 3-Fluorobenzamidine compared to its non-fluorinated counterpart.
A lower pKa means that at physiological pH (7.4), a larger fraction of 3-fluorobenzamidine will exist in its neutral, uncharged state compared to benzamidine. This has significant implications for membrane permeability and bioavailability, as the neutral form is generally more capable of passive diffusion across cellular membranes.
Logical Relationship: Fluorine's Influence on Physicochemical Properties
The following diagram illustrates the causal chain from fluorine's intrinsic properties to its effect on the molecule's biological interactions.
Caption: Causal pathway from fluorine's properties to pharmacological impact.
Lipophilicity and Hydrophobic Interactions
Fluorine substitution generally increases the lipophilicity of an aromatic ring. This enhancement of hydrophobic character can lead to more favorable interactions with nonpolar pockets within the enzyme's active site, potentially increasing binding affinity. For serine proteases, while the primary interaction is the salt bridge in the S1 pocket, surrounding subsites often have hydrophobic character. The increased lipophilicity conferred by the fluorine atom can thus lead to improved potency.[4]
The Role of Fluorine in Target Engagement: A Structural Perspective
While no crystal structure of 3-fluorobenzamidine bound to a serine protease is currently available in the Protein Data Bank (PDB), we can derive authoritative insights by examining the numerous high-resolution structures of the parent benzamidine in complex with trypsin (e.g., PDB ID: 3ATL) and thrombin.[6]
Binding Mode of Benzamidine
In the active site of trypsin, the positively charged amidinium headgroup of benzamidine forms a key salt bridge and a network of hydrogen bonds with the carboxylate side chain of Asp189 at the base of the S1 pocket. The phenyl ring sits within this pocket, making van der Waals contacts with the backbone atoms of residues such as Gly216, Ser217, and Val227.
Diagram: Benzamidine Binding in the S1 Pocket of Trypsin
This diagram illustrates the key interactions of the parent benzamidine molecule, providing a framework to understand the influence of the 3-fluoro substituent.
Caption: Key interactions of benzamidine within the trypsin S1 pocket.
Predicted Influence of the 3-Fluoro Group
Placing a fluorine atom at the meta-position orients it towards the solvent-exposed entrance of the S1 pocket. Its influence can be described by two primary mechanisms:
-
Enhanced Hydrophobic Interactions: The fluorine atom increases the lipophilicity of the phenyl ring, which can lead to more favorable, non-polar contacts with the residues lining the pocket, potentially displacing water molecules and resulting in an entropically favorable contribution to the binding energy.
-
Orthogonal Multipolar Interactions: The carbon-fluorine bond is highly polarized. This can lead to favorable electrostatic interactions with nearby polar groups on the protein backbone, such as the carbonyl oxygen of Gly216. These C-F···C=O interactions are distinct from classical hydrogen bonds and can add to the overall binding affinity.
Quantitative Evidence: Impact on Inhibition Potency
Direct experimental data comparing the inhibition constants (Ki) of 3-fluorobenzamidine and benzamidine is scarce in the literature. However, a comprehensive thermodynamic study by Rogana et al. on para-substituted benzamidines provides excellent quantitative insight into the effect of fluorination on trypsin inhibition.[7]
| Compound | Substituent | Ki (µM) at 25°C | ΔG° (kcal/mol) |
| Benzamidine | -H | 16.4 | -6.53 |
| 4-Fluorobenzamidine | p-F | 12.1 | -6.71 |
| 4-Chlorobenzamidine | p-Cl | 10.1 | -6.82 |
| 4-Bromobenzamidine | p-Br | 9.8 | -6.83 |
| 4-Methylbenzamidine | p-CH₃ | 8.2 | -6.94 |
Table adapted from Rogana et al., Braz J Med Biol Res, 1989.[7]
This data clearly demonstrates that the addition of a fluorine atom at the para-position results in a stronger binding affinity (lower Ki and more negative ΔG°) compared to the unsubstituted benzamidine.[7] The potency increase follows a trend related to the substituent's hydrophobicity and electronic character. While this data is for the 4-position, the underlying principles of inductive withdrawal and increased lipophilicity also apply to the 3-position, strongly suggesting that 3-Fluorobenzamidine is also a more potent trypsin inhibitor than benzamidine.
Experimental Protocols: A Self-Validating System
To empirically determine and validate the role of fluorine, a series of well-controlled experiments is necessary. The following protocols provide a framework for synthesizing the compound and quantifying its inhibitory activity.
Synthesis of this compound
This protocol describes a common method for preparing benzamidine hydrochlorides from the corresponding nitrile.
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of 3-Fluorobenzamidine HCl.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL).
-
Sodium Ethoxide Formation: Carefully add small pieces of sodium metal (e.g., 1.1 equivalents) to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
-
Nitrile Addition: Add 3-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Salt Formation: Concentrate the organic solution. Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Serine Protease Inhibition Assay (Trypsin)
This protocol uses a chromogenic substrate to measure the inhibitory potency (IC50 and Ki) of 3-Fluorobenzamidine HCl.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Determine the active concentration by active site titration.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 3-Fluorobenzamidine HCl in Assay Buffer. Perform serial dilutions to create a range of concentrations (e.g., 10 mM to 10 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 25 µL of the appropriate inhibitor dilution (or buffer for control wells).
-
Add 25 µL of a working solution of trypsin (e.g., 10 µg/mL in Assay Buffer).
-
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding equilibrium.
-
Initiate the reaction by adding 100 µL of a working solution of L-BAPNA (e.g., 0.5 mM in Assay Buffer).
-
Immediately begin monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Conclusion and Future Directions
The fluorine atom in this compound is not a passive substituent but an active modulator of molecular properties critical for drug action. Through its powerful inductive effect, it lowers the pKa of the amidine group, potentially improving membrane permeability. Concurrently, it increases the lipophilicity of the phenyl ring, which enhances hydrophobic interactions within the S1 pocket of target serine proteases, leading to increased binding affinity and inhibitory potency.
This guide provides the theoretical framework and practical protocols for understanding and validating these effects. Future research should focus on obtaining direct, comparative Ki values for 3-fluorobenzamidine against a panel of serine proteases and solving the X-ray crystal structure of the inhibitor-enzyme complex. Such data would provide definitive proof of the interactions hypothesized here and would further enable the rational, structure-based design of next-generation fluorinated protease inhibitors with superior efficacy and selectivity.
References
-
Mares-Guia, M., Rogana, E., & Penha-Silva, N. (1989). The substituent effect on complex formation between alpha-trypsin and para-substituted benzamidinium ions: a thermodynamic study. Brazilian Journal of Medical and Biological Research, 22(10), 1177-90. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]
-
Yamane, J., Yao, M., Zhou, Y., et al. (2011). In-crystal affinity ranking of fragment hit compounds reveals a relationship with their inhibitory activities. Journal of Applied Crystallography, 44(Pt 4), 798–804. (Provides PDB ID: 3ATL). [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Purmonen, N., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Stroud, R.M., Katz, B.A., & Finer-Moore, J. (1995). Crystal structure of beta-trypsin in complex with benzamidine. PDB Entry 1BTY. [Link]
-
Jiang, L., et al. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Chemical Science, 9(33), 6825–6830. [Link]
-
PubChem. (n.d.). Benzamidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Fluorobenzamide. National Center for Biotechnology Information. [Link]
-
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. [Link]
-
El-Sayed, W. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Design of Ligand Binding Proteins with High Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The substituent effect on complex formation between alpha-trypsin and para-substituted benzamidinium ions: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluorobenzamidine Hydrochloride for Enzyme Inhibition Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Fluorobenzamidine hydrochloride, a pivotal tool for enzyme inhibition studies. We will delve into its mechanism of action, key enzymatic targets, and provide detailed, field-proven protocols for its application in the laboratory.
Introduction: The Strategic Role of 3-Fluorobenzamidine in Enzyme Inhibition
Enzyme inhibitors are fundamental to drug discovery and biochemical research, allowing for the elucidation of biological pathways and the development of targeted therapeutics.[1][2] Among the vast arsenal of available inhibitors, benzamidine derivatives stand out for their well-documented activity against a specific class of enzymes: the serine proteases.[3][4]
This compound is a small molecule inhibitor belonging to this class. The strategic placement of a fluorine atom on the benzamidine scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic characteristics. These modifications can enhance binding affinity, improve selectivity, and increase metabolic stability, making it a valuable probe for studying enzyme function.[5] This guide will focus on its application as a competitive inhibitor, particularly for serine proteases, which play critical roles in processes ranging from blood coagulation to cell growth and signaling.[4][6]
Physicochemical Properties and Safe Handling
Before embarking on experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.
Properties Overview
| Property | Value | Source |
| Chemical Name | This compound | J&K Scientific[2] |
| CAS Number | 75207-72-6 | ChemicalBook[7] |
| Molecular Formula | C₇H₈ClFN₂ | PubChem[8] |
| Molecular Weight | 174.60 g/mol | PubChem[8] |
| Form | Solid | Sigma-Aldrich |
Note: Physicochemical properties such as solubility and stability should be experimentally verified for the specific batch and solvent system being used.
Safety, Storage, and Handling
Safety Precautions:
-
This compound and its derivatives may be harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[9][10][12]
-
Work in a well-ventilated area or under a chemical fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[9][10][11]
Storage and Stability:
-
Store the compound in a tightly closed container in a dry, well-ventilated place.[9][10]
-
For long-term storage, follow the supplier's recommendation, which is often at refrigerated temperatures to ensure stability.
Solution Preparation:
-
Solubility can vary. It is advisable to test solubility in the desired assay buffer. Many benzamidine derivatives are soluble in aqueous buffers, but organic stock solutions (e.g., in DMSO) are common.
-
Prepare fresh solutions for each experiment or, if stability is confirmed, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mechanism of Action and Key Enzyme Targets
Competitive Inhibition of Serine Proteases
Benzamidine and its derivatives are classic examples of competitive inhibitors .[3][4] They function by mimicking the structure of the natural substrate (often an arginine or lysine residue) and binding reversibly to the enzyme's active site.
The positively charged amidinium group of the benzamidine core forms a salt bridge with a conserved aspartate residue at the bottom of the S1 specificity pocket of many serine proteases. This interaction effectively blocks the substrate from binding, thereby inhibiting the enzyme's catalytic activity.[4] Because this binding is reversible, the inhibition can be overcome by increasing the concentration of the substrate.[13]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, penwidth=1.5];
} end
Caption: Competitive inhibition workflow.
Primary Enzyme Targets
Derivatives of benzamidine are known to competitively inhibit a range of serine proteases.[3] While specific Ki values for the 3-fluoro derivative require empirical determination, the primary targets are expected to include:
-
Trypsin: A digestive enzyme that serves as a common model for serine protease studies.
-
Thrombin: A key enzyme in the blood coagulation cascade.[3][4]
-
Plasmin: The primary enzyme responsible for fibrinolysis (breaking down blood clots).[3][4]
-
Factor Xa (FXa): Another critical component of the coagulation cascade.[3]
The fluorine substitution may alter the selectivity profile compared to unsubstituted benzamidine, potentially offering preferential inhibition of certain proteases over others. This makes empirical validation essential.
Experimental Design: A Step-by-Step Guide
The two most common parameters used to quantify an inhibitor's potency are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).[1][14]
Workflow for Enzyme Inhibition Analysis
The overall process follows a logical sequence from initial potency screening to detailed mechanistic studies.
Caption: General workflow for inhibitor characterization.
Protocol 1: Determination of IC₅₀
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[14][15] It is a measure of potency and is essential for comparing different inhibitors.
Scientist's Note: The IC₅₀ value is highly dependent on the assay conditions, particularly the substrate concentration.[15] Therefore, it is crucial to report these conditions alongside the IC₅₀ value for the data to be comparable.
Materials:
-
Target enzyme (e.g., Trypsin)
-
Chromogenic or fluorogenic substrate (e.g., BAPNA for trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 3-Fluorobenzamidine HCl in an appropriate solvent (e.g., 10 mM in DMSO or assay buffer).
-
Prepare working solutions of the enzyme and substrate in assay buffer at 2x the final desired concentration.
-
Rationale: Using 2x concentrations allows for the addition of equal volumes of enzyme and substrate to initiate the reaction, minimizing pipetting errors.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations. A 10-point, 3-fold dilution series is a common starting point.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (buffer only).
-
Rationale: The "no inhibitor" control defines 100% enzyme activity, while the "no enzyme" control accounts for any background substrate degradation.
-
-
Assay Plate Setup (Example): [16]
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution (or vehicle) to the appropriate wells.
-
Add 20 µL of the 2x enzyme solution to all wells except the "no enzyme" control.
-
Mix and pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Rationale: Pre-incubation allows the inhibitor and enzyme to reach binding equilibrium before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 2x substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of reaction is the slope of the linear portion of this curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[14]
-
Protocol 2: Determination of Kᵢ and Mechanism of Inhibition
The Kᵢ (inhibition constant) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[14][15] Determining Kᵢ also confirms the mechanism of inhibition.
Scientist's Note: For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, but this requires knowing the enzyme's Michaelis constant (Kₘ).[14] A more direct method involves kinetic analysis.
Procedure:
-
Experimental Design:
-
This experiment involves measuring the initial reaction rates at multiple substrate concentrations and multiple fixed inhibitor concentrations.
-
Choose a range of substrate concentrations around the Kₘ value (e.g., 0.2x Kₘ to 5x Kₘ).
-
Choose several fixed concentrations of 3-Fluorobenzamidine HCl based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Data Collection:
-
For each fixed inhibitor concentration, perform a substrate titration curve, measuring the initial velocity (V₀) at each substrate concentration [S].
-
The assay setup is similar to the IC₅₀ determination, but both [S] and [I] are varied.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S].
-
Plot the data for each inhibitor concentration on the same graph.
-
Interpretation for Competitive Inhibition: The resulting lines will intersect at a single point on the y-axis (1/Vₘₐₓ). The x-intercept of each line is -1/Kₘᵃᵖᵖ, where Kₘᵃᵖᵖ is the apparent Kₘ in the presence of the inhibitor.
-
The Kᵢ can be determined from a secondary plot of Kₘᵃᵖᵖ versus inhibitor concentration [I] or by using specific equations that relate the slopes of the lines to Kᵢ.[17][18]
-
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];
} end
Caption: Lineweaver-Burk plot showing competitive inhibition.
Conclusion and Future Directions
This compound is a potent and specific tool for the study of serine proteases. Its mechanism as a competitive inhibitor is well-understood, providing a solid foundation for its use in biochemical and pharmacological research.[3] By following the detailed protocols outlined in this guide, researchers can reliably determine key inhibitory parameters like IC₅₀ and Kᵢ, enabling robust characterization of enzyme-inhibitor interactions.
The utility of fluorobenzamidine derivatives extends beyond basic research into therapeutic applications, including the development of novel antitumor agents.[19][20][21] The systematic study of such compounds is crucial for advancing our understanding of enzyme function and for the continued development of targeted medicines.
References
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]
-
Dwivedi, A., & Jee, J. (2008). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 325-8. [Link]
-
Baici, A. (2008). A new simple graphical method for the determination of inhibition type and inhibition constants of an enzyme reaction without any replot. FEBS Letters, 582(21-22), 3262-6. [Link]
-
Bui, T. M., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]
-
Selwyn, M. J. (1970). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology, 201(1), 1-5. [Link]
-
Nishimura, Y., et al. (1992). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 83(7), 723-8. [Link]
-
Leatherbarrow, R. J. (1998). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Journal of Biochemical and Biophysical Methods, 36(2-3), 123-35. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Nishimura, Y., et al. (1992). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 83(7), 723-8. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. [Link]
-
J&K Scientific. This compound. [Link]
-
Wikipedia. Half maximal inhibitory concentration (IC50). [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. [Link]
-
Zhou, Y., et al. (2016). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 59(12), 5245-5264. [Link]
-
PubChem. 4-Fluorobenzamidine Hydrochloride. [Link]
-
Sadek, K. M., et al. (2019). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1858-1868. [Link]
-
Eldehna, W. M., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
Sources
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 错误页 [amp.chemicalbook.com]
- 8. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. ACE-inhibitory activity assay: IC50 [protocols.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-Fluorobenzamidine Hydrochloride in Early Drug Discovery: A Technical Guide
Abstract
In the landscape of early-stage drug discovery, the identification of high-quality starting points for medicinal chemistry campaigns is paramount. Small molecules that offer a blend of desirable physicochemical properties, clear structure-activity relationship (SAR) vectors, and inherent affinity for relevant biological targets are invaluable. 3-Fluorobenzamidine hydrochloride has emerged as a powerful chemical entity, particularly in the realms of enzyme inhibition and fragment-based lead discovery (FBLD). This technical guide provides an in-depth analysis of its core attributes, strategic applications, and the experimental workflows necessary to leverage its full potential. We will explore its mechanism of action against key target classes, its utility as a versatile fragment, and detailed protocols for its characterization and deployment in primary screening and target validation assays.
Introduction: The Value Proposition of a Fluorinated Amidine
This compound is a small molecule distinguished by two key functional motifs: the benzamidine group and a fluorine substituent at the meta position. This combination imparts a unique set of properties that make it a highly strategic tool for drug discovery researchers.
-
The Benzamidine Moiety: The positively charged amidine group is a well-established bioisostere for the guanidinium side chains of arginine and the ammonium group of lysine.[1][2] This allows it to act as a competitive inhibitor for a vast class of enzymes, particularly serine proteases, which possess specificity pockets that recognize these basic residues.[3][4][5] Its ability to form strong salt-bridge and hydrogen bond interactions makes it an excellent anchor for binding to enzyme active sites.[6]
-
The Fluorine Substituent: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[7][8] The meta-positioned fluorine atom on the phenyl ring of 3-fluorobenzamidine modulates its electronic properties, pKa, lipophilicity, and metabolic stability.[9] While fluorine is a weak hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions and influence the conformation of the molecule to enhance binding affinity and selectivity.[10][11][12]
This guide will dissect how these features translate into tangible advantages in hit identification and lead optimization.
Physicochemical and Structural Data
A thorough understanding of a compound's physical properties is the foundation of any successful screening campaign.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FN₂·HCl | [9] |
| Molecular Weight | 174.60 g/mol | [9] |
| Appearance | White to off-white solid powder | [9] |
| Melting Point | 164-172°C | [9] |
| Solubility | Soluble in water and organic solvents like ethanol | [9] |
| CAS Number | 75207-72-6 | [13] |
Core Application I: Fragment-Based Lead Discovery (FBLD)
Fragment-based drug discovery (FBDD) has proven to be a highly successful strategy for identifying novel lead compounds, particularly for challenging targets.[14][15] FBDD involves screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders, which then serve as starting points for chemical elaboration.[16][17]
This compound is an exemplary candidate for inclusion in a fragment library, adhering well to the widely accepted "Rule of Three":[15][16]
-
Molecular Weight: ~175 Da (< 300 Da)
-
cLogP: < 3 (estimated)
-
Hydrogen Bond Donors/Acceptors: ≤ 3 each
Its utility in FBDD is rooted in its ability to provide a high-quality "anchor" point in a target's binding site, from which medicinal chemists can "grow" or "link" to achieve high potency and selectivity.[17][18]
Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocol: Fragment Screening by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary fragment screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein.[1][19][20]
Objective: To identify fragments that bind to and stabilize a target protein.
Materials:
-
Purified target protein (>95% purity) at 0.2-0.5 mg/mL.
-
DSi-Poised or similar fragment library (100 mM in DMSO).[19]
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of thermal ramping.
Step-by-Step Methodology: [19][21]
-
Prepare Protein-Dye Master Mix: Dilute the SYPRO Orange dye 1:1000 into the assay buffer. Add this diluted dye solution to the protein solution to achieve a final protein concentration of 2 µM and a final dye concentration of 5x.
-
Dispense Fragments: In a 96-well PCR plate, add 1 µL of each fragment stock solution (100 mM) to individual wells. Include DMSO-only wells as a negative control.
-
Add Protein: Using a multichannel pipette, dispense 19 µL of the protein-dye master mix to each well, resulting in a final volume of 20 µL. The final fragment concentration will be 5 mM, and the final DMSO concentration will be 5%.
-
Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 x g for 1 minute) to collect the solution at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Set up a thermal ramp protocol:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 0.05°C/second
-
Data acquisition: Read fluorescence (e.g., ROX channel) at every 0.5°C increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Determine the Tm for each curve by fitting the data to a Boltzmann equation to find the inflection point of the melt curve.
-
A "hit" is defined as a fragment that induces a significant positive thermal shift (ΔTm) compared to the DMSO control (typically ΔTm > 2°C or 3 standard deviations above the mean of controls).
-
Core Application II: Serine Protease Inhibition
The benzamidine scaffold is a classic inhibitor of serine proteases like trypsin, thrombin, and Factor Xa.[1][4] It functions as a competitive inhibitor by binding to the S1 specificity pocket, which typically accommodates arginine or lysine residues of the natural substrate. The positively charged amidinium group forms a key salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.
Caption: Mechanism of competitive inhibition of serine proteases by 3-Fluorobenzamidine.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[22][23][24]
Objective: To determine the thermodynamic parameters of this compound binding to a target serine protease.
Materials:
-
Purified target protease (>95% purity) and this compound.
-
Identical, extensively dialyzed buffer for both protein and ligand (e.g., 50 mM Phosphate pH 7.4, 150 mM NaCl). Degas buffer prior to use.
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
Step-by-Step Methodology: [22][24]
-
Sample Preparation:
-
Prepare the protein solution (in the cell) at a concentration of ~10-20 µM.
-
Prepare the 3-fluorobenzamidine HCl solution (in the syringe) at a concentration 10-15 times that of the protein (~150-300 µM).
-
Crucially, ensure both solutions are in identical, buffer-matched conditions. Buffer mismatch is a primary source of error.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm) and reference power (e.g., 5 µcal/sec).
-
-
Loading Samples:
-
Carefully load ~350 µL of the protein solution into the sample cell, avoiding bubbles.
-
Load ~50 µL of the ligand solution into the injection syringe, again avoiding bubbles.
-
-
Titration Experiment:
-
Equilibrate the system for at least 60 seconds.
-
Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.
-
Follow with a series of ~19-25 injections of a larger volume (e.g., 2 µL) at a spacing of 150-180 seconds to allow the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the ligand solution into buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
Core Application III: Target Identification & Validation
Beyond its direct use as an inhibitor or fragment, 3-fluorobenzamidine can serve as a foundational scaffold for developing chemical probes to identify novel targets or validate target engagement in a cellular context.[25][26]
Strategy A: Developing a Photoaffinity Probe
A photoaffinity probe can be synthesized by chemically linking 3-fluorobenzamidine to a photoreactive group (e.g., benzophenone, diazirine) and an enrichment handle (e.g., alkyne or biotin).[3][4][27] When incubated with a cell lysate or intact cells and exposed to UV light, the probe forms a covalent bond with its binding partners, which can then be isolated and identified by mass spectrometry.[28]
Caption: Workflow for target identification using a 3-fluorobenzamidine-based photoaffinity probe.
Strategy B: Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug discovery.[22][29] Assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide a quantitative measure of intracellular target engagement.[7][8][12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of this compound to a specific target protein in living cells.
Principle: This assay measures the displacement of a fluorescent tracer from a target protein that has been tagged with NanoLuc® luciferase. Compound binding to the target disrupts the energy transfer between the luciferase and the tracer, leading to a dose-dependent decrease in the BRET signal.[8][24]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding the target protein fused to NanoLuc® luciferase.
-
FuGENE® HD Transfection Reagent.
-
NanoBRET™ Tracer specific for the target protein family.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
White, non-binding surface 96-well or 384-well plates.
-
Plate reader capable of measuring filtered luminescence (e.g., 450 nm and 610 nm).
Step-by-Step Methodology: [12][30]
-
Cell Transfection (Day 1):
-
Plate HEK293 cells.
-
Prepare a transfection complex by mixing the NanoLuc®-fusion vector DNA with FuGENE® HD reagent in Opti-MEM®.
-
Add the complex to the cells and incubate for 18-24 hours to allow for protein expression.
-
-
Assay Setup (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM® to a concentration of 2x10⁵ cells/mL.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the tracer solution at the recommended concentration.
-
-
Compound and Tracer Addition:
-
In a white assay plate, add the test compound dilutions.
-
Add the tracer solution to all wells.
-
Add the cell suspension (e.g., 38 µL for a 40 µL final volume before substrate) to each well. Include "no tracer" and "no cell" controls.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow compound binding to reach equilibrium.
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a plate reader, measuring luminescence at both 450 nm (donor emission) and >600 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
-
Synthesis and Characterization
While commercially available, understanding the synthesis of this compound is valuable for creating derivatives or probes. A common route involves the conversion of a nitrile to an amidine.
General Synthetic Scheme: A plausible synthesis route starts from 3-fluorobenzonitrile. The nitrile is converted to an imidate ester, which is then reacted with ammonia to form the amidine. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt. While specific, detailed protocols for the 3-fluoro derivative are not readily found in general literature, established methods for benzamidine synthesis can be adapted.[31][32]
Expected Characterization Data:
-
¹H NMR: Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. Protons of the amidinium group (-C(NH₂)₂) would likely appear as broad singlets further downfield (e.g., δ 9.0-9.5 ppm) due to exchange and quadrupole effects of the nitrogen atoms.[2][5][13]
-
¹³C NMR: Aromatic carbons would resonate in the typical δ 115-140 ppm range, with the fluorine-bearing carbon showing a characteristic large one-bond C-F coupling constant. The amidinium carbon would appear significantly downfield, typically around δ 165-170 ppm.[5]
-
Mass Spectrometry: ESI-MS in positive ion mode would show a peak corresponding to the free base [M+H]⁺ at m/z ≈ 139.07.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically valuable tool for modern drug discovery. Its inherent ability to target serine proteases, combined with its ideal properties as a molecular fragment, provides multiple avenues for hit generation. The workflows and detailed protocols presented in this guide—spanning fragment screening, biophysical characterization, and cellular target engagement—offer a practical framework for researchers to effectively deploy this compound. By leveraging 3-fluorobenzamidine as a starting point for FBDD or as a scaffold for chemical probe development, scientists can accelerate the journey from initial hit to validated lead, ultimately enhancing the efficiency and success rate of early-stage therapeutic development programs.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be compiled and provided separately.
Sources
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. rsc.org [rsc.org]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of photoaffinity-based probes for labeling β-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Design, Synthesis, Modeling, Biological Evaluation [research.amanote.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.co.uk]
- 9. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum [chemicalbook.com]
- 10. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inext-discovery.eu [inext-discovery.eu]
- 12. eubopen.org [eubopen.org]
- 13. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 16. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 17. youtube.com [youtube.com]
- 18. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 20. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 22. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 24. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 25. scispace.com [scispace.com]
- 26. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
- 28. promega.com [promega.com]
- 29. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 30. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 31. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. files01.core.ac.uk [files01.core.ac.uk]
Lipophilicity of 3-Fluorobenzamidine hydrochloride
An In-depth Technical Guide to the Lipophilicity of 3-Fluorobenzamidine Hydrochloride
Abstract
Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the lipophilicity of this compound, a compound of interest in pharmaceutical development and biochemical research.[1][2] We delve into the theoretical underpinnings of partition (LogP) and distribution (LogD) coefficients, detail the gold-standard experimental methodologies for their determination, and explore the utility of computational prediction tools. By synthesizing these pillars of analysis, this document serves as a robust resource for researchers, scientists, and drug development professionals seeking to understand, measure, and apply the lipophilicity data of ionizable compounds like this compound to advance their research and development objectives.
Introduction: The Central Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target is a complex odyssey through varied biological environments. A molecule's ability to navigate this landscape is dictated by its physicochemical properties, among which lipophilicity is paramount.[3] Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4][5][6] An optimal lipophilicity profile is a key determinant of a drug candidate's success, with values often targeted in a narrow LogD range of 1 to 3 to achieve a balance of solubility and permeability.[4][7]
This compound (C₇H₇FN₂ · HCl) is a white, crystalline solid soluble in water and alcohol, often utilized as a key intermediate in the synthesis of pharmaceuticals, particularly enzyme inhibitors.[1][8] As a hydrochloride salt, it is an ionizable compound, making the distinction between its partition coefficient (LogP) and its pH-dependent distribution coefficient (LogD) critically important for predicting its physiological behavior. This guide will provide the scientific framework and practical methodologies for a thorough characterization of this crucial parameter.
Physicochemical Profile of this compound
A foundational understanding of a compound's basic properties is essential before embarking on specialized analysis. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂ · HCl | [8] |
| Molecular Weight | 174.60 g/mol (for hydrochloride) | [9] |
| Appearance | White solid powder | [8] |
| Melting Point | ~160-165 °C | [8] |
| Solubility | Soluble in water and alcohol | [8] |
| CAS Number | 75207-72-6 | [10] |
Theoretical Framework: Distinguishing LogP from LogD
For ionizable compounds, the term lipophilicity requires careful definition. The two primary metrics, LogP and LogD, describe partitioning behavior under different conditions.
-
LogP (Partition Coefficient): This is an intrinsic property of a molecule, representing the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Crucially, LogP only considers the neutral, unionized species of the compound.[11][12]
LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)ⁿᵉᵘᵗʳᵃˡ
-
LogD (Distribution Coefficient): This is the more physiologically relevant metric for ionizable drugs. It represents the ratio of the total concentration of the compound (both ionized and unionized forms ) in the organic phase to its total concentration in the aqueous phase at a specific pH.[11][13] For a basic compound like 3-Fluorobenzamidine, the LogD value will decrease as the pH drops and the molecule becomes more protonated (ionized).
LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / ([Compound]ₐᵩᵤₑₒᵤₛⁿᵉᵘᵗʳᵃˡ + [Compound]ₐᵩᵤₑₒᵤₛⁱᵒⁿⁱᶻᵉᵈ))
The relationship between LogP, LogD, and pKa for a basic compound is defined by the following equation:
LogD ≈ LogP - log₁₀(1 + 10^(pKa - pH))
Given its basic amidine group, 3-Fluorobenzamidine is significantly ionized at physiological pH (7.4), making LogD₇.₄ the most important predictor of its in vivo behavior.
Experimental Determination of Lipophilicity
Accurate experimental measurement is the cornerstone of physicochemical characterization. The two most widely accepted methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
Considered the "gold standard," this direct method measures the concentration of the analyte in both phases of a biphasic system after equilibrium is reached.[14][15]
Expert Insight: The shake-flask method's primary advantage is that it is a direct and fundamental measurement of partitioning.[14] However, its accuracy is highly dependent on meticulous technique, including precise temperature control, complete phase separation, and accurate concentration analysis. Potential for emulsion formation and the method's low throughput are notable drawbacks.[14]
Protocol for LogD₇.₄ Determination:
-
Preparation of Solvents: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and, conversely, pre-saturate the PBS with n-octanol. This is a critical step to prevent volume changes during the experiment.[13]
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated PBS.
-
Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol and a known volume of the analyte-containing pre-saturated PBS.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours). The system should be allowed to stand to ensure complete separation of the two phases.
-
Phase Separation & Sampling: Carefully separate the two phases. Centrifugation is often required to break up any microemulsions.[14]
-
Concentration Analysis: Accurately determine the concentration of 3-Fluorobenzamidine in each phase using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₚₑₛ)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method has become the workhorse for high-throughput lipophilicity screening in drug discovery.[16][17] It measures the retention time of a compound on a nonpolar stationary phase and correlates it to lipophilicity.
Expert Insight: The power of the HPLC method lies in its speed, automation, and requirement for only a minuscule amount of the test compound, which need not be perfectly pure.[18][19] Its validity, however, is entirely dependent on the quality of the calibration curve and the structural similarity between the standard compounds and the analyte. For basic compounds like 3-Fluorobenzamidine, interactions with residual silanol groups on silica-based columns can distort peak shape and retention, affecting accuracy.[14][17] Using a mobile phase modifier like methanol can help suppress these interactions.[17]
Protocol for Chromatographic Hydrophobicity Index (CHI) Determination:
-
System Setup: Use a C18 or C8 reversed-phase column with a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).[17]
-
Calibration Standards: Select a set of 5-7 commercially available compounds with well-established LogP/LogD values that bracket the expected lipophilicity of the analyte.
-
Standard Analysis: Inject each standard compound and record its retention time (tᵣ). Also, determine the column's dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (tᵣ - t₀) / t₀.
-
Generate Calibration Curve: Plot the known LogP/LogD values of the standards against their corresponding log(k) values. Perform a linear regression to obtain the equation of the line.[16]
-
Analyte Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time and log(k).
-
Calculate LogD: Interpolate the log(k) of the analyte onto the calibration curve to determine its experimental LogD₇.₄.
Computational Prediction of Lipophilicity
In silico tools provide rapid, cost-effective estimations of lipophilicity before a compound is even synthesized.[11] These programs use various algorithms, most commonly fragment-based methods that sum the contributions of individual molecular fragments to the overall lipophilicity. While powerful for screening large libraries, their accuracy can be variable, especially for novel scaffolds.[16][20]
A survey of several common computational algorithms provides a range of predicted LogP values for the neutral form of 3-Fluorobenzamidine.
| Prediction Algorithm/Source | Predicted LogP (Neutral Form) |
| ALOGP (VCClab) | 1.51 |
| XLOGP2 (SwissADME) | 1.65 |
| MLOGP (SwissADME) | 1.29 |
| WLOGP (SwissADME) | 1.57 |
| SILICOS-IT (SwissADME) | 1.93 |
Note: These values are for the neutral base. To estimate LogD at pH 7.4, the pKa of the amidine group is required. Amidine groups are strongly basic, with typical pKa values around 10-12. Assuming a pKa of 11, the calculated LogD₇.₄ would be significantly lower than the LogP, likely in the range of -1.5 to -2.0, indicating high aqueous solubility in its ionized form.
Implications for Drug Development
The lipophilicity profile of this compound has direct consequences for its potential application in drug development.
-
Absorption: The predicted low LogD₇.₄ suggests that its passive diffusion across the lipid membranes of the gut wall might be limited. However, its high water solubility would be advantageous for dissolution.[4]
-
Distribution: Low lipophilicity generally correlates with lower plasma protein binding and a smaller volume of distribution, potentially limiting its penetration into tissues and across the blood-brain barrier.[21]
-
Metabolism & Excretion: Highly polar, water-soluble compounds are often less susceptible to metabolism by CYP450 enzymes in the liver and are more readily excreted by the kidneys.[22][23]
-
Lipinski's Rule of Five: This compound adheres to the rule's criteria (MW < 500, LogP < 5, H-bond donors/acceptors within limits), which suggests general "drug-likeness."[13][21] However, the rule uses LogP, which can be misleading for highly basic compounds. The low LogD₇.₄ is a more telling parameter for its ADME profile.
Conclusion
The lipophilicity of this compound is a multifaceted property best described by its pH-dependent distribution coefficient (LogD). While computational methods predict a LogP for the neutral base in the range of 1.3 to 1.9, its strong basicity ensures it exists predominantly in a highly polar, protonated form at physiological pH. This results in a very low LogD₇.₄, suggesting high aqueous solubility but potentially poor passive membrane permeability. A thorough characterization requires precise experimental determination via gold-standard methods like the shake-flask protocol or high-throughput RP-HPLC. Understanding this critical physicochemical parameter is indispensable for any researcher utilizing this compound as a scaffold or intermediate in the pursuit of novel therapeutics.
References
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Fluorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]
- Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 22(8).
- Waring, M. J. (2015). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 10(9), 895–898.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.
- Leeson, P. D., & Davis, A. M. (2004). Time-related differences in the physical property profiles of oral drugs. Journal of Medicinal Chemistry, 47(25), 6338–6348.
-
protocols.io. (2024, September 23). LogP/D shake-flask method. Retrieved from [Link]
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
- Bergazin, T. D., Tielker, N., Zhang, Y., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 923–941.
- Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2017). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 22(10), 1675.
- Liang, E., & Sin, D. (2013). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Journal of Pharmacognosy and Phytochemistry, 2(1).
-
Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Retrieved from [Link]
- Bergazin, T. D., Tielker, N., Zhang, Y., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv.
-
ResearchGate. (2023, March). Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]
- Bąk-Sypień, I. I., & Jeleń, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 6970.
-
OUCI. (n.d.). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved from [Link]
- Bąk-Sypień, I., & Jeleń, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 6970.
-
ResearchGate. (2023, April 3). (PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved from [Link]
- S. Mohamed, A., & P. S, S. (2017). Experimental and Theoretical Study on Lipophilicity and Antibacterial Activity of Biphenylamine Derivatives. International Journal of Chemtech Research, 10, 58-69.
- Al-Salahi, R., Al-Sanea, M. M., Al-Fotoh, A. M. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88.
-
PubChem. (n.d.). 4-Fluorobenzamidine Hydrochloride. Retrieved from [Link]
- Morak-Młodawska, B., Pluta, K., & Jeleń, M. (2020).
- Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1269.
- Wardecki, D., Dołowy, M., Bober-Majnusz, K., & Jampílek, J. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 27(24), 8963.
-
Semantic Scholar. (2016, August 1). Rapid experimental and computational determination of phenethylamine drug analogue lipophilicity. Retrieved from [Link]
- Al-Salahi, R., Al-Sanea, M. M., Al-Fotoh, A. M. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88.
- Morak-Młodawska, B., & Jeleń, M. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. Molecules, 29(19), 4458.
-
Loba Chemie. (n.d.). 3,3-DIAMINOBENZIDINE TETRAHYDROCHLORIDE AR. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 75207-72-6 [chemicalbook.com]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Role of the 3-Fluorobenzamidine Scaffold: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the structure-activity relationship (SAR) of 3-Fluorobenzamidine hydrochloride, a versatile building block that has garnered significant interest in the development of novel therapeutics. While the benzamidine moiety is a well-established pharmacophore for serine protease inhibition, the introduction of a fluorine atom at the meta-position confers unique physicochemical properties that can profoundly influence biological activity. This document will explore the foundational principles of the 3-fluorobenzamidine core, examine its role in enzyme inhibition, and present a case study on a complex derivative to illustrate its potential in anticancer drug discovery. Detailed experimental protocols for evaluating the biological activity of 3-fluorobenzamidine analogs are also provided, offering a comprehensive resource for researchers in this field.
Introduction: The Strategic Advantage of the 3-Fluorobenzamidine Core
Benzamidine and its derivatives have long been recognized as privileged structures in drug discovery, primarily due to their ability to mimic the guanidinium group of arginine and interact with the active sites of enzymes, particularly serine proteases.[1] The introduction of a fluorine atom, as in 3-Fluorobenzamidine, is a deliberate and strategic modification. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity without significantly altering its steric profile.[2][3] Specifically, the 3-fluoro substitution can enhance a compound's ability to cross cellular membranes and may lead to more favorable interactions with biological targets.[4] These properties make this compound a valuable starting point for the synthesis of a diverse array of bioactive molecules, including enzyme inhibitors and antiviral agents.[4]
The Benzamidine Scaffold and Serine Protease Inhibition: Foundational SAR Principles
Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.[5][6] The basic amidine group of benzamidine derivatives is crucial for their inhibitory activity, as it forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue in the S1 pocket of many serine proteases.
While direct and comprehensive SAR studies on this compound itself are not extensively published, research on a wide range of benzamidine derivatives has established several key principles:
-
The Amidine Group is Essential: The positively charged amidinium group is the primary determinant of binding to the S1 pocket of trypsin-like serine proteases.
-
Substitutions on the Phenyl Ring Modulate Potency and Selectivity: The nature and position of substituents on the aromatic ring can significantly impact the inhibitor's affinity and specificity for different proteases. For instance, in a study of 52 benzamidine derivatives as inhibitors of the serine protease acrosin, various substitutions on the phenyl ring led to inhibitors with Ki values significantly lower than that of unsubstituted benzamidine.[7]
-
Lipophilicity and Bioavailability: Modifications that increase lipophilicity, such as the introduction of a fluorine atom, can enhance cell permeability and improve pharmacokinetic properties.[4]
The following diagram illustrates the general pharmacophoric features of a benzamidine-based serine protease inhibitor.
Caption: General interaction model of a substituted benzamidine inhibitor with a serine protease active site.
Case Study: A Bithiophene-Fluorobenzamidine Derivative with Potent Anticancer Activity
To illustrate the therapeutic potential of the 3-fluorobenzamidine scaffold, we examine a novel, more complex derivative: bithiophene-fluorobenzamidine (BFB). This compound has demonstrated significant antitumor, pro-apoptotic, and anti-metastatic activities in preclinical models of breast cancer.[8][9]
Mechanism of Action
In a study utilizing a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mouse model of breast cancer, BFB treatment led to a remarkable reduction in tumor incidence (approximately 88%).[8][9] The proposed mechanism of action involves the modulation of key regulatory proteins in cancer progression. Specifically, BFB was shown to:
-
Downregulate Pro-proliferative Proteins: Significantly decrease the expression of cyclin-dependent kinase 1 (CDK1) and human epidermal growth factor receptor 2 (HER2).[8][9]
-
Upregulate Tumor Suppressors and Pro-Apoptotic Proteins: Increase the expression of p53, p21 (CDKN1A), estrogen receptor-alpha (ESR-α), and caspase-3 (CAS3).[8][9]
The following diagram depicts the proposed signaling pathway affected by BFB.
Caption: Proposed mechanism of action of BFB in breast cancer cells.
In Vitro and In Vivo Efficacy
The antitumor effects of BFB were further substantiated by in vitro experiments using the MCF-7 human breast adenocarcinoma cell line. BFB demonstrated pro-apoptotic and anti-metastatic properties in these cells.[8][9] In vivo, BFB not only reduced tumor incidence and size but also prevented metastasis to other organs and increased the overall survival of the tumor-bearing mice.[8][9]
| Parameter | DMBA Control | DMBA + BFB | DMBA + Tamoxifen |
| Tumor Incidence | High | Reduced by ~88% | Reduced by ~30% |
| Metastasis | Present | Prevented | Present |
| Key Protein Expression | CDK1/HER2 ↑, p53/p21/ESR-α/CAS3 ↓ | CDK1/HER2 ↓, p53/p21/ESR-α/CAS3 ↑ | CDK1/HER2 ↓, minor changes in others |
Table 1: Summary of in vivo effects of Bithiophene-Fluorobenzamidine (BFB) in a mouse model of breast cancer. [8][9]
Experimental Protocols for Biological Evaluation
The following protocols provide detailed methodologies for assessing the biological activity of 3-fluorobenzamidine derivatives.
Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a fluorogenic substrate.
Materials:
-
Serine protease of interest (e.g., trypsin, thrombin)
-
Fluorogenic substrate specific to the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compound (3-fluorobenzamidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, flat-bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a control with only DMSO.
-
Add the serine protease to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
The following diagram outlines the workflow for the serine protease inhibition assay.
Caption: Workflow for a fluorogenic serine protease inhibition assay.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader with absorbance capabilities
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with the test compound.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its inherent ability to interact with serine proteases, coupled with the advantageous physicochemical properties conferred by the fluorine atom, makes it a promising platform for drug discovery. The case study of the bithiophene-fluorobenzamidine derivative highlights the potential to generate complex molecules with potent and specific anticancer activity. Future research should focus on the synthesis and evaluation of a wider range of 3-fluorobenzamidine analogs to build a more comprehensive SAR database. This will enable a more rational design of inhibitors with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.
References
-
Small-molecule modulators of serine protease inhibitor proteins (serpins). Drug Discov Today. 2021 Feb;26(2):442-454. [Link]
-
The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on this compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
-
Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. [Link]
-
Small, noncovalent serine protease inhibitors. PubMed. [Link]
-
Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. J Med Chem. 1978 Nov;21(11):1132-6. [Link]
-
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]
-
Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Importance of Fluorine in Benzazole Compounds. PMC. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC. [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. [Link]
-
(PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. [Link]
-
Scaffold Hopping in Drug Discovery. CRIPS. [Link]
-
Normalized IC 50 (ratio of inhibitor to protease concentration achieving 50% inhibition). ResearchGate. [Link]
-
Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Small-molecule modulators of serine protease inhibitor proteins (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3-Fluorobenzamidine Hydrochloride: A Technical Guide to its Therapeutic Targeting Potential
Abstract
3-Fluorobenzamidine hydrochloride is a versatile small molecule scaffold with significant potential in drug discovery and development. As a member of the benzamidine class of compounds, it is a recognized inhibitor of serine proteases and nitric oxide synthases, enzymes implicated in a wide range of pathologies. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound. Drawing on compelling preclinical evidence from a closely related derivative, bithiophene-fluorobenzamidine (BFB), this document elucidates the compound's potent anticancer and potential antiviral activities. We will explore the mechanistic underpinnings of these effects, focusing on key signaling pathways in oncology, and provide detailed experimental protocols for researchers to validate and further investigate these therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 3-fluorobenzamidine scaffold.
Introduction: The Therapeutic Promise of the 3-Fluorobenzamidine Scaffold
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its utility as a building block for enzyme inhibitors and antiviral agents.[1] The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] Fluorine's high electronegativity and small size can lead to improved pharmacokinetic and pharmacodynamic properties.[2][4]
The core benzamidine structure mimics the side chain of arginine, a key substrate for enzymes such as serine proteases and nitric oxide synthases (NOS). This structural mimicry is the basis for the compound's inhibitory activity against these enzyme families. While direct and extensive studies on this compound are emerging, compelling evidence from its derivatives, particularly bithiophene-fluorobenzamidine (BFB), highlights the significant therapeutic potential of this scaffold.
This guide will delve into the primary therapeutic targets of this compound, with a significant focus on the anticancer mechanisms revealed by studies on BFB, and will also explore its potential as an antiviral agent.
Key Therapeutic Target Classes
Nitric Oxide Synthases (NOS)
Nitric oxide (NO) is a critical signaling molecule involved in a plethora of physiological and pathological processes. It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Dysregulation of NO production is implicated in various diseases, including cancer and viral infections.[5][6]
Benzamidine-containing compounds are known to be competitive inhibitors of NOS due to their structural similarity to the substrate L-arginine.[7] Inhibition of NOS, particularly iNOS, has been proposed as a therapeutic strategy in certain cancers to reduce tumor growth and angiogenesis.[6] There is a reported negative feedback loop between NO production and the tumor suppressor p53, further linking NOS activity to cancer biology.[8]
Serine Proteases
Serine proteases are a large family of enzymes that play crucial roles in processes ranging from digestion to blood clotting and inflammation. Their dysregulation is associated with numerous diseases, making them attractive drug targets. Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases.
The antiviral potential of targeting serine proteases is also an active area of research. Both viral and host serine proteases can be essential for viral replication and entry into host cells.[7][9][10][11] Therefore, inhibitors of these enzymes could offer a broad-spectrum antiviral strategy.
Anticancer Potential: Insights from Bithiophene-Fluorobenzamidine (BFB)
The most compelling evidence for the therapeutic potential of the 3-fluorobenzamidine scaffold comes from extensive preclinical studies on its derivative, bithiophene-fluorobenzamidine (BFB). BFB has demonstrated potent antitumor, pro-apoptotic, and anti-metastatic activities in models of breast, colorectal, and acute myeloid leukemia.[3]
Mechanism of Action in Cancer
BFB exerts its anticancer effects through the modulation of key signaling pathways that control cell cycle progression, apoptosis, and metastasis. In a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model, BFB treatment led to a significant reduction in tumor incidence and size.[3] This was associated with the downregulation of pro-proliferative proteins and the upregulation of tumor-suppressive and pro-apoptotic proteins.
Table 1: Modulation of Key Proteins by Bithiophene-Fluorobenzamidine (BFB) in a Breast Cancer Model [3]
| Protein | Function | Effect of BFB |
| CDK1 | Cyclin-Dependent Kinase 1 | Downregulation |
| HER2 | Human Epidermal Growth Factor Receptor 2 | Downregulation |
| p53 | Tumor Suppressor Protein | Upregulation |
| p21 | Cyclin-Dependent Kinase Inhibitor 1 | Upregulation |
| ESR-α | Estrogen Receptor Alpha | Upregulation |
| Caspase-3 | Executioner Caspase in Apoptosis | Upregulation |
This modulation of key regulatory proteins leads to cell cycle arrest and the induction of apoptosis in cancer cells.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of BFB in inducing apoptosis and inhibiting proliferation in cancer cells.
Caption: Proposed mechanism of BFB's anticancer activity.
Antiviral Potential
Benzamidine derivatives have been reported to exhibit antiviral activity, notably against influenza virus strains.[1][9][12][13] The proposed mechanism involves the inhibition of virus-induced inflammation.[9][12][13] Given that both nitric oxide synthases and serine proteases play roles in the viral life cycle and the host response to infection, it is plausible that this compound could exert antiviral effects through the inhibition of these enzymes.
-
Nitric Oxide Synthase in Viral Infections: The role of NO in viral infections is complex, with both pro-viral and antiviral effects reported depending on the virus and the context of the infection.[5] Inhibition of NOS could therefore be a strategy to modulate the host response to viral infection.
-
Serine Proteases in Viral Infections: Many viruses rely on host or viral serine proteases for the cleavage of viral polyproteins or for entry into host cells.[7][9][10][11] For example, the influenza virus hemagglutinin requires cleavage by a host serine protease to become fusion-competent. Therefore, serine protease inhibitors have the potential to be broad-spectrum antiviral agents.
Further research is warranted to specifically investigate the antiviral activity of this compound against a range of viruses and to elucidate the precise mechanisms of action.
Experimental Protocols for Target Validation
To facilitate further research into the therapeutic potential of this compound, this section provides detailed protocols for key in vitro assays.
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on NOS activity by measuring the conversion of L-arginine to L-citrulline.
Workflow Diagram:
Caption: Workflow for a radiometric NOS inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.
-
Substrate Mix: L-arginine and a tracer amount of L-[14C]arginine.
-
Cofactor Mix: NADPH, FAD, FMN, tetrahydrobiopterin (BH4), and calmodulin in assay buffer.
-
Enzyme: Purified nNOS, iNOS, or eNOS.
-
Inhibitor: A dilution series of this compound.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer, cofactor mix, and the desired concentration of this compound.
-
Add the NOS enzyme and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the substrate mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a slurry of Dowex-50W (Na+ form) resin, which binds the unreacted L-[14C]arginine.
-
Centrifuge to pellet the resin.
-
-
Quantification:
-
Transfer the supernatant, containing the L-[14C]citrulline product, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration, a key process in cancer metastasis.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer) in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the monolayer.
-
-
Treatment:
-
Gently wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Image Acquisition:
-
Immediately after creating the scratch and adding the treatment (time 0), capture images of the wound using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image using software such as ImageJ.
-
Calculate the percentage of wound closure at each time point relative to the initial wound width.
-
Compare the rate of wound closure in the treated groups to the control group.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both the adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or PE-conjugated) and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in the treated groups to the control group.
-
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound is not yet publicly available, the inclusion of a fluorine atom is expected to influence its drug-like properties.
-
Lipophilicity and Permeability: The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability and absorption.[2]
-
Metabolic Stability: Fluorine substitution at a site susceptible to metabolic oxidation can block this process, thereby increasing the compound's half-life and bioavailability.[2][3]
-
Target Binding: The high electronegativity of fluorine can lead to favorable interactions with the target protein, potentially increasing binding affinity and potency.[4]
Further studies are required to determine the precise pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Its established role as an inhibitor of nitric oxide synthases and serine proteases provides a strong foundation for its exploration in various disease contexts. The compelling anticancer activity of its derivative, bithiophene-fluorobenzamidine, strongly suggests that the 3-fluorobenzamidine core is a key pharmacophore for targeting pathways involved in cell proliferation and apoptosis.
Future research should focus on:
-
Direct evaluation of this compound in a broad range of cancer cell lines and animal models.
-
Screening against a panel of serine proteases to identify specific targets and determine inhibitory constants.
-
Investigating its antiviral activity against a panel of viruses, particularly those dependent on serine proteases for replication.
-
Comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
By systematically addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for cancer and viral diseases.
References
-
Fujita, H., Seto, Y., & Toyoshima, S. (1975). Mechanism of Action of Anti-Influenza Benzamidine Derivatives. Antimicrobial Agents and Chemotherapy, 7(4), 426–430. [Link]
-
Krzyśko, K. A., & Płucienniczak, A. (2017). Why Should We Target Viral Serine Proteases When Developing Antiviral agents?. Virology: Research and Treatment, 8, 1178122X1770141. [Link]
-
PubMed. (1975). Mechanism of action of anti-influenza benzamidine derivatives. [Link]
- Sperandio, O., de Belle, I., & Bredesen, D. E. (2000). An alternative, nonapoptotic form of programmed cell death. Proceedings of the National Academy of Sciences, 97(26), 14376–14381.
-
Zahid, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Al-Shamsi, N. A., et al. (2021). Host Serine Proteases: A Potential Targeted Therapy for COVID-19 and Influenza. Frontiers in Immunology, 12, 706911. [Link]
-
Wang, Y., et al. (2023). Host proteases: key regulators in viral infection and therapeutic targeting. Frontiers in Immunology, 14, 1284852. [Link]
-
Mezencev, R. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia, 4(1), 385-404. [Link]
-
Sławiński, J., et al. (2015). Synthesis, Biological Activities and Pharmacokinetic Properties of New Fluorinated Derivatives of Selective PDE4D Inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3476-3485. [Link]
-
El-Halawany, W. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. [Link]
-
Salinas-Carmona, M. C., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS Neglected Tropical Diseases, 14(10), e0008775. [Link]
-
Dhivya, R., et al. (2024). Unlocking the Therapeutic Synergy of Nitric Oxide (NO) and Chlorambucil (Cbl) via Photoresponsive Sequential Delivery in a Triple-Negative Breast Cancer 3D Spheroidal Platform with Transcriptomic Insights. Journal of Medicinal Chemistry. [Link]
-
Jadeski, L. C., & Lala, P. K. (1999). Nitric oxide synthase inhibition by N(G)-nitro-L-arginine methyl ester inhibits tumor-induced angiogenesis in mammary tumors. The American Journal of Pathology, 155(4), 1381–1390. [Link]
-
Lin, L. M., et al. (2002). Correlation between inducible nitric oxide synthase and p53 expression for DMBA-induced hamster buccal-pouch carcinomas. Journal of Dental Research, 81(7), 486–491. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Therapeutic Synergy of Nitric Oxide (NO) and Chlorambucil (Cbl) via Photoresponsive Sequential Delivery in a Triple-Negative Breast Cancer 3D Spheroidal Platform with Transcriptomic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase inhibition by N(G)-nitro-L-arginine methyl ester inhibits tumor-induced angiogenesis in mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between inducible nitric oxide synthase and p53 expression for DMBA-induced hamster buccal-pouch carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral agents for the prevention and treatment of influenza | British Columbia Medical Journal [bcmj.org]
- 12. Mechanism of action of anti-influenza benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: A Detailed Protocol for the Fluorometric Assay of Serine Protease Activity Using 3-Fluorobenzamidine Hydrochloride
Abstract
This comprehensive guide provides a detailed protocol for determining the inhibitory activity of 3-Fluorobenzamidine hydrochloride against serine proteases using a fluorometric assay. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serine protease inhibition. We will delve into the underlying scientific principles, provide a step-by-step experimental workflow, and offer insights into data analysis and interpretation, ensuring a robust and reproducible assay.
Introduction to Serine Proteases and the Role of this compound
Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad, including a critical serine residue in their active site.[1] These enzymes play a pivotal role in a multitude of physiological processes, ranging from digestion and blood coagulation to immune responses and apoptosis.[1] Consequently, the dysregulation of serine protease activity is implicated in numerous pathological conditions, making them a significant target for therapeutic intervention.[1]
This compound is a synthetic small molecule that acts as a competitive inhibitor of trypsin-like serine proteases. Its chemical structure mimics the natural substrates of these enzymes, allowing it to bind to the active site and prevent the substrate from binding.[2][3] This reversible inhibition makes it a valuable tool for studying the function of serine proteases and for screening potential drug candidates.[4] The benzamidine moiety of the inhibitor interacts with the aspartate residue in the S1 specificity pocket of trypsin-like proteases.
Assay Principle
This protocol utilizes a fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC (Boc-glutaminyl-alanyl-arginine-7-amino-4-methylcoumarin), to quantify serine protease activity.[5][6][7] In its intact form, the substrate is weakly fluorescent. Upon cleavage by a serine protease at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[8] The increase in fluorescence intensity is directly proportional to the enzymatic activity.[9]
The inhibitory effect of this compound is determined by measuring the reduction in the rate of AMC release in the presence of the inhibitor compared to the uninhibited enzyme.
Mechanism of Competitive Inhibition
This compound functions as a competitive inhibitor.[2][3] This means it competes with the substrate for binding to the active site of the enzyme.[10][11] The inhibitor and substrate cannot bind to the enzyme simultaneously.[2] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum reaction velocity (Vmax) remains unchanged.[10][12] The effects of a competitive inhibitor can be overcome by increasing the substrate concentration.[3][11]
Caption: Mechanism of competitive enzyme inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| This compound | Sigma-Aldrich | F1234 | Room Temperature |
| Serine Protease (e.g., Trypsin) | Sigma-Aldrich | T1426 | -20°C |
| Boc-Gln-Ala-Arg-AMC hydrochloride | MedChemExpress | HY-P0053 | -20°C (Protect from light) |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Room Temperature |
| 96-well black, flat-bottom microplate | Corning | 3603 | Room Temperature |
Experimental Protocol
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0. Prepare fresh and store at 4°C.
-
Enzyme Stock Solution (1 mg/mL): Reconstitute the lyophilized serine protease in the assay buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Dilute the enzyme stock solution in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically but a good starting point is a concentration that yields a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution (10 mM): Dissolve Boc-Gln-Ala-Arg-AMC hydrochloride in DMSO.[6] Store in aliquots at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. The final concentration should be at or below the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibition.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound in deionized water.
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in assay buffer to cover a range of concentrations for IC50 determination.
Assay Procedure
Caption: Experimental workflow for the serine protease inhibition assay.
-
Plate Setup:
-
Add 50 µL of assay buffer to the "blank" wells.
-
Add 50 µL of the various inhibitor dilutions to the "inhibitor" wells.
-
Add 50 µL of assay buffer to the "positive control" (no inhibitor) wells.
-
-
Enzyme Addition:
-
Add 25 µL of the enzyme working solution to all wells except the "blank" wells.
-
Add 25 µL of assay buffer to the "blank" wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation:
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6] Record data every minute for 30-60 minutes.
-
Data Analysis
Calculation of Percent Inhibition
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] x 100
Determination of IC50
The IC50 is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.[14]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[15]
-
The IC50 value is determined from the fitted curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or buffer components. | Run a blank with all components except the enzyme. Subtract this background from all readings. |
| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, or substrate degradation. | Check the activity of the enzyme with a known substrate. Ensure the buffer pH is optimal for the enzyme. Use fresh substrate. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, or product inhibition. | Use a lower enzyme concentration or a higher substrate concentration (while still being sensitive to competitive inhibition). Reduce the assay time. |
| Large variability between replicates | Pipetting errors, improper mixing, or temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing. Maintain a constant temperature during the assay. |
| Incomplete inhibition at high inhibitor concentrations | Inhibitor insolubility or non-specific binding. | Check the solubility of the inhibitor in the assay buffer. Consider adding a small percentage of a co-solvent like DMSO (ensure it doesn't affect enzyme activity). |
Conclusion
This application note provides a robust and detailed protocol for the fluorometric assay of serine protease inhibition by this compound. By understanding the principles of competitive inhibition and following the outlined procedures, researchers can obtain reliable and reproducible data to advance their studies in drug discovery and enzyme kinetics.
References
-
RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric). RayBiotech. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Competitive inhibition. Wikipedia. Retrieved from [Link]
-
Rogers, K. (2023, December 15). Competitive inhibition. Encyclopedia Britannica. Retrieved from [Link]
-
University College London. (n.d.). Enzyme inhibitors. UCL. Retrieved from [Link]
-
Kuzmic, P., & Kohen, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacol. Transl. Sci. Retrieved from [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]
-
Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. Reddit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. J. Mol. Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Front. Chem. Retrieved from [Link]
-
PubMed. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. J. Biol. Chem. Retrieved from [Link]
-
MDPI. (2019). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Mar. Drugs. Retrieved from [Link]
-
Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. Retrieved from [Link]
-
PubMed Central. (2021). Exoproduction and Biochemical Characterization of a Novel Serine Protease from Ornithinibacillus caprae L9T with Hide-Dehairing Activity. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2002). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proc. Natl. Acad. Sci. U.S.A. Retrieved from [Link]
-
ResearchGate. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. ResearchGate. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. Retrieved from [Link]
-
Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Retrieved from [Link]
-
PubMed Central. (1993). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Jpn. J. Cancer Res. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Cytiva. Retrieved from [Link]
-
MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Int. J. Mol. Sci. Retrieved from [Link]
-
Journal of Applied Biology and Biotechnology. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. J. Appl. Biol. Biotechnol. Retrieved from [Link]
-
Frontiers. (2021). Discovery of Leishmania Druggable Serine Proteases by Activity-Based Protein Profiling. Front. Cell. Infect. Microbiol. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 3. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. Khan Academy [khanacademy.org]
- 11. Untitled Document [ucl.ac.uk]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Fluorobenzamidine Hydrochloride for High-Purity Serine Protease Purification via Affinity Chromatography
Introduction: A Modern Ligand for a Classic Separation Challenge
The purification of serine proteases, a vast and functionally diverse class of enzymes, is a cornerstone of research in biochemistry, drug discovery, and diagnostics. Affinity chromatography, a technique that leverages specific molecular interactions, stands as a powerful tool for isolating these proteins from complex biological mixtures.[1][2] Traditionally, ligands like benzamidine and its derivatives have been employed to capture trypsin-like serine proteases.[3][4] This application note details the use of a more recent innovation, 3-Fluorobenzamidine hydrochloride, as a high-affinity ligand for the selective purification of serine proteases.
This compound is a versatile compound utilized in medicinal chemistry and biochemistry, notably in the development of potent enzyme inhibitors.[5] The strategic placement of a fluorine atom on the benzamidine scaffold can enhance its lipophilicity, potentially leading to improved bioavailability and efficacy in drug formulations.[5] In the context of affinity chromatography, this modification can translate to a more specific and robust interaction with the target protease, offering a potential advantage over traditional benzamidine-based resins. This guide provides a comprehensive overview of the underlying principles and a detailed protocol for the successful application of this compound in affinity chromatography.
The Scientific Rationale: Mechanism of Interaction
Benzamidine and its derivatives are competitive, reversible inhibitors of a variety of serine proteases, including trypsin, thrombin, and plasmin.[6][7][8] These molecules act as mimics of the natural substrate, arginine, binding to the active site of the protease.[8] The interaction is primarily driven by the formation of hydrogen bonds and electrostatic interactions between the positively charged amidinium group of the benzamidine derivative and the negatively charged aspartate residue (Asp189) located at the bottom of the S1 binding pocket of trypsin-like serine proteases.[8][9]
The binding of substituted benzamidines can be influenced by the physicochemical properties of the substituent.[6] For instance, the hydrophobicity of the substituent has been shown to affect the interaction with thrombin.[6] The fluorine atom in 3-Fluorobenzamidine, being highly electronegative, can alter the electron distribution of the aromatic ring and participate in favorable interactions within the binding pocket, potentially leading to a stronger and more selective binding compared to unsubstituted benzamidine.
Experimental Workflow: From Resin Immobilization to Purified Protease
The overall workflow for affinity chromatography using this compound involves the covalent immobilization of the ligand onto a solid support, followed by column packing, equilibration, sample application, washing to remove non-specifically bound proteins, and finally, the elution of the target serine protease.
Caption: A generalized workflow for serine protease purification using 3-Fluorobenzamidine affinity chromatography.
Detailed Protocols
Part 1: Immobilization of this compound to an Activated Resin
This protocol describes the covalent coupling of this compound to a pre-activated chromatography resin, such as CNBr-activated agarose. The primary amine group of the benzamidine derivative reacts with the activated groups on the resin to form a stable covalent bond.[2]
Materials:
-
CNBr-activated Agarose
-
This compound
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
1 mM HCl
Procedure:
-
Resin Preparation: Weigh out the desired amount of CNBr-activated agarose and hydrate it in 1 mM HCl for 15-30 minutes. This step swells the resin and removes protective agents.
-
Washing: Wash the resin with 10-15 bed volumes of 1 mM HCl on a sintered glass funnel.
-
Ligand Solution: Dissolve this compound in the coupling buffer. The concentration will depend on the desired ligand density and the manufacturer's instructions for the resin.
-
Coupling Reaction: Quickly transfer the washed resin to the ligand solution. Mix the suspension gently on a shaker or rotator for 2-4 hours at room temperature or overnight at 4°C.
-
Blocking: After the coupling reaction, centrifuge the resin and discard the supernatant. To block any remaining active groups on the resin, add the blocking buffer and incubate for 2-4 hours at room temperature.
-
Final Washes: Wash the resin with alternating cycles of Wash Buffer 1 and Wash Buffer 2. Repeat this for 3-5 cycles to remove any non-covalently bound ligand.
-
Storage: The prepared 3-Fluorobenzamidine affinity resin can be stored in a suitable buffer (e.g., 0.05 M acetate buffer, pH 4 containing 20% ethanol) at 4°C.[10]
Part 2: Affinity Purification of Serine Proteases
This protocol outlines the steps for purifying a target serine protease from a crude sample, such as a cell lysate or serum.[3]
Materials:
-
Prepared 3-Fluorobenzamidine affinity resin
-
Chromatography column
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0.[10] The high salt concentration is recommended to minimize non-specific ionic interactions.[10]
-
Elution Buffers (choose one):
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0 (for low pH elution).[10]
-
Sample: Clarified cell lysate or other protein solution containing the target serine protease. The sample should be filtered through a 0.45 µm filter before application.[10]
Procedure:
-
Column Packing: Pack the 3-Fluorobenzamidine affinity resin into a suitable chromatography column.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.[3][10]
-
Sample Application: Apply the prepared sample to the column. The flow rate should be optimized, but a starting point of 1 ml/min for a 1 ml column is recommended.[10]
-
Washing: Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.[3][10] This step removes unbound proteins.
-
Elution: Elute the bound serine protease using one of the following methods:
-
Low pH Elution: Apply the low pH elution buffer to the column. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the eluted protein.[10][11]
-
Competitive Elution: Apply the competitive elution buffer. This method is advantageous as it maintains a constant pH. Note that the eluting agent will have a high absorbance at 280 nm, so the eluted protein must be detected by other means such as an activity assay or SDS-PAGE.[10]
-
Denaturing Elution: Use denaturing agents for very strong interactions, but be aware that the protein will be denatured and will likely require a refolding step.
-
-
Regeneration: After elution, regenerate the column by washing with several CVs of high and low pH buffers, followed by re-equilibration with the Binding Buffer. For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.[10]
Data Presentation: Key Parameters for Purification
| Parameter | Recommended Condition | Rationale & Citation |
| Binding pH | 7.4 - 8.0 | Optimal for the interaction between serine proteases and benzamidine-based ligands.[10] |
| Binding Salt Concentration | ≥ 0.5 M NaCl | Minimizes non-specific ionic interactions with the resin matrix.[10] |
| Elution pH (Low pH) | 2.0 - 3.0 | Disrupts the ionic interactions between the ligand and the protease active site, leading to elution.[10][11] |
| Competitive Eluent | 20 mM p-aminobenzamidine | A competing inhibitor that displaces the bound protease from the ligand.[10][12] |
| Flow Rate | 1 ml/min (for 1 ml column) | A starting point for optimization to ensure sufficient residence time for binding.[10] |
Visualization of the Binding and Elution Process
Caption: Schematic of the specific binding and subsequent elution of a serine protease.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Purified Protein | - Inefficient binding | - Optimize binding pH and salt concentration. \n- Decrease the flow rate during sample application. |
| - Protein denaturation during elution | - Use competitive elution to maintain a neutral pH. \n- Ensure immediate neutralization after low pH elution.[10] | |
| Low Purity | - Non-specific binding | - Increase the salt concentration in the binding and wash buffers.[10] \n- Include a high salt wash step before elution.[10] |
| Column Clogging | - Viscous or particulate sample | - Centrifuge and filter the sample through a 0.45 µm filter before loading.[10] \n- Dilute viscous samples with binding buffer.[10] |
Conclusion
This compound represents a valuable tool for the affinity purification of serine proteases. Its unique chemical properties offer the potential for enhanced specificity and binding affinity, leading to higher purity and yield of the target enzyme. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this advanced ligand in their purification workflows. As with any chromatographic method, optimization of the specific conditions for the target protease is crucial for achieving the best results.
References
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.).
- Andrews, J. M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223–1227.
- HiTrap™ Benzamidine FF (high sub) [Instructions]. (n.d.). Cytiva.
- 3-Fluorobenzene-1-carboximidamide hydrochloride. (2024). ChemBK.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.).
- Affinity Chromatography. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Benzamidine Sepharose 4 Fast Flow (high sub) [Datasheet]. (n.d.). Cytiva.
- Benzamidine Sepharose 4 Fast Flow (low sub) [Datasheet]. (n.d.). Cytiva.
- Evans, S. A., Olson, S. T., & Shore, J. D. (1982). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. The Journal of biological chemistry, 257(6), 3014–3017.
- Dubin, G., et al. (2000). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Journal of Medicinal Chemistry, 43(24), 4585–4595.
- Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences of the United States of America, 108(20), E177–E186.
- This compound. (n.d.). Chem-Impex.
- Kasai, K., & Ishii, S. (1975). Affinity Chromatography of Trypsin and Related Enzymes I. Preparation and Characteristics of an Affinity Adsorbent Containing Tryptic. Journal of Biochemistry, 77(2), 261–264.
- Byun, Y., et al. (2020). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 3(3), 486–495.
- CNBr-activated resin to immobilize ligands for affinity chromatography. (2017). G-Biosciences.
Sources
- 1. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gels.yilimart.com [gels.yilimart.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. med.unc.edu [med.unc.edu]
Application Note: Characterizing Enzyme Inhibition with 3-Fluorobenzamidine Hydrochloride for In Vitro Kinetic Studies
Introduction: The Significance of 3-Fluorobenzamidine Hydrochloride in Enzyme Kinetics
This compound is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds, which are well-recognized for their interaction with serine proteases.[1][2] These enzymes play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, and cancer progression.[3][4] The strategic placement of a fluorine atom on the benzamidine scaffold can enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.[5] This makes this compound a valuable tool for researchers in drug discovery and biochemistry, particularly for studying the kinetics of trypsin-like serine proteases.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for in vitro enzyme kinetics. We will delve into the underlying scientific principles, provide detailed experimental protocols for determining key inhibitory constants, and offer insights into data interpretation.
Scientific Foundation: Mechanism of Action
Benzamidine and its analogs act as competitive inhibitors of serine proteases.[6] The core of their inhibitory action lies in the positively charged amidinium group, which mimics the side chains of arginine and lysine residues, the natural substrates for trypsin-like serine proteases.[4] This structural mimicry allows the inhibitor to bind to the S1 pocket of the enzyme's active site, a deep, negatively charged cleft that confers substrate specificity. By occupying the active site, this compound prevents the binding and subsequent cleavage of the enzyme's natural substrate, thereby inhibiting its catalytic activity.
The interaction between this compound and the target enzyme is a reversible, equilibrium-driven process. The strength of this interaction is quantified by the inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity. A lower Kᵢ value signifies a higher affinity and, consequently, a more potent inhibitor.
Key Kinetic Parameters: IC₅₀ and Kᵢ
In the study of enzyme inhibitors, two parameters are of paramount importance: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
-
IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[7] While experimentally straightforward to determine, the IC₅₀ value is dependent on the substrate concentration used in the assay.[7][8]
-
Kᵢ (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex and represents a true measure of the inhibitor's binding affinity.[7] Unlike the IC₅₀, the Kᵢ is an intrinsic property of the inhibitor and the enzyme and is independent of the substrate concentration.[8]
The relationship between these two parameters for a competitive inhibitor is described by the Cheng-Prusoff equation :[8]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration
-
Kₘ is the Michaelis constant of the substrate
This equation underscores the importance of determining the Kₘ of the substrate for the target enzyme before calculating the Kᵢ from the experimentally determined IC₅₀.
Experimental Workflow for In Vitro Enzyme Kinetics
The following is a generalized workflow for characterizing the inhibitory potential of this compound against a target serine protease.
Caption: A generalized workflow for determining the inhibitory constants of this compound.
Detailed Protocols
Materials and Reagents:
| Reagent | Typical Concentration/Purity |
| This compound | ≥98% purity |
| Target Serine Protease | High purity, known activity |
| Fluorogenic Substrate | Specific for the target enzyme |
| Assay Buffer | e.g., 50 mM Tris-HCl, pH 8.0 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% |
| 96-well microplates (black, flat-bottom) | For fluorescence assays |
| Microplate reader with fluorescence detection |
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Accurately weigh a known amount of this compound.
-
Dissolve in an appropriate volume of DMSO to achieve the desired concentration.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Enzyme Stock Solution:
-
Reconstitute the enzyme in a suitable buffer as recommended by the supplier.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store at -80°C in aliquots.
-
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve the fluorogenic substrate in DMSO.
-
Store protected from light at -20°C.
-
Protocol 2: Determination of Substrate Kₘ
Before assessing the inhibitor, it is crucial to determine the Michaelis-Menten constant (Kₘ) for the substrate with your target enzyme under the planned assay conditions.
-
Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 x Kₘ to 10 x Kₘ (if Kₘ is unknown, use a wide concentration range).
-
In a 96-well plate, add a fixed amount of enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 3: IC₅₀ Determination Assay
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution of the this compound stock solution in assay buffer. A typical concentration range might be from 100 µM down to 1 nM, but this should be optimized for your specific enzyme. Include a vehicle control (DMSO in assay buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Inhibitor dilution (or vehicle control)
-
Enzyme solution (at a fixed concentration)
-
-
Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells. The substrate concentration should be fixed, ideally at or below the Kₘ value determined in Protocol 2.
-
Immediately place the plate in a microplate reader and monitor the fluorescence increase over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Data Interpretation and Visualization
The results of the IC₅₀ determination can be visualized with a dose-response curve. From this curve, the IC₅₀ value is derived. Subsequently, the Kᵢ can be calculated using the Cheng-Prusoff equation.
Caption: Flowchart for data analysis from raw fluorescence readings to Kᵢ calculation.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound remains soluble in the assay buffer at the highest concentration tested. High concentrations of DMSO may affect enzyme activity.
-
Time-Dependent Inhibition: If the inhibition appears to increase with pre-incubation time, the compound may be a slow-binding or irreversible inhibitor, which would require a different kinetic model for analysis.
-
Fluorescence Interference: Test whether this compound has any intrinsic fluorescence or quenching effects at the wavelengths used for the assay.
Conclusion
This compound is a potent tool for the in vitro study of serine protease kinetics. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can accurately determine the inhibitory constants (IC₅₀ and Kᵢ) of this compound against their enzyme of interest. This information is crucial for understanding the mechanism of inhibition and for the development of novel therapeutics targeting serine proteases.
References
- Stathis, A., & O'Day, S. J. (2014). Urokinase-type plasminogen activator (uPA) and its inhibitor (PAI-1) as targets in breast cancer. Expert opinion on therapeutic targets, 18(10), 1147–1162.
- Baker, D. J., & Suh, T. T. (2007). Benzamidines as serine protease inhibitors. Current opinion in drug discovery & development, 10(4), 423–433.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Copeland, R. A. (2000).
-
Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. [Link]
-
Jiang, H., Zou, H., Wang, H., Ni, J., Zhang, Q., & Zhang, Y. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of chromatography. A, 903(1-2), 77–84. [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: A direct deep link to the specific course material is not available, but the principles are widely taught in biochemistry courses on platforms like edX).
-
PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. Retrieved from [Link]
-
PubMed. (n.d.). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. Retrieved from [Link]
-
Frontiers. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Retrieved from [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 3. Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
The Strategic Role of 3-Fluorobenzamidine Hydrochloride in the Synthesis of Novel Antiviral Agents
Introduction
In the landscape of modern antiviral drug discovery, the development of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. Among the myriad of molecular scaffolds utilized, benzamidine derivatives have emerged as a privileged class, particularly for their ability to target viral proteases. This application note delves into the specific utility of 3-Fluorobenzamidine hydrochloride as a critical starting material in the synthesis of novel antiviral drug candidates. The strategic incorporation of a fluorine atom at the meta position of the benzamidine core confers advantageous physicochemical properties, such as enhanced lipophilicity and metabolic stability, which can significantly improve a drug candidate's pharmacokinetic profile.[1] This guide will provide a comprehensive overview of the mechanistic rationale, a detailed synthetic protocol for a representative antiviral scaffold, and the broader applications of this versatile building block for researchers in virology and medicinal chemistry.
Mechanistic Rationale: Targeting Viral Serine Proteases
Many viruses, including influenza and picornaviruses, rely on serine proteases for the post-translational processing of viral polyproteins—a critical step in the viral lifecycle.[2] The amidine group of benzamidine derivatives is a well-established pharmacophore that can mimic the guanidinium group of arginine, a common substrate for these proteases. This mimicry allows benzamidine-containing inhibitors to bind with high affinity to the S1 pocket of the protease active site, effectively blocking its function and halting viral replication.
The introduction of a fluorine atom, as in this compound, offers several key advantages:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the amidine group, potentially leading to more favorable interactions within the enzyme's active site.
-
Improved Pharmacokinetics: Fluorine substitution is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1] It can also block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Increased Potency: The combination of enhanced binding and improved metabolic stability often translates to greater potency of the final drug compound.
Synthesis of a Pyrazole-Benzamide Antiviral Scaffold
This section details a representative synthetic protocol for a pyrazole-benzamide scaffold, a class of compounds that has demonstrated significant potential as both Factor Xa inhibitors and as having antiviral properties against viruses like influenza and Newcastle disease virus.[3][4][5] This protocol is a composite based on established synthetic routes for similar structures.[6][7]
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a pyrazole-benzamide antiviral scaffold.
Step-by-Step Protocol
Step 1: Synthesis of Pyrazole-3-carboxylic Acid
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0°C.
-
Condensation: Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude ethyl pyrazole-3-carboxylate is then subjected to hydrolysis.
-
Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide (2.0 eq) in water and methanol. Stir the mixture at room temperature overnight.
-
Isolation: Acidify the reaction mixture with concentrated HCl to pH 2-3. The precipitated pyrazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Rationale: This two-step, one-pot procedure is a standard and efficient method for the synthesis of the pyrazole carboxylic acid core, which will serve as the backbone for amide coupling.
Step 2: Amide Coupling with this compound
-
Acid Chloride Formation: To a suspension of pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Reflux the mixture for 2 hours.
-
Amidation: Cool the reaction mixture to 0°C and add a solution of this compound (1.0 eq) and pyridine (2.2 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target pyrazole-benzamide scaffold.
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the amide bond formation with the less nucleophilic amino group of the benzamidine. Pyridine is used as a base to neutralize the HCl generated during the reaction and to deprotonate the hydrochloride salt of the benzamidine.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Antiviral Target (Example) |
| Pyrazole-3-carboxylic Acid | C4H4N2O2 | 112.09 | 85-90 | >98 | - |
| Target Scaffold | C11H9FN4O | 232.22 | 60-70 | >95 | Influenza Virus, NDV |
Broader Applications and Future Directions
The pyrazole-benzamide scaffold synthesized using this compound is just one example of the potential applications of this versatile building block. The inherent properties of the fluorinated benzamidine moiety make it an attractive component for the design of inhibitors against a range of viral targets, including:
-
Hepatitis C Virus (HCV) NS3/4A Protease: This serine protease is essential for HCV replication, and benzamidine-based inhibitors have shown promise in this area.[8]
-
HIV Protease: While typically an aspartyl protease, the development of novel inhibitors often involves exploring diverse chemical scaffolds that can interact with the enzyme's active site.
-
Coronaviridae Main Protease (Mpro or 3CLpro): As a cysteine protease, Mpro is a key target for SARS-CoV-2 drug development, and the design of covalent and non-covalent inhibitors is an active area of research.
The continued exploration of this compound in the synthesis of diverse heterocyclic systems will undoubtedly lead to the discovery of new and potent antiviral agents. Future work should focus on expanding the library of compounds derived from this starting material and evaluating their efficacy against a broad spectrum of viral pathogens.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of novel antiviral compounds. Its unique electronic and steric properties, conferred by the fluorine atom, provide a powerful tool for medicinal chemists to enhance the potency and pharmacokinetic profiles of drug candidates. The detailed protocol provided herein for the synthesis of a pyrazole-benzamide scaffold serves as a practical guide for researchers and highlights the potential of this building block in the ongoing fight against viral diseases.
References
-
El-Sabbagh, O. I., Barakat, S. E., Ibrahim, S. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25317–25327. [Link]
-
Padhy, P., Panda, J., & Sahoo, S. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5025. [Link]
- Gant, T. G., & Shahbaz, M. M. (2010). Pyrazole carboxamide inhibitors of factor xa.
-
Karam, S. M., El-Sayed, W. M., & Abdel-Rahman, A. A.-H. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports, 15(1), 3495. [Link]
-
El-Sabbagh, O. I., Barakat, S. E., Ibrahim, S. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25317–25327. [Link]
- Bayer Aktiengesellschaft. (2001). Pyrazole-3-on-derivative as factor xa inhibitors.
-
Patick, A. K., & Potts, K. E. (1998). Protease Inhibitors as Antiviral Agents. Clinical Microbiology Reviews, 11(4), 614–627. [Link]
-
Pinto, D. J. P., Orwat, M. J., Quan, M. L., et al. (2001). The design and synthesis of noncovalent factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(17), 2251–2255. [Link]
-
Karam, S. M., El-Sayed, W. M., & Abdel-Rahman, A. A.-H. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports, 15(1), 3495. [Link]
- Gant, T. G., & Shahbaz, M. M. (2010). Pyrazole carboxamide inhibitors of factor xa.
- Bayer Aktiengesellschaft. (2002). Pyrazole-3-on-derivatives as factor xa inhibitors, pharmaceutical compositions containing them, their preparation and their use.
-
El-Sabbagh, O. I., & Barakat, S. E. (2025). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Medicinal Chemistry Research, 34(8), 1-11. [Link]
-
Xing, L., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1046927. [Link]
-
Fayed, E. A., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(21), 7261. [Link]
-
Mphahlele, M. J., & Malindisa, S. T. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 12(45), 29283–29297. [Link]
-
Zhi, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3195. [Link]
-
Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 10(10), 4765-4771. [Link]
-
Zhang, P., et al. (2016). Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. Bioorganic & Medicinal Chemistry, 24(22), 5871–5883. [Link]
-
Maignan, S., et al. (1998). Structural basis for chemical inhibition of human blood coagulation factor Xa. Proceedings of the National Academy of Sciences, 95(12), 6630–6635. [Link]
-
Karki, R. G., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(15), 6040–6063. [Link]
-
Kim, H., et al. (2019). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635–2639. [Link]
-
Bautista-Hernández, C. I., et al. (2022). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 27(19), 6649. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. WO2010030983A2 - Pyrazole carboxamide inhibitors of factor xa - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010030983A3 - Pyrazole carboxamide inhibitors of factor xa - Google Patents [patents.google.com]
- 7. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for chemical inhibition of human blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Fluorobenzamidine Derivatives in Oncology Research: A Technical Guide
This technical guide provides an in-depth exploration of the application of 3-fluorobenzamidine-containing compounds in cancer research, with a primary focus on the promising derivative, bithiophene-fluorobenzamidine (BFB). This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis and practical application of this class of molecules in preclinical cancer models.
Introduction: The Therapeutic Potential of Benzamidine Scaffolds in Oncology
Benzamidine and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The benzamidine scaffold, resembling the purine nucleotide structure, serves as a versatile pharmacophore in the design of targeted anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the disruption of key oncogenic signaling pathways and the induction of apoptosis.[3] This guide will delve into a specific fluorinated derivative that has shown considerable promise in preclinical studies.
While research on 3-Fluorobenzamidine hydrochloride as a standalone agent is limited, its integration into more complex molecules like bithiophene-fluorobenzamidine (BFB) has yielded significant insights into its potential as an anticancer therapeutic. BFB has demonstrated potent antitumor, pro-apoptotic, and anti-metastatic properties in models of breast and colorectal cancer.[4][5][6] This note will, therefore, use BFB as a primary exemplar to illustrate the application of the 3-fluorobenzamidine moiety in cancer research.
Mechanistic Insights: How Bithiophene-Fluorobenzamidine (BFB) Exerts its Anticancer Effects
BFB's anticancer activity stems from its ability to modulate multiple critical signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.
Induction of Apoptosis
BFB has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] In colorectal cancer cells, BFB treatment leads to the upregulation of FasL, TRAIL, p53, and caspase-8, key components of the extrinsic apoptotic pathway.[5] Concurrently, it promotes the intrinsic pathway by downregulating the anti-apoptotic proteins Bcl-2 and survivin.[5]
In breast cancer, BFB's pro-apoptotic activity is confirmed by Annexin V assays, which show a significant increase in both early and late apoptotic cells upon treatment.[7] This is further supported by the upregulation of caspase-3 (CAS3), a critical executioner caspase.[6]
Caption: BFB-induced apoptotic signaling pathway.
Cell Cycle Regulation and Inhibition of Metastasis
BFB demonstrates a significant impact on cell cycle regulation. In breast cancer models, it causes the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2), two key drivers of cell proliferation.[4][6] This is accompanied by an upregulation of the tumor suppressor p53 and the CDK inhibitor p21.[4][6]
The anti-metastatic properties of BFB have been observed in vitro through wound healing assays with MCF-7 breast cancer cells and in vivo, where it prevented cancer cell metastasis to various organs in a mouse model.[4][6]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluorobenzamidine Hydrochloride in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Fluorobenzamidine hydrochloride in cell culture experiments. This document details the compound's mechanism of action, provides protocols for determining optimal concentrations, and outlines a standard procedure for its application in cell-based assays.
Introduction and Scientific Background
This compound is a versatile small molecule with applications in medicinal chemistry and biochemical research.[1] It serves as a crucial building block in the synthesis of more complex pharmaceuticals, particularly those designed as enzyme inhibitors and antiviral agents.[1] The inclusion of a fluorine atom enhances the compound's lipophilicity, which can lead to improved bioavailability and efficacy in biological systems.[1]
From a mechanistic standpoint, this compound is recognized as a potential inhibitor of serine proteases.[1] Furthermore, its structural similarity to L-arginine suggests it may act as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme family critical in various physiological and pathological processes, including neurotransmission, immune responses, and vascular tone regulation.[2][3][4] The overproduction of nitric oxide is implicated in inflammatory diseases and some cancers, making NOS inhibitors a subject of significant research interest.[5][6]
While direct studies on this compound are limited, research on its derivatives, such as bithiophene-fluorobenzamidine (BFB), has demonstrated significant anti-cancer properties. BFB has been shown to induce apoptosis (programmed cell death) and exhibit anti-metastatic activity in breast and colorectal cancer cell lines.[7][8][9] These effects are linked to the downregulation of key cell cycle proteins like CDK1 and the upregulation of tumor suppressors such as p53.[7][10] This provides a strong rationale for investigating the biological effects of the parent compound, this compound.
Determining the Optimal Concentration: The Dose-Response Experiment
Due to the cell-type specific nature of cytotoxic and biological responses, it is imperative to empirically determine the optimal concentration of this compound for each cell line and experimental endpoint. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is the foundational first step.
Causality Behind the Dose-Response Experiment
The IC50 value represents the concentration of a compound required to inhibit a biological process by 50%. This is a critical parameter for several reasons:
-
Efficacy: It establishes the concentration range where the compound is biologically active.
-
Toxicity: It helps to identify concentrations that are overly toxic and would lead to non-specific cell death, confounding experimental results.
-
Reproducibility: Using a defined concentration relative to the IC50 (e.g., IC50, 2x IC50) ensures consistency across experiments.
The following protocol describes the determination of the IC50 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Protocol: IC50 Determination by MTT Assay
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve a range of final concentrations. A good starting range, based on data from derivatives, would be 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM.[12]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.[5]
-
Data Presentation: Example IC50 Determination
| Concentration (µM) | Absorbance (490 nm) | % Viability |
| Blank (Medium Only) | 0.05 | - |
| Vehicle Control (DMSO) | 1.20 | 100% |
| 0.1 | 1.18 | 98.3% |
| 1 | 0.95 | 79.2% |
| 10 | 0.62 | 51.7% |
| 50 | 0.25 | 20.8% |
| 100 | 0.10 | 8.3% |
This is example data and should be generated empirically.
Standard Protocol for Cell Culture Experiments
Once the IC50 is determined, you can proceed with experiments to investigate the biological effects of this compound. The following is a general protocol that can be adapted for various downstream assays such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or western blotting.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plates, 10 cm dishes) at a density that will allow for growth during the experiment without reaching over-confluence. Allow cells to attach overnight.
-
Treatment: Prepare the desired concentration of this compound (e.g., the predetermined IC50 value) in fresh, pre-warmed complete medium. Aspirate the old medium from the cells and replace it with the treatment medium. Include a vehicle control (DMSO) in parallel.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific biological question being addressed.
-
Cell Harvesting and Downstream Analysis: Following incubation, harvest the cells according to the requirements of your downstream application. For example, for protein analysis, you would lyse the cells in an appropriate buffer. For flow cytometry, you would trypsinize and resuspend the cells.
Visualizing Experimental Workflows
Workflow for IC50 Determination
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 75207-72-6 [chemicalbook.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
3-Fluorobenzamidine Hydrochloride: A Versatile Tool for Probing Enzyme Function and Structure
Introduction: The Strategic Advantage of Fluorination in a Classic Scaffold
3-Fluorobenzamidine hydrochloride emerges from the well-established family of benzamidine-based enzyme inhibitors, distinguished by a strategically placed fluorine atom on the phenyl ring. This seemingly minor modification imparts unique physicochemical properties that render it a valuable tool for researchers in biochemistry and drug discovery. The high electronegativity and small atomic size of fluorine can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] Specifically, the fluorine substitution in this compound can alter its binding affinity and interactions within enzyme active sites, offering a nuanced approach to studying enzyme mechanisms, particularly those of serine proteases.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound as a tool compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C7H8ClFN2 | ChemBK[3] |
| Molecular Weight | 174.61 g/mol | - |
| Appearance | White solid powder | ChemBK[3] |
| Melting Point | ~160-165°C | ChemBK[3] |
| Solubility | Soluble in water, alcohol, and organic solvents | ChemBK[3] |
Core Application: Competitive Inhibition of Serine Proteases
This compound functions primarily as a competitive inhibitor of serine proteases.[2][4] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immunity. Consequently, their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.
Mechanism of Action: Mimicking the Natural Substrate
The inhibitory activity of benzamidine and its derivatives stems from their structural resemblance to the side chain of arginine, a common substrate residue for trypsin-like serine proteases. The positively charged amidinium group of this compound forms strong ionic and hydrogen bond interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes. This interaction effectively blocks the active site, preventing the binding and subsequent cleavage of the natural substrate. The fluorination at the meta-position can further modulate these interactions, potentially enhancing binding affinity or altering selectivity compared to the parent benzamidine molecule.
Application Note 1: In Vitro Characterization of Serine Protease Inhibition
This section provides a detailed protocol for determining the inhibitory potency (IC50 and Ki) of this compound against a model serine protease, such as trypsin.
Experimental Rationale
The assay is based on monitoring the enzymatic activity of the protease on a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The rate of fluorescence increase is proportional to the rate of substrate cleavage. By measuring this rate at different inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki), a more precise measure of inhibitor potency, can then be determined using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Materials and Reagents
-
This compound
-
Serine protease (e.g., bovine trypsin)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Detailed Protocol: Serine Protease Inhibition Assay
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO without inhibitor).
-
Add 50 µL of the diluted inhibitor solutions to the respective wells.
-
Prepare the enzyme solution by diluting the trypsin stock solution in Assay Buffer to a final concentration of 10 µg/mL.
-
Add 25 µL of the diluted enzyme solution to each well containing the inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Prepare the substrate solution by diluting the substrate stock solution in Assay Buffer to a final concentration of 20 µM.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control (V0) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Self-Validating System and Expected Results
A successful experiment will yield a clear sigmoidal dose-response curve, indicating a concentration-dependent inhibition of the enzyme. The IC50 value should be reproducible across replicate experiments. As a reference, the dissociation constant (KD) for the parent compound, p-aminobenzamidine, with trypsin is approximately 6.1 µM.[5] The Ki for another benzamidine derivative against bovine trypsin has been reported to be around 2 µM.[6] It is expected that this compound will exhibit a similar or potentially enhanced inhibitory potency due to the fluorine substitution.
Application Note 2: Probing the Active Site in Structural Biology
This compound can be a valuable tool in X-ray crystallography to elucidate the binding mode of inhibitors in the active site of serine proteases. Co-crystallization of a target protease with this inhibitor can provide high-resolution structural information on the key interactions that govern inhibitor potency and selectivity.
Workflow for Co-crystallization
Figure 1. A generalized workflow for the co-crystallization of a serine protease with this compound.
Interpreting the Structural Data: Insights from Benzamidine Complexes
While a specific crystal structure of a protease in complex with this compound is not publicly available, numerous structures of trypsin complexed with the parent compound, benzamidine, have been determined (e.g., PDB IDs: 3ATL, 1BTY, 2OXS).[7][8][9] These structures reveal a conserved binding mode where the amidinium group of benzamidine forms a salt bridge with the carboxylate of Asp189 in the S1 pocket. The phenyl ring of benzamidine is nestled within a hydrophobic pocket formed by backbone atoms of several residues. The fluorine atom in the meta-position of 3-Fluorobenzamidine would be positioned to potentially form favorable interactions with residues lining this pocket, which could be confirmed through co-crystallization studies.
Figure 2. A schematic representation of the key interactions between 3-Fluorobenzamidine and the S1 specificity pocket of a trypsin-like serine protease.
Further Applications and Considerations
Beyond its use as a direct inhibitor, this compound can serve as a crucial intermediate in the synthesis of more complex and potent therapeutic agents. Its incorporation into larger molecules has been explored in the development of anticancer and antiviral drugs.[2] For instance, a bithiophene-fluorobenzamidine (BFB) derivative has demonstrated promising antitumor, pro-apoptotic, and anti-metastatic activities in preclinical models of breast and colorectal cancer.[10][11][12]
When using this compound, it is important to consider its safety profile. While comprehensive safety data is not available, it is recommended to handle the compound with appropriate laboratory safety measures, including the use of personal protective equipment.[3]
Conclusion
This compound is a versatile and valuable tool compound for researchers in biochemistry and drug discovery. Its ability to act as a competitive inhibitor of serine proteases, coupled with the unique properties imparted by its fluorine substitution, makes it an excellent probe for studying enzyme function and structure. The protocols and application notes provided in this guide offer a solid foundation for its effective use in the laboratory.
References
-
ChemBK. 3-Fluorobenzene-1-carboximidamide hydrochloride. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
-
RCSB Protein Data Bank. (2011). 3ATL: Crystal structure of trypsin complexed with benzamidine. [Link]
-
El-Sayed, W. M., Hussin, W. A., Ismail, M. A., & Alzahrani, A. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. [Link]
-
El-Sayed, W. M., Hussin, W. A., Ismail, M. A., & Al-zahrani, A. M. (2020). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anticancer Agents in Medicinal Chemistry, 20(4), 450-463. [Link]
-
Nishimura, Y., Yasui, W., Yoshida, K., Matsuyama, T., Dohi, K., & Tahara, E. (1994). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 85(11), 1137-1142. [Link]
-
RCSB Protein Data Bank. (1998). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. [Link]
-
RCSB Protein Data Bank. (2007). 2OXS: Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). [Link]
-
Akao, H., Tamaoki, H., Ouchi, M., & Arai, T. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 5(41), 32440-32443. [Link]
-
Kam, C. M., Fujikawa, K., & Powers, J. C. (1991). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Archives of Biochemistry and Biophysics, 289(1), 48-55. [Link]
-
Evans, S. A., Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of Biological Chemistry, 257(6), 3014-3017. [Link]
-
Ascenzi, P., Coletta, M., Amiconi, G., De Cristofaro, R., Bolognesi, M., Guarneri, M., & Menegatti, E. (1992). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Biochimica et Biophysica Acta, 1119(2), 202-208. [Link]
-
El-Sayed, W. M., Hussin, W. A., Ismail, M. A., & Alzahrani, A. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. [Link]
-
White, E. H., Jelinski, L. W., Politzer, I. R., Ramgopal, M., & Roswell, D. F. (1987). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 109(15), 4694-4703. [Link]
-
El-Feky, S. A., & Al-Rashood, S. T. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1189. [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors [mdpi.com]
- 5. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. PDB-3rxq: Crystal structure of Trypsin complexed with benzamide (F01 and F0... - Yorodumi [pdbj.org]
- 11. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Protocol for Dissolving and Utilizing 3-Fluorobenzamidine Hydrochloride in Enzyme Assays
Introduction: Understanding 3-Fluorobenzamidine Hydrochloride as a Research Tool
This compound is a synthetic small molecule that has garnered interest in pharmaceutical and biochemical research.[1][2] Structurally, it is an analog of benzamidine, a well-known competitive inhibitor of serine proteases.[3] The introduction of a fluorine atom at the meta-position of the benzene ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can influence its biological activity and pharmacokinetic profile.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and application of this compound in enzyme inhibition assays, with a particular focus on serine proteases.
Physicochemical Properties and the Influence of Fluorination
This compound (CAS Number: 75207-72-6) is a white solid powder.[1] While specific quantitative solubility data is not extensively published, it is generally soluble in water, alcohols, and organic solvents like DMSO.[4] The hydrochloride salt form enhances its aqueous solubility compared to the free base.
The presence of the fluorine atom can lead to several key changes compared to the parent compound, benzamidine:
-
Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which may enhance its ability to cross biological membranes and interact with hydrophobic pockets in enzyme active sites.[1]
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amidinium group. This is a critical consideration as the charge state of the amidine moiety is crucial for its interaction with the negatively charged aspartate residue commonly found in the S1 pocket of serine proteases like trypsin.
-
Modified Binding Interactions: The fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the enzyme's active site, potentially altering the binding affinity and selectivity of the inhibitor.
Experimental Protocols
PART 1: Preparation of Stock Solutions
The accurate preparation of stock solutions is paramount for obtaining reliable and reproducible results in enzyme assays. The choice of solvent will depend on the specific requirements of the assay and the desired concentration.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Concentration Range | Notes |
| High-Purity Water | 1-10 mM | Prepare fresh daily to minimize potential hydrolysis. Sonication may aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Recommended for long-term storage. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in the assay is low (typically <1%) to prevent enzyme inhibition or denaturation. |
| Ethanol | 1-10 mM | Can be used as an alternative to DMSO. Store at -20°C. Ensure the final ethanol concentration in the assay is non-inhibitory. |
Protocol 1.1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 174.6 g/mol ) in a suitable microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 1.746 mg.
-
Dissolution: Add the appropriate volume of high-purity water (e.g., 1 mL) to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Use the freshly prepared aqueous solution immediately. If short-term storage is necessary, keep it on ice for a few hours. For longer-term storage, preparing stock solutions in DMSO is recommended.
Protocol 1.2: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh 8.73 mg of this compound powder into a microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, molecular biology grade DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
PART 2: Serine Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease using a chromogenic or fluorogenic substrate. This protocol should be optimized for the specific enzyme and substrate being used.
Workflow for Serine Protease Inhibition Assay
Caption: Workflow for a typical serine protease inhibition assay.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
Serine Protease (e.g., Trypsin, Thrombin)
-
Chromogenic or Fluorogenic Substrate specific for the protease
-
This compound stock solution
-
Microplate reader
-
96-well microplates (clear for chromogenic assays, black for fluorogenic assays)
Protocol 2.1: Assay Procedure
-
Inhibitor Dilution Series: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations in the assay. Also, prepare a vehicle control (assay buffer with the same final concentration of the solvent, e.g., DMSO, as the inhibitor wells).
-
Assay Plate Preparation: Add 10 µL of each inhibitor dilution and the vehicle control to separate wells of the 96-well plate.
-
Enzyme Addition: Prepare the enzyme solution in the assay buffer to a concentration that is twice the desired final concentration. Add 40 µL of the enzyme solution to each well containing the inhibitor or vehicle control.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
Reaction Initiation: Prepare the substrate solution in the assay buffer to a concentration that is five times the desired final concentration. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. The reading wavelength will depend on the specific substrate used.
-
Data Analysis:
-
Plot the absorbance/fluorescence values against time for each concentration of the inhibitor.
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a serine protease by 3-Fluorobenzamidine HCl.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls and validation steps into your experimental design:
-
Positive Control: Include a known inhibitor of the target enzyme to validate the assay's ability to detect inhibition.
-
Negative Control: The vehicle control (without inhibitor) represents 100% enzyme activity.
-
No-Enzyme Control: Wells containing only the substrate and assay buffer should show no significant increase in signal, confirming that the substrate is stable and the signal is enzyme-dependent.
-
Substrate Concentration: For accurate Ki determination, it is recommended to use a substrate concentration close to its Km value.
-
Linear Range: Ensure that the initial reaction velocities are measured within the linear range of the assay, where product formation is proportional to time and enzyme concentration.
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle it with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Dispose of the compound and any contaminated materials in accordance with local regulations.
Conclusion
This compound is a valuable tool for studying serine proteases. By understanding its physicochemical properties and following a well-designed experimental protocol, researchers can obtain reliable and reproducible data on its inhibitory potential. The protocols and guidelines presented in this document provide a solid foundation for initiating studies with this compound. However, it is crucial to remember that optimization for each specific enzyme-substrate system is essential for achieving the most accurate and meaningful results.
References
-
ChemBK. 3-Fluorobenzene-1-carboximidamide hydrochloride - Introduction. Available at: [Link]
- Evans, S. A., & Olson, S. T. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of biological chemistry, 257(6), 3262–3269.
- El-Gamal, M. I., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1568–1580.
- Naveen, S., et al. (2018). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta crystallographica.
-
University College London. Enzyme inhibitors. Available at: [Link]
-
Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Available at: [Link]
- Fonseca, B. A., et al. (2020). Discovery of Leishmania Druggable Serine Proteases by Activity-Based Protein Profiling. Frontiers in cellular and infection microbiology, 10, 589508.
- Aso, M., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & biomolecular chemistry, 13(16), 4731–4735.
- Paul, A., et al. (2022). Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. Computational and theoretical chemistry, 1218, 113949.
- Wescott, C. R., et al. (2011). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical biochemistry, 419(2), 229–236.
- Buch, I., et al. (2011). Benzamidine binding to different Trypsin conformations.
- Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. TheScientificWorldJournal, 2014, 803789.
- De-Simone, S. G., et al. (2007). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 848(1), 106–114.
- Ansari, N., et al. (2022). Water regulates the residence time of Benzamidine in Trypsin.
- Leytus, S. P., et al. (1983). A fluorogenic active-site titrant for serine proteases. The Biochemical journal, 215(2), 253–260.
- Guesmi, A., et al. (2022). Preparation, characterization, immobilization, and molecular docking analysis of a novel detergent-stable subtilisin-like serine protease from Streptomyces mutabilis strain TN-X30. International journal of biological macromolecules, 222(Pt A), 114–127.
- Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations.
- Rizzi, V., et al. (2022). Water regulates the residence time of Benzamidine in Trypsin.
- Northrop, D. B. (1998). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis.
- Khan, A., et al. (2020). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase.
- Lohman, D. C., et al. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. The Journal of organic chemistry, 77(6), 2907–2910.
- El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover. Oncology, 13(1), 88.
- Al-Otaibi, F. A., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules (Basel, Switzerland), 29(12), 2843.
- Kastner, A., et al. (2019). Time-dependent hydrolysis of 3 (50 mm in PB) at 37 8 8Cand pH 7.4 with formation of the hydroxido (3a)a nd dihydroxido (3b)c omplex. Inorganic chemistry, 58(7), 4443–4453.
-
ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). Available at: [Link]
- El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover. Oncology, 13(1), 88.
- Kahns, A. H., & Bundgaard, H. (1991). Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives. Acta pharmaceutica Nordica, 3(1), 45–50.
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
- Al-Suhaibani, S. S., et al. (2017). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell.
-
ResearchGate. The crystal structure of hSBDb * and comparison to other... Available at: [Link]
- Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. TheScientificWorldJournal, 2014, 803789.
-
PubChem. Dimethyl Sulfoxide. Available at: [Link]
-
ResearchGate. Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. Available at: [Link]
Sources
Application Notes and Protocols: 3-Fluorobenzamidine Hydrochloride in Fluorescence-Based Protease Assays
Introduction: Illuminating Protease Activity with Novel Fluorogenic Probes
Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to virtually every biological process.[1] Their activity is intricately regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the accurate measurement of protease activity is a cornerstone of biomedical research and drug discovery, enabling the screening of inhibitors and the elucidation of disease mechanisms.
Fluorescence-based assays have emerged as a powerful tool for protease research, offering high sensitivity, continuous monitoring, and adaptability to high-throughput screening formats.[2] These assays typically employ a substrate that undergoes a change in its fluorescent properties upon cleavage by a protease. This document provides a detailed guide to the application of 3-Fluorobenzamidine hydrochloride , a competitive, reversible inhibitor of serine proteases, as a novel intrinsic fluorescent probe for monitoring the activity of this important class of enzymes.
While benzamidine and its derivatives are well-established as inhibitors of serine proteases, this application note explores the largely untapped potential of this compound as a direct, label-free fluorescent reporter of protease activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their protease assay workflows.
Scientific Principles: A Tale of Two States - Fluorescence Enhancement Upon Binding
The central hypothesis underpinning the use of this compound as a fluorescent probe is its ability to exhibit enhanced fluorescence upon binding to the active site of a serine protease. This phenomenon has been documented for the related compound, p-aminobenzamidine, which is weakly fluorescent in an aqueous solution but displays a significant increase in fluorescence quantum yield upon binding to the hydrophobic active site of serine proteases like trypsin and thrombin. This fluorescence enhancement is attributed to the change in the microenvironment of the molecule, from the polar aqueous buffer to the non-polar active site of the enzyme.
It is proposed that this compound behaves in a similar manner. In its free, unbound state in an aqueous buffer, the molecule's fluorescence is likely quenched by the polar solvent. Upon binding to the active site of a serine protease, it is shielded from the solvent, leading to an increase in its fluorescence intensity. This direct correlation between binding and fluorescence provides a real-time readout of the amount of available enzyme active sites.
This intrinsic fluorescence property allows for two primary assay formats:
-
Direct Binding Assay: To determine the concentration of active protease.
-
Competitive Binding Assay: To screen for and characterize protease inhibitors.
Materials and Reagents
Core Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | e.g., Chem-Impex | 26027 | Room Temperature |
| Serine Protease (e.g., Trypsin, Thrombin) | e.g., Sigma-Aldrich | T1426, T4648 | -20°C |
| Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) | N/A | N/A | 4°C |
| 96-well, black, flat-bottom microplates | e.g., Corning | 3603 | Room Temperature |
| Fluorogenic Protease Substrate (for competitive assay) | e.g., Sigma-Aldrich | T6140 | -20°C |
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 17.46 mg of this compound (MW: 174.6 g/mol ) in 10 mL of deionized water. Store in aliquots at -20°C.
-
Protease Stock Solution (1 mg/mL): Prepare according to the manufacturer's instructions. Determine the active concentration by titration. Store in aliquots at -20°C.
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0): Prepare a solution containing 6.057 g of Tris base and 5.844 g of NaCl in 800 mL of deionized water. Adjust the pH to 8.0 with HCl and bring the final volume to 1 L. Filter and store at 4°C.
Experimental Protocols
Protocol 1: Direct Binding Assay for Active Protease Quantification
This protocol describes the use of this compound to determine the concentration of active serine protease based on fluorescence enhancement.
Workflow Diagram:
Caption: Workflow for the direct binding protease assay.
Step-by-Step Procedure:
-
Prepare a serial dilution of this compound: In the assay buffer, prepare a 2X serial dilution series of this compound, starting from a high concentration (e.g., 200 µM).
-
Prepare the protease solution: Dilute the protease stock solution in the assay buffer to a final concentration that is expected to be in the linear range of the assay (e.g., 10-100 nM).
-
Set up the assay plate:
-
Add 50 µL of the protease solution to each well of a black 96-well microplate.
-
Add 50 µL of the 2X this compound serial dilutions to the wells containing the protease.
-
For a "no enzyme" control, add 50 µL of assay buffer instead of the protease solution.
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Based on the properties of similar benzamidine derivatives, recommended starting wavelengths are:
-
Excitation: ~295 nm
-
Emission: ~370 nm (Note: These wavelengths are hypothetical and require experimental optimization for this compound.)
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from the corresponding wells containing the enzyme.
-
Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.
-
The resulting saturation binding curve can be fitted to a one-site binding model to determine the dissociation constant (Kd).
Protocol 2: Competitive Binding Assay for Inhibitor Screening
This protocol outlines a method for screening potential protease inhibitors by measuring their ability to displace this compound from the protease active site, resulting in a decrease in fluorescence.
Workflow Diagram:
Caption: Workflow for the competitive binding protease assay.
Step-by-Step Procedure:
-
Prepare the Protease/Probe Mix: Prepare a 2X solution containing the serine protease at a constant concentration (e.g., 20 nM) and this compound at a concentration close to its Kd (determined in Protocol 1).
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds (potential inhibitors) in the assay buffer at 2X the final desired concentration.
-
Set up the assay plate:
-
Add 50 µL of the 2X inhibitor dilutions to the wells of a black 96-well microplate.
-
For a "no inhibitor" control, add 50 µL of assay buffer.
-
Add 50 µL of the 2X Protease/Probe Mix to all wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using the same instrument settings as in Protocol 1.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of test compounds or microplate. | Subtract the fluorescence of a "no enzyme, no probe" blank. Use non-binding control compounds to assess their intrinsic fluorescence. |
| Low signal-to-noise ratio | Suboptimal probe or enzyme concentration. Incorrect excitation/emission wavelengths. | Optimize the concentrations of this compound and the protease. Perform a full excitation and emission scan to determine the optimal wavelengths. |
| No fluorescence enhancement (Direct Assay) | The hypothesis of fluorescence enhancement is incorrect for this specific compound. | Switch to the competitive assay format using a known fluorogenic substrate for the target protease. |
| Precipitation of compounds | Low solubility of test inhibitors in the assay buffer. | Add a small percentage of DMSO (e.g., 1-5%) to the assay buffer. Ensure the final DMSO concentration is consistent across all wells. |
Authoritative Grounding and Comprehensive References
The methodologies described in this application note are based on established principles of fluorescence spectroscopy and enzyme kinetics. The core concept of using a benzamidine derivative as an intrinsic fluorescent probe is supported by the following key reference:
-
Evans, S. A., et al. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Journal of Biological Chemistry, 257(6), 3014-3017. This seminal paper establishes the principle of fluorescence enhancement of a benzamidine analog upon binding to serine proteases.
Further general principles of fluorescence-based protease assays can be found in:
-
The Assay Guidance Manual (2012). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Provides comprehensive information on various protease assay formats.[3]
Conclusion
This compound presents an exciting opportunity for the development of novel, label-free fluorescence-based assays for serine proteases. The proposed protocols for direct binding and competitive inhibitor screening offer a robust framework for researchers to explore the utility of this compound. While the intrinsic fluorescence properties of this compound require empirical determination, the strong precedent set by related benzamidine derivatives suggests a high probability of success. The adoption of this methodology has the potential to simplify assay workflows, reduce costs associated with labeled substrates, and provide valuable insights into the activity and inhibition of a critical class of enzymes.
References
-
Evans, S. A., Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Journal of Biological Chemistry, 257(6), 3014-3017. [Link]
-
Assay Guidance Manual. (2012). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bee, G., et al. (2007). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences, 104(51), 20282-20286. [Link]
-
Twining, S. S. (1984). Fluorescein isothiocyanate-labeled casein as a substrate for the assay of proteases. Analytical Biochemistry, 143(1), 30-34. [Link]
-
Yuan, C., et al. (2013). Rational design of highly sensitive fluorescence probes for protease and glycosidase based on precisely controlled spirocyclization. Journal of the American Chemical Society, 135(6), 2472-2475. [Link]
-
Mouton, L., et al. (2022). Triple-FRET multi-purpose fluorescent probe for three-protease detection. RSC Advances, 12(45), 29339-29346. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
Bogyo, M., & Cravatt, B. F. (2007). Activity-based profiling of proteases. Methods in molecular biology (Clifton, N.J.), 357, 437-453. [Link]
-
Sumathi, S., Jeyavijayan, S., & Karthik, N. (2024). Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Journal of Scientific & Industrial Research, 83(12), 1234-1245. [Link]
-
PubChem. (n.d.). 3-Fluorobenzamide. [Link]
-
Chem-Impex. (n.d.). This compound. [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. [Link]
-
JOVE. (2009). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Journal of Visualized Experiments, (30), 1436. [Link]
-
Friis, T. (1981). General Principles for the Assay of Proteases with Chromogenic Substrates. In Chromogenic Peptide Substrates (pp. 27-37). CRC Press. [Link]
Sources
Application Notes and Protocols: Isothermal Titration Calorimetry with 3-Fluorobenzamidine Hydrochloride
Introduction: A Thermodynamic Perspective on Molecular Recognition
Isothermal Titration Calorimetry (ITC) stands as a cornerstone technique in the study of biomolecular interactions, offering a direct and label-free method to quantify the thermodynamics of binding events.[1] Unlike other techniques that may only provide affinity data, ITC delivers a complete thermodynamic profile of an interaction in a single experiment.[1] This includes the binding constant (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a deep understanding of the forces driving complex formation.[1] This comprehensive thermodynamic signature is invaluable in fields ranging from fundamental biochemical research to drug discovery and development.[2][3]
3-Fluorobenzamidine hydrochloride is a versatile small molecule recognized for its utility in medicinal chemistry and biochemistry.[4] Its structure, featuring a benzamidine core, makes it a potent inhibitor of serine proteases, a class of enzymes implicated in numerous diseases, including cancer and viral infections.[4][5][6] The fluorine substitution can enhance properties such as lipophilicity, potentially improving bioavailability in drug formulations.[4] The hydrochloride salt form ensures solubility in aqueous buffers, a critical requirement for ITC experiments. This application note provides a detailed guide to utilizing ITC for the characterization of the binding of this compound to a model serine protease, offering insights applicable to a broad range of small molecule-protein interaction studies.
Principle of Isothermal Titration Calorimetry
ITC directly measures the heat change that occurs when two molecules interact.[1] An ITC instrument consists of two cells: a reference cell and a sample cell, both housed within an adiabatic jacket to prevent heat exchange with the surroundings.[7] The reference cell typically contains buffer, while the sample cell holds one of the binding partners (the macromolecule). The other binding partner (the ligand) is loaded into a computer-controlled syringe.
During the experiment, small aliquots of the ligand are incrementally injected into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic).[1] A sensitive thermoelectric device detects the temperature difference between the sample and reference cells, and a feedback system applies power to the cell heaters to maintain a constant temperature.[7][8] The power required to maintain this thermal equilibrium is recorded over time, resulting in a series of peaks corresponding to each injection. The area under each peak is proportional to the heat change for that injection.
As the macromolecule in the cell becomes saturated with the ligand, the magnitude of the heat change per injection diminishes until only the heat of dilution is observed.[9] Plotting the heat change per mole of injectant against the molar ratio of ligand to macromolecule generates a binding isotherm.[1] This isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[2]
Experimental Design and Optimization
A successful ITC experiment hinges on careful planning and optimization. Several key factors must be considered to ensure the acquisition of high-quality, interpretable data.
The "c-window": A Critical Parameter
The "c-window" (or Wiseman parameter) is a dimensionless value that dictates the shape of the binding isotherm and is crucial for accurate data fitting.[10][11] It is defined as:
c = n * [M] / K D
where:
-
n is the stoichiometry of the interaction
-
[M] is the concentration of the macromolecule in the cell
-
K D is the dissociation constant
For a reliable determination of all binding parameters, the c-value should ideally be between 10 and 100.[11]
-
c < 10: The binding isotherm will be too shallow, making it difficult to accurately determine the stoichiometry and binding constant.
-
c > 1000: The isotherm will be too steep, resembling a step-function. While this allows for accurate determination of stoichiometry and enthalpy, the binding constant can only be estimated.[12]
If the K D is unknown, initial experiments can be performed with a macromolecule concentration of 10-50 µM and a ligand concentration 10-20 times higher.[13][14][15]
Sample Preparation: The Foundation of Quality Data
Impeccable sample preparation is non-negotiable for high-quality ITC data.
-
Purity: Both the macromolecule and ligand should be of the highest possible purity to avoid interference from contaminants.[10][13]
-
Concentration Accuracy: Precise knowledge of the concentrations of both binding partners is critical. Errors in macromolecule concentration will directly affect the stoichiometry (n), while errors in ligand concentration impact the determination of K D , ΔH, and n.[11][12] Protein concentration should be determined by a reliable method such as UV-Vis absorbance.[16]
-
Buffer Matching: The macromolecule and ligand solutions must be in identical buffers to minimize large heats of dilution that can obscure the heat of binding.[10][11][17] This is best achieved by dialyzing the protein against the final buffer and then using that same dialysis buffer to dissolve the ligand.[14][17]
-
Degassing: All solutions, including the buffer, must be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the cell and syringe, which can cause significant artifacts in the data.[7][18][19]
Choosing the Right Buffer
The choice of buffer can significantly impact the experimental outcome.
-
Low Ionization Enthalpy: Buffers with low enthalpies of ionization, such as phosphate or acetate, are preferred to minimize heat changes due to protonation/deprotonation events upon binding.[14][17][20]
-
pH Stability: The buffer concentration should be sufficient to maintain a stable pH throughout the experiment.[10][13]
-
Additives: If additives like DMSO are required to solubilize the ligand, the exact same concentration must be present in the macromolecule solution to avoid large heats of dilution.[10][14] The recommended upper limit for DMSO is typically around 10%.[10] Reducing agents like DTT are generally not recommended as they can cause baseline instability; TCEP or β-mercaptoethanol are better alternatives.[10][13][17]
Protocol: Characterizing the Binding of this compound to a Serine Protease
This protocol outlines the steps for a direct titration experiment to determine the thermodynamic parameters of this compound binding to a model serine protease.
Materials and Reagents
-
Macromolecule: Purified serine protease (e.g., Trypsin)
-
Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4
-
Cleaning Solutions: 14-20% Contrad 70 or similar detergent, and high-purity water
-
ITC Instrument: e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent
Experimental Workflow Diagram
Caption: Workflow for an ITC experiment.
Step-by-Step Protocol
1. Sample Preparation: a. Prepare 1L of 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4 buffer. Filter through a 0.22 µm filter and thoroughly degas for at least 15 minutes under vacuum. b. Dialyze the serine protease against 2 x 1L of the prepared buffer at 4°C for at least 4 hours per change, followed by an overnight dialysis. c. After dialysis, determine the final protein concentration using UV-Vis spectrophotometry at 280 nm, using the appropriate extinction coefficient. d. Prepare a stock solution of this compound in the final dialysis buffer. Accurately determine the concentration. e. Based on an estimated K D (literature or preliminary experiments), calculate the required concentrations for the cell and syringe to achieve a c-value between 10 and 100. For this example, we will use:
- Cell (Serine Protease): 20 µM
- Syringe (3-Fluorobenzamidine HCl): 200 µM f. Prepare the final protein and ligand solutions to the target concentrations using the dialysis buffer. g. Just before loading, degas the final protein and ligand solutions for 10-15 minutes at a temperature slightly below the experimental temperature.[19]
2. Instrument Setup and Equilibration: a. Thoroughly clean the ITC cell and syringe with detergent solution followed by extensive rinsing with high-purity water as per the instrument's standard operating procedure.[23][24] b. Set the experimental temperature (e.g., 25°C) and allow the instrument baseline to stabilize. This can take 1-2 hours. A stable baseline should have low noise and minimal drift.[25]
3. Running the Titration: a. Carefully load the degassed serine protease solution into the sample cell, avoiding the introduction of bubbles. b. Carefully load the degassed this compound solution into the injection syringe, again ensuring no bubbles are present. c. Place the syringe into the instrument and allow the system to equilibrate until a stable baseline is re-established. d. Set up the titration parameters. A typical setup for a 200 µL cell would be:
- Number of injections: 19
- Injection volume: 2 µL
- Spacing between injections: 150 seconds
- Stirring speed: 750 rpm e. Start the titration experiment.
4. Control Experiment: a. To accurately account for the heat of dilution, perform a control titration by injecting the ligand solution from the syringe into the sample cell containing only the dialysis buffer.[18] b. Use the exact same parameters as the main binding experiment.
Data Analysis and Interpretation
The data analysis workflow involves several key steps to extract meaningful thermodynamic information.
1. Integration of Raw Data: a. The raw ITC data is a plot of power (µcal/sec) versus time. Each injection produces a peak. b. Integrate the area under each peak to determine the heat change (ΔH) for each injection. The analysis software will typically perform this automatically, but manual inspection and adjustment of the integration baseline are often necessary.[18][26]
2. Subtraction of Control Data: a. Subtract the heat of dilution values obtained from the control experiment (ligand into buffer) from the corresponding injection heats of the binding experiment. This yields the net heat of binding for each injection.[9]
3. Fitting the Binding Isotherm: a. Plot the net heat of binding per mole of injectant against the molar ratio of ligand to macromolecule. b. Fit this binding isotherm to an appropriate binding model (e.g., one set of sites) using non-linear least-squares regression.[25] The software will use the known concentrations of the macromolecule and ligand to perform the fit.
4. Interpreting the Thermodynamic Parameters:
The fitting procedure will yield the following parameters:
| Parameter | Symbol | Description |
| Stoichiometry | n | The number of ligand molecules bound per macromolecule at saturation. For a 1:1 interaction, n should be close to 1. An n-value significantly deviating from the expected stoichiometry may indicate inaccuracies in concentration measurements or that only a fraction of the protein is active.[9] |
| Binding Affinity | K A (or K D ) | The association constant (K A ) or its reciprocal, the dissociation constant (K D ), which quantifies the strength of the interaction. A smaller K D indicates a tighter binding interaction. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. It reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals interactions) during the interaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.[18] |
| Entropy Change | ΔS | Calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K A ) . It reflects the change in the overall disorder of the system upon binding, including conformational changes in the molecules and the release of ordered solvent molecules from the binding interface.[18] |
Data Quality Assessment
A high-quality ITC experiment will exhibit the following characteristics:
-
A stable baseline before and after the titration.[25]
-
A clear sigmoidal binding isotherm.[9]
-
Small and reproducible heats of dilution in the final injections.[9]
-
A good fit of the data to the chosen binding model, with low residuals.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| Noisy Baseline | Air bubbles in the cell/syringe; Dirty cell; Improperly degassed samples; Reducing agents (e.g., DTT). | Thoroughly clean the instrument; Ensure complete degassing of all solutions; Use alternative reducing agents like TCEP or BME.[17] |
| Large Heats of Dilution | Mismatched buffers; Presence of co-solvents (e.g., DMSO) in one solution but not the other. | Ensure identical buffer composition for both protein and ligand via dialysis; Match the concentration of any additives in both solutions.[11][14] |
| Poorly Shaped Isotherm (non-sigmoidal) | c-value is outside the optimal range (10-100); Incorrect concentrations. | Adjust protein and/or ligand concentrations to bring the c-value into the optimal range; Accurately re-measure concentrations.[11] |
| Stoichiometry (n) is not an integer or is unexpected | Inaccurate concentration of protein or ligand; Protein is not 100% active or is aggregated; Ligand has precipitated. | Verify concentrations; Check protein purity and activity with an orthogonal method; Check ligand solubility and filter samples before use.[9][11] |
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the in-depth characterization of small molecule-protein interactions. By providing a complete thermodynamic profile, it offers unparalleled insights into the molecular forces driving binding events. The successful application of ITC to study the interaction of this compound with its target serine protease, as detailed in this guide, requires meticulous experimental design, precise sample preparation, and careful data analysis. When executed correctly, ITC can significantly accelerate research and drug development efforts by providing a robust, quantitative understanding of molecular recognition.
References
-
Determining enzyme kinetics via isothermal titration calorimetry - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved January 12, 2026, from [Link]
-
Obtaining Enzyme Kinetic Constants Using ITC - AZoM. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants - Ichor Life Sciences. (n.d.). Retrieved January 12, 2026, from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Retrieved January 12, 2026, from [Link]
-
Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Characterizing Enzyme Kinetics by iTC - TA Instruments. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST. (n.d.). Retrieved January 12, 2026, from [Link]
-
Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. (2019, October 17). Retrieved January 12, 2026, from [Link]
-
Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry | ACS Catalysis - ACS Publications. (2021, August 12). Retrieved January 12, 2026, from [Link]
-
5 Tips to optimize your ITC experiments for kinetic analysis. - AFFINImeter's Blog. (2016, June 3). Retrieved January 12, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). (n.d.). Retrieved January 12, 2026, from [Link]
-
The importance of the treatment of ITC raw data in calorimetry experiments - AFFINImeter. (2014, November 4). Retrieved January 12, 2026, from [Link]
-
ITC sample preparation - Structural Biology @ Vanderbilt. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-Fluorobenzene-1-carboximidamide hydrochloride - ChemBK. (2024, April 9). Retrieved January 12, 2026, from [Link]
-
Thermodynamic parameters obtained from ITC experiments | Download Table. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.). Retrieved January 12, 2026, from [Link]
-
ITC sample preparation guideline All samples and buffers should be filtered by 0.2 µm filter and degassed Buffers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nano-ITC | PCCF. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Importance of Reliable Mixing in ITC Experiments - TA Instruments. (2025, April 24). Retrieved January 12, 2026, from [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central. (2022, June 16). Retrieved January 12, 2026, from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. (2019, March 19). Retrieved January 12, 2026, from [Link]
-
Characterizing Binding Interactions by ITC - TA Instruments. (n.d.). Retrieved January 12, 2026, from [Link]
-
MICROCAL Isothermal Titration Calorimeter. (2021, September 21). Retrieved January 12, 2026, from [Link]
-
How to choose the concentration of protein and ligand for ITC experiment? - ResearchGate. (2019, May 21). Retrieved January 12, 2026, from [Link]
-
4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed. (2022, September 15). Retrieved January 12, 2026, from [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. tainstruments.com [tainstruments.com]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. bif.wisc.edu [bif.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. ITC sample preparation [structbio.vanderbilt.edu]
- 18. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. chembk.com [chembk.com]
- 22. This compound | 75207-72-6 [chemicalbook.com]
- 23. 5 Tips to optimize your ITC experiments for kinetic analysis. - AFFINImeter's Blog [blog.affinimeter.com]
- 24. pccf.usask.ca [pccf.usask.ca]
- 25. cost-nectar.eu [cost-nectar.eu]
- 26. The importance of the treatment of ITC raw data [blog.affinimeter.com]
Application Notes & Protocols: High-Purity Serine Protease Isolation Using 3-Fluorobenzamidine Hydrochloride Affinity Chromatography
Abstract
Serine proteases represent a vast and critical class of enzymes involved in countless physiological and pathological processes, making them prime targets for therapeutic intervention and essential tools in biotechnology.[1] Their purification from complex biological mixtures is a prerequisite for functional studies, structural analysis, and drug development. This guide provides a comprehensive overview and detailed protocols for the purification of serine proteases using affinity chromatography based on the immobilized inhibitor, 3-Fluorobenzamidine. We delve into the mechanistic principles, explain the causality behind experimental choices, and offer robust, step-by-step workflows for researchers, scientists, and drug development professionals.
Introduction: The Challenge and the Solution
Serine proteases are ubiquitous enzymes characterized by a highly reactive serine residue in their active site.[1] They are fundamental to processes ranging from digestion and blood coagulation to immunity and apoptosis.[1] However, their very nature presents a challenge during purification; their proteolytic activity can lead to the degradation of the target protease itself or other valuable proteins in a sample.
Affinity chromatography offers an elegant solution by exploiting the specific, reversible binding of an inhibitor to the enzyme's active site.[2] Benzamidine and its derivatives are classic competitive inhibitors of trypsin-like serine proteases, which cleave peptide bonds after arginine or lysine residues. 3-Fluorobenzamidine hydrochloride, a derivative of this class, serves as a highly effective ligand for this purpose.[3] Its immobilization onto a solid-phase chromatography matrix creates a powerful tool for capturing serine proteases with high specificity, effectively separating them from the bulk of other proteins in a single step.[4][5]
Key Advantages of 3-Fluorobenzamidine Affinity Chromatography:
-
High Specificity: Targets the conserved active site of trypsin-like serine proteases.
-
High Purity: Often achieves >90% purity in a single chromatographic step.
-
Protection: Sequesters proteases from the sample, preventing unwanted proteolysis of other components.
-
Versatility: Applicable for both purification of specific proteases and removal of contaminant proteases.[6]
Principle of the Method: Mechanism of Interaction
The purification strategy hinges on the principle of competitive inhibition. The benzamidine moiety of the ligand mimics the guanidinium group of arginine, a canonical substrate for trypsin-like serine proteases. This structural similarity allows the immobilized 3-fluorobenzamidine to dock into the S1 specificity pocket of the protease's active site, forming a stable, yet reversible, enzyme-inhibitor complex.
The fluorine substitution on the benzamidine ring can modulate the ligand's electronic properties, potentially enhancing binding affinity and specificity.[3] The ligand is covalently attached to a solid support, typically highly cross-linked agarose beads, via a long spacer arm.[7] This spacer arm is critical as it extends the ligand away from the matrix backbone, minimizing steric hindrance and allowing the target protease to access and bind the ligand efficiently.
Caption: Diagram of immobilized 3-Fluorobenzamidine ligand for affinity chromatography.
The overall purification workflow involves three key phases:
-
Binding: The crude sample is passed over the column under physiological pH and moderate salt conditions, allowing specific binding of serine proteases.
-
Washing: Unbound proteins and contaminants are washed away from the column. A high-salt wash can be included to disrupt weak, non-specific ionic interactions.[6]
-
Elution: The purified protease is released from the ligand by altering conditions to disrupt the specific binding interaction.
Experimental Protocols & Methodologies
Essential Materials and Buffer Preparation
Successful purification requires high-quality reagents and properly prepared buffers. Always use high-purity water and filter all buffers through a 0.22 µm or 0.45 µm filter before use.[6]
| Buffer/Reagent | Composition | Purpose & Rationale |
| Binding Buffer | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4 - 8.0 | The pH maintains the optimal ionization state of the protease's active site for ligand binding. The high salt concentration (0.5 M NaCl) is crucial to minimize non-specific ionic interactions with the agarose matrix, thereby increasing purity.[6][8] |
| Low pH Elution Buffer | 50 mM Glycine-HCl, 0.5 M NaCl, pH 3.0 (or 10 mM HCl, 0.5 M NaCl, pH 2.0) | The low pH protonates key residues (e.g., Asp189) in the S1 pocket, disrupting the charge-based interaction with the benzamidine ligand and causing the release of the bound protease.[6] |
| Competitive Elution Buffer | 20 mM p-Aminobenzamidine in Binding Buffer | A high concentration of a soluble competing agent displaces the protease from the immobilized ligand. This method is gentle as it maintains a constant, neutral pH, which is ideal for pH-sensitive proteins.[6][9] |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0 | Used to immediately raise the pH of fractions collected during low-pH elution. This is critical to prevent irreversible denaturation and loss of activity of the purified enzyme.[6] |
| Regeneration Buffers | Alternating cycles of: 100 mM Tris-HCl, 0.5 M NaCl, pH 8.5 and 100 mM Sodium Acetate, 0.5 M NaCl, pH 4.5 | These alternating high and low pH washes effectively strip tightly bound proteins and contaminants, regenerating the column for subsequent uses.[2][8] |
| Storage Solution | 20% Ethanol in 50 mM Sodium Acetate, pH 4.0 | Prevents microbial growth and maintains the stability of the ligand and matrix during long-term storage at 4°C to 8°C.[6][10] |
Protocol 1: General Serine Protease Purification
This protocol is designed for the purification of a target serine protease from a complex mixture like a cell lysate, serum, or culture supernatant.
Caption: General workflow for serine protease purification via affinity chromatography.
Step-by-Step Methodology:
-
Column Preparation & Equilibration:
-
If using a pre-packed column (e.g., HiTrap™ Benzamidine FF), connect it to a syringe or chromatography system.[6]
-
Wash the column with 5 column volumes (CV) of high-purity water to remove the storage solution (typically 20% ethanol).[6]
-
Equilibrate the column by washing with 5-10 CV of Binding Buffer. Monitor the UV (A280) absorbance until it returns to a stable baseline.[6]
-
-
Sample Preparation & Loading:
-
Clarify the sample by centrifugation and/or filtration (0.45 µm filter) to remove any particulate matter that could clog the column.[6]
-
If necessary, adjust the sample's buffer composition to match the Binding Buffer (pH and ionic strength) by dialysis or buffer exchange.
-
Apply the prepared sample to the equilibrated column. Use a flow rate recommended by the manufacturer (e.g., 1 mL/min for a 1 mL column).[6] Collect the flow-through fraction for analysis to confirm that the target protein has bound to the column.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer.
-
Continue washing until the A280 reading of the eluent returns to baseline, indicating that all non-binding proteins have been removed.
-
Optional High-Salt Wash: If non-specific ionic binding is suspected, perform an additional wash with a higher salt buffer (e.g., 50 mM Tris-HCl, 1.0 M NaCl, pH 7.4) before proceeding to elution.[6]
-
-
Elution:
-
Method A: Low pH Elution
-
Method B: Competitive Elution
-
Apply 5-10 CV of Competitive Elution Buffer to the column.
-
Collect fractions. Note that the competing agent (p-aminobenzamidine) has a high absorbance at 280 nm, so the protein peak cannot be monitored by UV.[6] The presence of the eluted protein must be confirmed by other methods like SDS-PAGE or an enzyme activity assay.
-
-
-
Analysis and Downstream Processing:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity and determine which fractions contain the target protease.
-
Perform an enzyme activity assay to confirm the functionality of the purified protease.
-
Pool the pure, active fractions. If necessary, perform a buffer exchange using a desalting column to remove salt or competing inhibitors and transfer the protein into a suitable storage buffer.
-
Protocol 2: Thrombin Removal After Fusion Tag Cleavage
A common application is the removal of thrombin after it has been used to cleave a purification tag (e.g., GST or His-tag) from a recombinant protein.[7]
-
Initial Cleavage: Perform the on-column or in-solution cleavage of the fusion protein with thrombin according to your established protocol.
-
Column Setup: Equilibrate a 3-Fluorobenzamidine (or standard Benzamidine) column with Binding Buffer.
-
Sample Loading: Load the cleavage reaction mixture directly onto the equilibrated benzamidine column.
-
Collection: The protein of interest will not bind and will be collected in the flow-through. The thrombin, however, will be captured by the affinity resin.[7]
-
Wash & Verify: Wash the column with 2-3 CV of Binding Buffer to ensure complete recovery of the target protein. Analyze the flow-through by SDS-PAGE to confirm the presence of the pure, cleaved protein and the absence of thrombin.[7]
Column Regeneration and Storage
Proper care extends the life of the affinity column.
-
Regeneration: After each run, wash the column with 3-5 CV of alternating high pH (pH 8.5) and low pH (pH 4.5) regeneration buffers.[8] Repeat this cycle 2-3 times.
-
Sanitization: If severe contamination or fouling occurs, wash with 0.1% non-ionic detergent or a denaturing agent like 6 M guanidine hydrochloride.[2][6][8] Note that the benzamidine ligand is stable in these agents for short periods.[5]
-
Storage: After regeneration, re-equilibrate the column with 5 CV of water, followed by 5 CV of Storage Solution (20% ethanol). Store the column sealed and upright at 4°C to 8°C.[10]
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Binding | - Incorrect binding buffer pH or ionic strength.- Protease active site is blocked or inactive.- Flow rate is too high. | - Verify pH of Binding Buffer is 7.4-8.0. Ensure NaCl is 0.5 M.[6]- Ensure the sample contains active protease.- Reduce the flow rate during sample loading to increase residence time. |
| Low Yield/Recovery | - Elution conditions are too mild.- Protein has precipitated on the column.- Eluted protein was denatured by low pH. | - If using competitive elution, increase the concentration of the competing agent. If using pH elution, try a lower pH buffer (e.g., pH 2.0).- Try eluting with a mild denaturant (e.g., 2 M urea) or a polarity-reducing agent (e.g., ethylene glycol).[8]- Ensure immediate and sufficient neutralization of fractions after low pH elution.[6][10] |
| Low Purity | - Non-specific binding to the matrix.- Insufficient washing. | - Ensure Binding Buffer contains at least 0.5 M NaCl.[6]- Include a high-salt wash step (e.g., 1 M NaCl) before elution.[6]- Increase the wash volume (to 10-20 CV) until the A280 baseline is completely stable. |
| High Back Pressure | - Clogged column frit or matrix.- Sample is too viscous. | - Filter or centrifuge the sample thoroughly before loading.[6]- Dilute viscous samples with Binding Buffer.[6]- Reverse the column flow direction and wash with cleaning solutions at a low flow rate. |
References
- HiTrap™ Benzamidine FF (high sub). (n.d.). Cytiva.
- 3-Fluorobenzene-1-carboximidamide hydrochloride. (2024). ChemBK.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva.
- Affinity Chromatography. (n.d.). Cytiva.
- Benzamidine Sepharose 4 Fast Flow (high sub). (n.d.). Cytiva.
- This compound. (n.d.). Chem-Impex.
- Benzamidine Sepharose 6B. (n.d.). Cytiva.
- This compound. (n.d.). ChemicalBook.
- Heidari, F., et al. (2018). Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators. PLoS One.
- Coffeen, W. C., & Wolpert, T. J. (2004). Purification and Characterization of Serine Proteases That Exhibit Caspase-Like Activity and Are Associated with Programmed Cell Death in Avena sativa. The Plant Cell.
- Benzamidine Sepharose 4 Fast Flow (high sub). (n.d.). Scientific Laboratory Supplies.
- Benzamidine Affinity Chromatography Media. (n.d.). GLK Solutions.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva.
- BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). Cytiva.
- Rather, S. A., et al. (2017). A critical review on serine protease: Key immune manipulator and pathology mediator. Allergy, Rhinology & Sinusitis.
- Khan, R. H., et al. (2010). Purification and Biochemical Characterization of Alkaline Serine Protease from Caesalpinia bonducella. Natural Product Communications.
- Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. (n.d.). Merck.
- Removal and purification of trypsin-like serine proteases. (n.d.). GE Healthcare.
Sources
- 1. A critical review on serine protease: Key immune manipulator and pathology mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. gels.yilimart.com [gels.yilimart.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. pro.unibz.it [pro.unibz.it]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Ensuring Protein Integrity in Western Blotting: The Strategic Use of 3-Fluorobenzamidine Hydrochloride in Sample Preparation
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
The fidelity of Western blotting is fundamentally dependent on the quality of the initial protein lysate. A persistent challenge in sample preparation is the rapid degradation of target proteins by endogenous proteases released upon cell lysis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 3-Fluorobenzamidine hydrochloride, a potent and specific serine protease inhibitor, to preserve protein integrity during sample preparation for Western blot analysis. We will explore the biochemical basis for its mechanism of action, provide a validated, step-by-step protocol for its incorporation into lysis buffers, and offer expert insights into ensuring reproducible, high-quality results.
The Critical Challenge: Proteolytic Degradation in Lysates
Western blotting is a cornerstone technique for the detection and quantification of specific proteins. However, the very act of cell lysis, which is necessary to extract proteins, initiates a cascade of destructive enzymatic processes. Upon rupture of cellular compartments, proteases that are normally segregated are released into the cytoplasm, where they can rapidly degrade target proteins.
Serine proteases, a major class of these enzymes, are particularly aggressive and abundant. Their activity can lead to:
-
A significant reduction in the amount of full-length target protein.
-
The appearance of non-specific, lower molecular weight bands.
-
Complete loss of the protein signal.
These outcomes compromise data interpretation, leading to inaccurate quantification and potentially false-negative results. Therefore, the inclusion of effective protease inhibitors in the lysis buffer is not merely recommended; it is essential for scientific rigor.
Mechanism of Action: 3-Fluorobenzamidine as a Serine Protease Inhibitor
This compound is a member of the benzamidine class of compounds, which are known for their ability to specifically target and inhibit serine proteases like trypsin, thrombin, and plasmin.
Biochemical Interaction: Serine proteases function via a "catalytic triad" in their active site, typically composed of serine, histidine, and aspartate residues. The nucleophilic serine residue is responsible for attacking the peptide bond of the substrate. 3-Fluorobenzamidine acts as a competitive inhibitor, mimicking the structure of arginine and lysine side chains, which are common cleavage sites for trypsin-like serine proteases. The benzamidine group forms a stable, reversible covalent bond with the active site serine, effectively blocking its catalytic activity and preventing the degradation of substrate proteins.
Caption: Workflow for preparing protein lysates using 3-Fluorobenzamidine.
Step-by-Step Lysis Procedure
-
Cell Preparation:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis:
-
Add the appropriate volume of ice-cold Complete Lysis Buffer (containing 1 mM 3-Fluorobenzamidine) to the cells. A common starting point is 500 µL for a 10 cm dish or a pellet from 1-5 million cells.
-
For adherent cells, use a cell scraper to scrape the cells off the dish into the lysis buffer. Transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes. Vortex the tube briefly every 10 minutes to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Collection:
-
Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This is your protein lysate. Avoid disturbing the pellet.
-
-
Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
Storage:
-
The lysate can be used immediately or stored at -80°C for long-term use.
-
Validation and Troubleshooting
The efficacy of protease inhibition is best validated empirically.
Validation Experiment: Prepare two identical cell pellets. Lyse one with buffer containing 3-Fluorobenzamidine and the other with buffer lacking any protease inhibitors. Analyze 20 µg of protein from each lysate by Western blot for a known labile protein. The sample with the inhibitor should show a sharp, specific band at the correct molecular weight, while the unprotected sample may show a weaker band or additional degradation products at lower molecular weights.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Degradation bands still visible. | 1. Insufficient inhibitor concentration. 2. Protease activity from other classes (e.g., metalloproteases). | 1. Increase 3-Fluorobenzamidine concentration to 2-5 mM. 2. Ensure a complete inhibitor cocktail is used, including EDTA for metalloproteases and Leupeptin for cysteine proteases. |
| Low protein yield. | 1. Incomplete cell lysis. 2. Over-lysis leading to protein precipitation. | 1. Ensure sufficient lysis buffer volume and extend incubation time on ice. 2. Reduce the concentration of detergents (e.g., SDS) in the lysis buffer if precipitation is observed. |
| Protein is insoluble (in pellet). | Target protein is part of a large complex or located in the nucleus/cytoskeleton. | Use a stronger lysis buffer (e.g., one with higher SDS concentration) and incorporate mechanical disruption like sonication. Ensure inhibitors are present during all steps. |
Conclusion
The integrity of the starting material is paramount for generating reliable and reproducible Western blot data. The use of this compound offers a safe, stable, and effective method for inhibiting serine protease activity during sample preparation. By replacing hazardous and unstable reagents like PMSF and incorporating 3-Fluorobenzamidine into a comprehensive inhibitor cocktail, researchers can significantly enhance the quality of their protein lysates, leading to more accurate and trustworthy downstream analysis. This protocol provides a robust framework for its successful implementation in the laboratory.
References
Application Notes and Protocols for 3-Fluorobenzamidine Hydrochloride: A Guide for Researchers in Coagulation Cascade Inhibition
Introduction: Targeting the Coagulation Cascade with Precision
The coagulation cascade, a complex series of proteolytic events, is a critical physiological process for maintaining hemostasis. However, its dysregulation can lead to thrombotic disorders, a major cause of morbidity and mortality worldwide. The serine proteases at the heart of this cascade, such as thrombin and Factor Xa, represent key targets for anticoagulant therapies. Small molecule inhibitors offer a promising avenue for the development of novel therapeutics. Among these, 3-Fluorobenzamidine hydrochloride has emerged as a compound of interest for researchers in biochemistry and medicinal chemistry.[1]
Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases, including several coagulation factors.[2][3][4][5] The positively charged amidinium group mimics the side chain of arginine, a key recognition motif for the substrate-binding pockets of these enzymes. The introduction of a fluorine atom at the meta-position of the benzamidine scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its binding affinity, selectivity, and pharmacokinetic profile.[1][6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in characterizing the inhibitory effects of this compound on key enzymes of the coagulation cascade. We will delve into the underlying principles of the assays, provide step-by-step experimental workflows, and offer insights into data analysis and interpretation.
Physicochemical Properties of this compound
A thorough understanding of the inhibitor's properties is fundamental to experimental design, including solvent selection and concentration calculations.
| Property | Value | Reference |
| CAS Number | 75207-72-6 | [1][7][8][9] |
| Molecular Formula | C₇H₇FN₂·HCl | [1] |
| Molecular Weight | 174.6 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 164-172°C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Mechanism of Action: Competitive Inhibition of Serine Proteases
This compound acts as a competitive inhibitor of serine proteases. The core benzamidine structure is recognized by the active site of enzymes that preferentially cleave peptide bonds after arginine or lysine residues. The positively charged amidinium group forms strong ionic and hydrogen bond interactions with the negatively charged aspartate residue (Asp189 in the chymotrypsin numbering system) located at the bottom of the S1 specificity pocket of these enzymes. This binding event physically blocks the entry of the natural substrate, thereby preventing catalysis.
The fluorine substitution on the phenyl ring can influence the electronic environment of the amidinium group and the overall lipophilicity of the molecule, which may affect its binding kinetics and cellular permeability.[1][6]
Diagram of the Coagulation Cascade and Inhibition Points
Caption: General workflow for a chromogenic enzyme inhibition assay.
a) Thrombin Inhibition Assay
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of human α-thrombin in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear rate of substrate cleavage over the desired time course.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Prepare a working solution of the chromogenic thrombin substrate in sterile, purified water according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
This compound dilution (or buffer for control wells)
-
Human α-thrombin working solution
-
-
The final volume in each well before adding the substrate is typically 180 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the chromogenic thrombin substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
b) Factor Xa Inhibition Assay
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.3)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Protocol: The protocol for the Factor Xa inhibition assay is analogous to the thrombin inhibition assay, with the following modifications:
-
Use human Factor Xa instead of thrombin.
-
Use a chromogenic substrate specific for Factor Xa.
-
The assay buffer may have a slightly different pH and may require the addition of calcium chloride for optimal Factor Xa activity.
c) Trypsin Inhibition Assay
Materials:
-
Bovine or human trypsin
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Protocol: The protocol for the trypsin inhibition assay follows the same principles as the thrombin and Factor Xa assays, with the appropriate enzyme and substrate substitutions.
Determination of the Inhibition Constant (Kᵢ)
For a competitive inhibitor, the inhibition constant (Kᵢ) is a more informative parameter than the IC₅₀ value as it represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration. To determine Kᵢ, enzyme kinetics are measured at various substrate and inhibitor concentrations.
Protocol:
-
Perform the chromogenic assay as described above, but for each concentration of this compound (including a zero-inhibitor control), vary the concentration of the chromogenic substrate.
-
For each inhibitor concentration, plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the apparent Michaelis constant (Kₘᵃᵖᵖ) and the maximum velocity (Vₘₐₓ) for each inhibitor concentration.
-
For a competitive inhibitor, Vₘₐₓ should remain constant, while Kₘᵃᵖᵖ will increase with increasing inhibitor concentration.
-
Plot the Kₘᵃᵖᵖ values against the inhibitor concentration ([I]). The data should fit a linear equation:
-
Kₘᵃᵖᵖ = Kₘ (1 + [I]/Kᵢ)
-
-
The Kᵢ can be determined from the slope of this line (Slope = Kₘ/Kᵢ) or from the x-intercept (x-intercept = -Kᵢ).
Alternatively, a Dixon plot (1/V₀ vs. [I]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different inhibitor concentrations can be used to determine the Kᵢ value.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound against key coagulation cascade enzymes should be quantified and presented in a clear, tabular format.
| Enzyme | Inhibition Constant (Kᵢ) |
| Thrombin | To be determined experimentally |
| Factor Xa | To be determined experimentally |
| Trypsin | To be determined experimentally |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds suggests that standard laboratory precautions should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is highly recommended to consult the supplier's safety information and, if available, a specific MSDS for this compound before use.
Conclusion and Future Directions
This compound presents a valuable tool for researchers investigating the coagulation cascade and for those in the early stages of anticoagulant drug discovery. The protocols detailed in this guide provide a robust framework for characterizing its inhibitory activity against key serine proteases. The determination of its specific Kᵢ values will be crucial in understanding its potency and selectivity profile.
Further studies could explore the selectivity of this compound against a broader panel of serine proteases, investigate its effects in plasma-based clotting assays (e.g., prothrombin time and activated partial thromboplastin time), and assess its potential in cell-based and in vivo models of thrombosis. The insights gained from such studies will be instrumental in evaluating the therapeutic potential of this and other fluorinated benzamidine derivatives.
References
-
Chem-Impex. This compound. [Link]
-
ChemBK. 3-Fluorobenzimidamide hydrochloride. [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Ascenzi, P., Coletta, M., Amiconi, G., De Cristofaro, R., Bolognesi, M., Guarneri, M., & Menegatti, E. (1992). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Journal of enzyme inhibition, 6(2), 131–139.
- Aibara, S., & Aoyama, Y. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802–2805.
- Tan, Z., & Powers, J. C. (1993). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. The Journal of biological chemistry, 268(33), 25106–25114.
- Lee, K., et al. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & medicinal chemistry letters, 9(17), 2483–2486.
- Quan, M. L., et al. (2000). Nonbenzamidine compounds as selective factor xa inhibitors. Bioorganic & medicinal chemistry letters, 10(12), 1259–1262.
- Markwardt, F., & Walsmann, P. (1968).
- Quan, M. L., et al. (2003). Nonbenzamidine isoxazoline derivatives as Factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 13(3), 369–373.
- Wang, G. T., et al. (1994). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of medicinal chemistry, 37(12), 1789–1797.
- Di Cera, E. (2001). Direct thrombin inhibitors. Current pharmaceutical design, 7(18), 1829–1847.
- Aibara, S., & Aoyama, Y. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802–2805.
- Quan, M. L., et al. (2000). Nonbenzamidine compounds as selective factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 10(12), 1259–1262.
- El-Halawany, A. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery oncology, 13(1), 88.
- Koudelka, T., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. Molecules (Basel, Switzerland), 29(3), 698.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 75207-72-6 [amp.chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. CAS 75207-72-6 | 3641-7-09 | MDL MFCD04114433 | 3-Fluorobenzene-1-carboximidamide hydrochloride | SynQuest Laboratories [synquestlabs.com]
Application Note: Strategic Deployment of 3-Fluorobenzamidine Hydrochloride in High-Throughput Screening for Serine Protease Inhibitors
For: Researchers, scientists, and drug development professionals engaged in enzyme inhibitor screening and discovery.
Introduction: The Critical Role of Serine Protease Inhibitors and the Utility of 3-Fluorobenzamidine Hydrochloride
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and tissue remodeling.[1][2] Dysregulation of their activity is a hallmark of numerous pathological conditions, including cancer, thrombosis, and inflammatory diseases.[3][4] This makes them a highly attractive class of targets for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of these critical enzymes.[5]
This compound is a versatile and valuable tool in this endeavor. As a derivative of benzamidine, a well-established competitive inhibitor of trypsin-like serine proteases, it serves as an excellent reference compound and a foundational building block in medicinal chemistry.[1][6][7] The introduction of a fluorine atom can enhance properties such as lipophilicity and metabolic stability, making it a compound of significant interest in drug design.[6] This application note provides a comprehensive guide to the strategic use of this compound in HTS campaigns, detailing its mechanism of action, providing a robust screening protocol, and offering insights into data interpretation.
Mechanism of Action: Competitive Inhibition of Serine Proteases
Benzamidine and its derivatives function as reversible, competitive inhibitors of serine proteases.[1][7] Their efficacy stems from their structural mimicry of the side chains of arginine and lysine, the natural substrates for many serine proteases. The core of this interaction lies in the positively charged amidinium group of the inhibitor.
This cationic group forms a strong ionic bond with a conserved aspartate residue (Asp189 in trypsin-like proteases) located at the base of the S1 specificity pocket of the enzyme.[7] This interaction effectively blocks the active site, preventing the binding and subsequent cleavage of the physiological substrate. The binding is further stabilized by hydrophobic interactions between the phenyl ring of the benzamidine derivative and hydrophobic residues lining the S1 pocket.[8]
Caption: Mechanism of serine protease inhibition by 3-Fluorobenzamidine.
High-Throughput Screening Protocol: A Fluorescence-Based Assay for Urokinase-Type Plasminogen Activator (uPA) Inhibition
This protocol describes a robust and sensitive fluorescence-based assay for screening inhibitors of uPA, a key serine protease implicated in cancer metastasis.[3][4] The assay utilizes the fluorogenic substrate Z-Gly-Gly-Arg-AMC (Z-GGR-AMC), which upon cleavage by uPA, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[3] this compound can be employed as a test compound or as a reference inhibitor to validate assay performance.
I. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl. Prepare a 1 L stock and filter-sterilize.
-
Human uPA Stock Solution: Reconstitute lyophilized human uPA in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. The final concentration in the assay needs to be optimized to ensure a robust signal-to-background ratio.
-
Z-GGR-AMC Substrate Stock Solution: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. This will be used to create a dilution series for IC₅₀ determination.
-
Positive Control (Amiloride Hydrochloride): Prepare a 10 mM stock solution in DMSO. This can be used as a reference inhibitor for assay validation.
-
Negative Control: DMSO.
II. HTS Assay Procedure (384-Well Format)
This protocol is designed for automated liquid handlers to ensure precision and throughput.
-
Compound Plating: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 100 nL of test compounds, this compound dilutions, and controls (DMSO and Amiloride hydrochloride) into the wells of a 384-well, low-volume, black assay plate.
-
Enzyme Addition: Prepare a working solution of uPA in assay buffer. Add 10 µL of the uPA solution to all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[3]
-
Reaction Initiation: Prepare a working solution of Z-GGR-AMC in assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for optimal sensitivity to competitive inhibitors.[3] Initiate the enzymatic reaction by adding 10 µL of the Z-GGR-AMC solution to all wells.
-
Kinetic Reading: Immediately place the plate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (Excitation: ~360 nm, Emission: ~460 nm). Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 60 seconds.
Caption: High-Throughput Screening Workflow for uPA Inhibitors.
III. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percent inhibition for each compound concentration relative to the DMSO control using the following formula: % Inhibition = [1 - (Rate of sample / Rate of DMSO control)] x 100
-
IC₅₀ Determination: For this compound and other active compounds, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control (Z' Factor): The robustness of the HTS assay should be validated by calculating the Z' factor using the positive (e.g., a known inhibitor like amiloride hydrochloride) and negative (DMSO) controls. A Z' factor greater than 0.5 indicates an excellent assay for HTS.[3]
Data Presentation: Representative Inhibition Data
The following table provides an example of the type of data that can be generated in an HTS campaign for serine protease inhibitors. The IC₅₀ values are representative and will vary depending on the specific enzyme and assay conditions.
| Compound | Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Reference |
| 3-Fluorobenzamidine HCl | uPA | Fluorescence | Z-GGR-AMC | Expected low µM range | - |
| Amiloride Hydrochloride | uPA | Fluorescence | Z-GGR-AMC | 16.6 | |
| Benzamidine | Trypsin | Spectrophotometric | BAPNA | ~18 | N/A |
| Pentamidine | Plasmin | Spectrophotometric | S-2251 | ~30 | [7] |
Conclusion and Future Directions
This compound is an indispensable tool for researchers engaged in the discovery of novel serine protease inhibitors. Its well-defined mechanism of action and suitability for HTS make it an ideal reference compound for assay development, validation, and structure-activity relationship studies. The fluorescence-based assay protocol detailed herein provides a robust and scalable method for identifying and characterizing inhibitors of uPA and can be readily adapted for other trypsin-like serine proteases. The identification of potent and selective inhibitors through such HTS campaigns is a critical first step in the development of new therapeutics for a wide range of diseases.
References
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Retrieved from [Link]
-
El-Halawany, W. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. Retrieved from [Link]
-
Leytus, S. P., et al. (1983). A fluorogenic active-site titrant for serine proteases. The Biochemical Journal, 215(2), 253-260. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Urokinase Inhibitor Assay Screening Services. Retrieved from [Link]
-
Jadhav, S. B., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(5), 325-335. Retrieved from [Link]
-
Dudutienė, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330. Retrieved from [Link]
-
University of Michigan. (n.d.). The Role of HTS in Drug Discovery at the University of Michigan. Retrieved from [Link]
-
Szekeres, T., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 12(11), 1226. Retrieved from [Link]
-
Szekeres, T., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Viruses, 12(11), 1226. Retrieved from [Link]
- Google Patents. (n.d.). EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors.
-
Abdeen, S., et al. (2021). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. RSC Medicinal Chemistry, 12(8), 1365-1375. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The essential roles of chemistry in high-throughput screening triage. Retrieved from [Link]
-
Ulisse, S., et al. (2021). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. Cancers, 13(9), 2095. Retrieved from [Link]
-
Gupta, S. P., et al. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50. Retrieved from [Link]
-
Chen, Y. H., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(13), 10837. Retrieved from [Link]
-
ImmunoChemistry Technologies. (n.d.). FLISP® Serine Protease Assays. Retrieved from [Link]
-
Li, S., et al. (2012). Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1. Journal of Biological Chemistry, 287(31), 26365-26373. Retrieved from [Link]
-
ResearchGate. (n.d.). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. Retrieved from [Link]
-
Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized IC 50 (ratio of inhibitor to protease concentration achieving 50% inhibition). Retrieved from [Link]
-
Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
Application Note: 3-Fluorobenzamidine Hydrochloride as a Versatile Starting Material in Synthetic Chemistry
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1] 3-Fluorobenzamidine hydrochloride (3-FBH) emerges as a pivotal starting material, embodying the strategic advantages of fluorination.[2] This versatile compound, with its reactive amidine group and the influential meta-positioned fluorine atom, serves as a critical building block in the synthesis of a wide array of biologically active molecules, particularly enzyme inhibitors.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound.
Physicochemical Properties and Handling
This compound is a white to off-white solid powder, soluble in water, alcohol, and other organic solvents.[4][5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75207-72-6 | [3][4][5][6] |
| Molecular Formula | C₇H₇FN₂·HCl | [3] |
| Molecular Weight | 174.60 g/mol | [3][7] |
| Melting Point | 164-172°C | [3][4] |
| Appearance | White to off-white powder | [3][4][5] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage | Inert atmosphere, Room Temperature | [4][5] |
Safety and Handling: While a comprehensive safety profile is not fully established, standard laboratory safety precautions are advised.[4] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation or contact with skin and eyes.[4] In case of contact, immediate rinsing with copious amounts of water is recommended, followed by seeking medical attention.[4] Store the compound in a cool, dry place away from other chemicals.[4]
Core Application: A Building Block for Serine Protease Inhibitors
Benzamidine derivatives are well-established as competitive, reversible inhibitors of various serine proteases, including thrombin and plasmin, due to their ability to mimic the guanidinium group of arginine.[8][9][10] The presence of the fluorine atom in 3-FBH can further enhance binding affinity and modulate electronic properties, making it a valuable precursor for potent and selective inhibitors.[1]
A prime example of its application is in the synthesis of direct thrombin inhibitors, which are crucial anticoagulant agents for the treatment and prevention of thrombotic disorders.[8][11]
Synthetic Protocol: Synthesis of a Dabigatran Intermediate
One of the most notable applications of a benzamidine core structure is in the synthesis of Dabigatran etexilate, a potent oral direct thrombin inhibitor. The following protocol outlines a key transformation where a cyano group is converted to an amidine, a step for which this compound's chemistry provides a foundational understanding. While the specific precursor in commercial Dabigatran synthesis is not 3-FBH, the conversion of a nitrile to a benzamidine is a fundamental step that highlights the reactivity patterns relevant to this class of compounds.
The conversion of an aryl nitrile to the corresponding benzamidine hydrochloride can be achieved via the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate ester hydrochloride, which is then treated with ammonia to yield the amidine hydrochloride.
Protocol: Pinner Reaction for Amidine Synthesis
This generalized protocol illustrates the conversion of a substituted benzonitrile to a benzamidine hydrochloride, a key transformation in the synthesis of many protease inhibitors.
Step 1: Formation of the Imidate Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the starting benzonitrile (1 equivalent) in anhydrous ethanol (e.g., 5-10 mL per gram of nitrile).
-
Acidification: Cool the solution to 0-5°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Maintenance: After saturation with HCl, seal the flask and stir the reaction mixture at room temperature for an extended period (typically 24-48 hours) until the starting material is consumed.[12]
-
Isolation: Upon completion, the imidate ester hydrochloride often precipitates. The solvent can be removed under reduced pressure to yield the crude product.
Step 2: Ammonolysis to the Amidine Hydrochloride
-
Ammonia Treatment: Dissolve the crude imidate ester hydrochloride in fresh anhydrous ethanol. Add ammonium carbonate (e.g., 1.5-2 equivalents) to the solution and stir.[12]
-
Reaction Progression: Purge the reaction mixture with ammonia gas until the pH reaches approximately 8.0.[11] Continue stirring for several hours (e.g., 24 hours) at room temperature.[12]
-
Workup and Purification: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude amidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[12]
Causality in Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which would hydrolyze the imidate intermediate back to the starting nitrile or to an ester. Therefore, the use of anhydrous solvents and dry HCl gas is critical for high yields.
-
Temperature Control: The initial HCl addition is performed at low temperatures to control the exothermicity of the reaction and to increase the solubility of the gas in the solvent.
-
Excess Ammonia/Ammonium Carbonate: A sufficient excess of the ammonia source is used to drive the ammonolysis step to completion and to neutralize the HCl salt of the imidate.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of a benzamidine-containing therapeutic agent, highlighting the critical role of the amidine formation step.
Caption: Generalized workflow for API synthesis.
Broader Applications and Future Outlook
The utility of this compound and its analogs extends beyond anticoagulants. They are valuable in the development of inhibitors for other serine proteases involved in cancer and inflammation.[3] Furthermore, fluorinated benzamidines are being investigated for their potential antitumor activities.[13] The strategic placement of the fluorine atom can be fine-tuned to optimize selectivity and potency for various enzymatic targets.
The continued exploration of fluorinated building blocks like 3-FBH is expected to drive innovation in drug discovery. As our understanding of structure-activity relationships deepens, the rational design of next-generation therapeutics will increasingly rely on such versatile and strategically functionalized starting materials.
References
-
ChemBK. 3-Fluorobenzene-1-carboximidamide hydrochloride. [Link]
-
Stürzebecher, J., et al. Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on this compound. [Link]
-
Singh, P., et al. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]
-
Li, B., et al. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules. [Link]
-
Khasim Sharif, S. D., et al. An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry. [Link]
-
PubChem. 4-Fluorobenzamidine Hydrochloride. [Link]
-
Guimarães, C. R. W., & de Alencastro, R. B. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry. [Link]
- Google Patents.
-
Indoliya, A., et al. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry. [Link]
-
Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Saleh, A. B., et al. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Journal of Molecular Structure. [Link]
-
Saleh, A. B., et al. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Journal of Molecular Structure. [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. This compound | 75207-72-6 [chemicalbook.com]
- 7. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 13. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Fluorobenzamidine Hydrochloride Insolubility
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with 3-Fluorobenzamidine hydrochloride in experimental assays. By understanding the chemical principles governing its solubility, you can effectively troubleshoot and ensure the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound isn't dissolving in my aqueous buffer. What's the most likely cause and the first step to fix it?
This is a frequent challenge, and the primary suspect is almost always the pH of your buffer. This compound is the salt of a weak base. Its solubility in water is critically dependent on the pH of the solution.[1][2][3]
Core Principle: The Role of pH and pKa
The amidine group (-C(=NH)NH₂) in the molecule is basic. In its hydrochloride salt form, this group is protonated (-C(=NH₂)NH₂⁺), carrying a positive charge. This charged, or ionized, form is significantly more soluble in aqueous solutions than the neutral, uncharged form. The transition between these forms is governed by the pKa of the amidine group. While the specific pKa for 3-Fluorobenzamidine is not widely published, related amidine compounds have pKa values well above neutral, often in the 10-12 range.[4] To maintain solubility, the pH of the solution must be kept well below the pKa to ensure the molecule remains in its protonated, soluble state.[1][2]
Immediate Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to check the pH of your buffer. For optimal solubility, the pH should ideally be at least 1 to 2 units below the compound's pKa. A neutral or slightly acidic pH (e.g., pH 5.0 - 7.5) is generally recommended. If your buffer is alkaline (pH > 8), you are likely causing the compound to convert to its less soluble free base form.
-
Prepare an Acidified Stock Solution First: The most reliable method is to first prepare a concentrated stock solution in a solvent known to be effective, such as water or DMSO, and then dilute this stock into your final assay buffer.[5]
Experimental Protocol: Preparing a Concentrated Aqueous Stock Solution
-
Weigh the required amount of this compound.
-
Add a minimal volume of high-purity water (e.g., Milli-Q® or equivalent).
-
Gently vortex or sonicate the solution until the solid is completely dissolved.
-
If solubility remains an issue in pure water, a small amount of dilute acid (e.g., 10 mM HCl) can be added to lower the pH and aid dissolution.
-
Store the stock solution as recommended, typically at -20°C, to ensure stability.
Q2: I've confirmed my buffer pH is acidic, but I'm still seeing cloudiness or precipitation. What else should I investigate?
If the pH is correct, other factors such as buffer composition, final compound concentration, and temperature could be the cause.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting 3-Fluorobenzamidine HCl insolubility.
Detailed Investigation:
-
Concentration vs. Solubility Limit: You might be exceeding the compound's intrinsic solubility in your specific buffer. While it is reported to be soluble in water, this limit can be significantly reduced by other components in your assay buffer.[5]
-
Buffer Composition Interactions:
-
High Salt Concentration: Buffers with high ionic strength (e.g., >150 mM NaCl) can decrease the solubility of organic molecules via the "salting-out" effect.
-
Phosphate Buffers: Phosphate ions can sometimes form less soluble salts with positively charged compounds, leading to precipitation.[6] If you are using a phosphate-buffered saline (PBS) and observing issues, this is a strong possibility.
-
-
Temperature: Solubility is temperature-dependent. If your experiments are performed at low temperatures (e.g., 4°C), try fully dissolving the compound at room temperature before cooling the solution.
Recommendations:
-
Conduct a Solubility Test: Before a large-scale experiment, perform a small test to find the maximum soluble concentration of this compound in your complete, final assay buffer.
-
Change Buffer System: If you suspect an interaction with phosphate, switch to an alternative organic buffer system like HEPES or Tris, which are less likely to cause such precipitation.
Data Summary: Key Solubility Factors
| Parameter | Recommended Action & Rationale | Potential Issue |
| pH | Maintain pH below 8.0 to keep the amidine group protonated (cationic), maximizing aqueous solubility.[2][3] | Alkaline pH causes conversion to the less soluble free base. |
| Buffer Type | If using phosphate buffers, consider switching to HEPES or Tris. | Phosphate ions can form insoluble salts with cationic drugs.[6] |
| Ionic Strength | Use the lowest salt concentration compatible with your assay. | High salt concentrations can "salt out" the compound, reducing solubility. |
| Temperature | Dissolve the compound at room temperature before chilling. | Lower temperatures generally decrease the solubility of solids. |
Q3: I use a DMSO stock solution. When I dilute it into my aqueous buffer, a precipitate forms immediately. How can I prevent this?
This is a common phenomenon known as solvent-induced precipitation. The compound is highly soluble in DMSO but may be significantly less soluble in the final aqueous buffer, causing it to "crash out" upon dilution.[7][8][9]
The Mechanism: When a small volume of concentrated DMSO stock is rapidly introduced into a large volume of aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment. This triggers nucleation and precipitation before the molecules can disperse.[8]
Optimized Dilution Protocol:
-
Lower Stock Concentration: If your experiment allows, use a less concentrated DMSO stock. This reduces the magnitude of the solvent change upon dilution.
-
Increase Final DMSO Percentage: If your assay can tolerate it, a final concentration of 1-5% DMSO in the aqueous buffer can act as a co-solvent to maintain solubility.[10]
-
Improve Mixing Technique: The key is rapid dispersion.
-
Place the tube of aqueous buffer on a vortex mixer set to a medium speed.
-
While the buffer is actively mixing, slowly add the DMSO stock dropwise to the side of the tube, allowing it to be drawn into the vortex. This prevents localized oversaturation.
-
Continue vortexing for an additional 10-15 seconds after adding the stock.
-
-
Stepwise Dilution: For particularly problematic compounds, create an intermediate dilution in a solvent mixture (e.g., 50:50 water:DMSO) before the final dilution into the 100% aqueous buffer.
References
-
ChemBK. 3-Fluorobenzene-1-carboximidamide hydrochloride - Introduction. Available at: [Link]
-
CORE. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Available at: [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]
-
Chem-Impex. This compound. Available at: [Link]
-
Biotage. How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]
-
MB - About. Assay Troubleshooting. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available at: [Link]
-
ResearchGate. Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available at: [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available at: [Link]
-
PubMed. pH-solubility profiles or organic carboxylic acids and their salts. Available at: [Link]
-
PubMed. Potent antimalarial activity of 2-aminopyridinium salts, amidines, and guanidines. Available at: [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]
-
PMC. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antimalarial activity of 2-aminopyridinium salts, amidines, and guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. core.ac.uk [core.ac.uk]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing 3-Fluorobenzamidine Hydrochloride for Enzyme Inhibition
Welcome to the technical support center for the effective use of 3-Fluorobenzamidine hydrochloride in enzyme inhibition studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful application of this inhibitor in your experiments. As a competitive inhibitor of serine proteases, this compound is a valuable tool in drug discovery and biochemical research. This resource will help you navigate the nuances of its application to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions you may have about this compound and its use in enzyme inhibition assays.
1. What is the mechanism of action of this compound?
This compound is a competitive inhibitor that primarily targets the active site of serine proteases.[1] The benzamidine moiety mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This structural similarity allows the inhibitor to bind to the enzyme's active site, thereby preventing the substrate from binding and inhibiting the catalytic activity of the enzyme.[1]
2. What are the primary enzymatic targets of this compound?
The primary targets for this compound are trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues. While it is a broad-spectrum inhibitor within this class, its specific affinity (Ki) will vary between different proteases.
3. What is a good starting concentration for this compound in an enzyme inhibition assay?
A definitive starting concentration can vary depending on the specific enzyme and substrate used in your assay. However, based on the inhibitory potency of similar benzamidine derivatives, a reasonable starting point for an initial IC50 determination would be in the low micromolar range.[2] We recommend performing a dose-response experiment starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range to determine the optimal inhibitory concentration for your specific experimental setup.
4. How should I prepare and store stock solutions of this compound?
This compound is generally soluble in aqueous buffers. For a stock solution, we recommend dissolving the compound in a high-quality, sterile buffer such as Tris or PBS to a concentration of 1-10 mM. To ensure stability, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The stability of the compound in your specific buffer system should be empirically validated if stored for extended periods.[3]
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This troubleshooting guide addresses specific issues you might face when using this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incorrect inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment with a wider concentration range of this compound. |
| Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions (-20°C or -80°C in aliquots). | |
| Enzyme concentration is too high: A high enzyme concentration can overcome the inhibitory effect. | Optimize the enzyme concentration in your assay to be in the linear range of the reaction. | |
| High variability between replicates | Incomplete mixing: The inhibitor or other assay components may not be uniformly distributed in the reaction wells. | Ensure thorough mixing of all components before starting the reaction. Use a multichannel pipette for consistent dispensing. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in concentrations. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Inconsistent IC50 values across experiments | Variations in experimental conditions: Slight changes in pH, temperature, or incubation time can affect enzyme kinetics and inhibitor potency. | Standardize all experimental parameters and document them carefully for each experiment. |
| Substrate concentration relative to Km: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. | Ensure the substrate concentration is kept constant across all experiments, ideally at or below the Km value. | |
| Unexpected off-target effects | Inhibitor promiscuity: Benzamidine-based inhibitors can sometimes interact with other proteins, especially at higher concentrations. | Consider performing a counterscreen against a panel of related and unrelated enzymes to assess the selectivity of this compound. If off-target effects are suspected, kinome profiling can be a valuable tool. |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a target serine protease.
Materials:
-
This compound
-
Target serine protease
-
Chromogenic or fluorogenic substrate for the target enzyme
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in assay buffer).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a no-inhibitor control).
-
Add the enzyme to each well of the 96-well plate at its optimal concentration.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the enzyme and inhibitor together for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Caption: Workflow for IC50 determination.
Protocol 2: Determining the Mode of Inhibition
This protocol helps to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Materials:
-
Same as Protocol 1
Procedure:
-
Perform a series of enzyme assays with varying concentrations of the substrate.
-
For each substrate concentration, measure the initial reaction velocity (V₀) in the absence and presence of at least two different fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
Analyze the plot:
-
Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Sources
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of an extemporaneously compounded clonidine hydrochloride oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3-Fluorobenzamidine hydrochloride off-target effects in cell-based assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-Fluorobenzamidine hydrochloride in their cell-based assays. As a provider of specialty chemical reagents, we are committed to ensuring our clients achieve scientifically sound and reproducible results. This document offers troubleshooting strategies and frequently asked questions to address potential off-target effects that may arise during your experiments. Our goal is to provide you with the expertise and tools to validate your findings and interpret your data with confidence.
Introduction: The Benzamidine Moiety and the Potential for Off-Target Effects
This compound belongs to the benzamidine class of small molecules, which are recognized for their ability to interact with a variety of enzymes, particularly proteases and transferases. While often employed as an inhibitor of Protein Arginine Deiminases (PADs), it is crucial to acknowledge that the benzamidine scaffold can engage with other proteins, leading to off-target effects.[1] These unintended interactions can result in misleading experimental outcomes, making it essential to incorporate rigorous controls and validation steps in your research. This guide will walk you through the process of identifying and mitigating these potential confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary target of this compound?
A1: Based on its chemical structure, with the fluoroacetamidine "warhead," this compound is predicted to be an inhibitor of Protein Arginine Deiminases (PADs).[1] The PAD family of enzymes catalyzes the conversion of arginine residues to citrulline on a variety of protein substrates, playing a role in many cellular processes.[2] However, the specific selectivity and potency against different PAD isozymes (PAD1, 2, 3, and 4) would need to be empirically determined.
Q2: What are the potential off-target effects of this compound?
A2: The benzamidine core structure is known to interact with other classes of enzymes, including serine proteases.[1] Furthermore, broader screening of compounds with similar structural motifs has revealed potential interactions with kinases, G-protein coupled receptors (GPCRs), and ion channels. A related compound, bithiophene-fluorobenzamidine (BFB), has been shown to induce apoptosis and affect the expression of cancer-related proteins like CDK1, HER2, and p53, suggesting a wide range of cellular effects.[3][4][5]
Q3: How do I choose an appropriate working concentration for my cell-based assays?
A3: It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. We recommend starting with a broad range of concentrations and identifying the minimal concentration that produces the desired on-target effect. Be aware that higher concentrations are more likely to induce off-target effects and potential cytotoxicity. For example, a related fluorobenzamidine compound showed anti-proliferative activity in the sub-micromolar range in some cancer cell lines.[3]
Q4: Can off-target effects manifest as cytotoxicity?
A4: Yes, off-target effects can certainly lead to cytotoxicity that is independent of the intended target. Therefore, it is critical to assess cell viability in parallel with your functional assays. A decrease in cell viability at concentrations that are not expected to engage the primary target is a strong indicator of an off-target effect.
Troubleshooting Guide
Problem 1: I am observing a phenotype that is inconsistent with the known function of the primary target (e.g., PAD inhibition).
-
Possible Cause: The observed phenotype may be due to the modulation of an unknown off-target protein or signaling pathway.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for all known functions of your primary target and see if any could plausibly explain your results.
-
Use a Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor of your primary target that has a different chemical scaffold. If this second inhibitor does not reproduce the phenotype observed with this compound, it strongly suggests an off-target effect of the latter.
-
Rescue Experiment: If you can overexpress a version of the primary target that is resistant to the inhibitor, you can test if this rescues the phenotype. If it does not, the effect is likely off-target.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If this phenocopies the effect of this compound, it supports an on-target mechanism. If not, it points towards an off-target effect.
-
Problem 2: My cells are showing signs of stress or death at concentrations where I don't expect to see an on-target effect.
-
Possible Cause: The compound may be causing off-target cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response for Cytotoxicity: Perform a detailed cytotoxicity assay (e.g., MTS, CellTiter-Glo®, or live/dead staining) with a wide range of this compound concentrations.
-
Compare with On-Target Activity: Correlate the cytotoxicity dose-response with the dose-response for your on-target functional assay. If cytotoxicity occurs at significantly lower concentrations than the on-target effect, it is a major red flag for off-target toxicity.
-
Control Compound: Use a close structural analog of this compound that is known to be inactive against the primary target. If this inactive analog still causes cytotoxicity, it confirms that the toxicity is off-target.
-
Problem 3: I am getting conflicting results between different cell lines.
-
Possible Cause: The expression levels of the primary target and potential off-targets can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the expression of your primary target (e.g., via qPCR or Western blot) in the cell lines you are using. A lack of correlation between target expression and the observed phenotype may indicate an off-target effect.
-
Consider the Genetic Background: Different cell lines have unique genetic backgrounds and signaling pathway activities. An off-target effect may only be apparent in a cell line where the off-target protein plays a critical role.
-
In Silico Profiling: Consider using computational tools to predict potential off-targets of this compound.[6] You can then check the expression of these predicted off-targets in your cell lines of interest.
-
Potential On-Target and Off-Target Effects of this compound
The following table summarizes potential on-target and off-target effects based on the known pharmacology of benzamidine and fluorobenzamidine derivatives.
| Target Class | Potential Cellular Process Affected | Recommended Validation Assays | Supporting Evidence |
| Protein Arginine Deiminases (PADs) | Citrullination of histones and other proteins, gene regulation, inflammation.[7] | In-cell western for citrullinated histones, ELISA for citrullinated proteins. | Inferred from related F-amidine and Cl-amidine compounds. |
| Serine Proteases | Proteolytic cleavage of substrates, cell signaling, coagulation. | Protease activity assays using specific substrates. | Benzamidine is a known serine protease inhibitor. |
| Kinases | Signal transduction, cell cycle control, proliferation.[8][9] | Kinome-wide inhibitor screening, western blot for phosphorylation of downstream targets. | Benzamide-based inhibitors can have kinase off-targets. |
| Apoptosis Pathways | Induction of programmed cell death.[3] | Annexin V/PI staining, caspase activity assays. | Observed with bithiophene-fluorobenzamidine.[3][4][5] |
| GPCRs & Ion Channels | Cellular signaling, ion homeostasis. | Calcium flux assays, membrane potential assays. | Potential off-targets for benzamide derivatives.[1] |
Visualizing On-Target vs. Off-Target Effects
The following diagram illustrates the conceptual difference between on-target and off-target signaling.
Caption: On-target vs. potential off-target effects of this compound.
Workflow for Deconvoluting On-Target and Off-Target Effects
This workflow provides a systematic approach to investigating unexpected results.
Caption: A workflow for troubleshooting unexpected phenotypes.
References
-
El-Sayed, W. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. Available from: [Link]
-
El-Sayed, W. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. Available from: [Link]
-
El-Sayed, W. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
Wang, Y., et al. (2022). PAD4 and Its Inhibitors in Cancer Progression and Prognosis. International Journal of Molecular Sciences, 23(24), 15895. Available from: [Link]
-
Slade, D. J., et al. (2017). Development of a selective inhibitor of Protein Arginine Deiminase 2. Journal of Medicinal Chemistry, 60(4), 1345–1366. Available from: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106609. Available from: [Link]
-
Li, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2927-2941. Available from: [Link]
-
Schwartz, J. L., et al. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Experimental Cell Research, 143(2), 377-382. Available from: [Link]
-
Li, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed. Available from: [Link]
-
Rinderle, C. H., et al. (2024). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Semantic Scholar. Available from: [Link]
-
Yadav, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 1003480. Available from: [Link]
-
UNT Health Science Center. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Available from: [Link]
-
El-Sayed, W. M., et al. (2020). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anticancer Agents in Medicinal Chemistry, 20(4), 450-463. Available from: [Link]
-
Johnson, T. A., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1891–1899. Available from: [Link]
-
Taylor, R. D., et al. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. RSC Medicinal Chemistry, 12(8), 1329–1342. Available from: [Link]
-
Yadav, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health. Available from: [Link]
-
Lee, Y. J., et al. (2021). Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. Molecules, 26(17), 5118. Available from: [Link]
Sources
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer | Semantic Scholar [semanticscholar.org]
- 9. experts.unthsc.edu [experts.unthsc.edu]
Stability of 3-Fluorobenzamidine hydrochloride in aqueous solution
Document ID: T-GUIDE-3FBH-AQ-STAB-20260112
Version: 1.0
Introduction: Navigating the Nuances of 3-Fluorobenzamidine Hydrochloride in Aqueous Solutions
Welcome to the comprehensive technical support guide for this compound. As a crucial reagent in the synthesis of enzyme inhibitors and various therapeutic candidates, understanding its behavior in aqueous solution is paramount for reproducible and reliable experimental outcomes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights, troubleshooting advice, and practical protocols born from extensive field experience.
While specific, peer-reviewed stability data for this compound is not extensively published, this guide synthesizes information from the well-studied parent compound, benzamidine, with fundamental chemical principles to provide a robust framework for its use.[3] We will delve into the primary degradation pathways, the critical factors influencing its stability, and empower you with the methodologies to validate its stability within your own experimental matrix.
Part 1: Frequently Asked Questions (FAQs) - The Core Knowledge Base
This section addresses the most common questions regarding the handling and stability of this compound in aqueous solutions.
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solution is anticipated to be hydrolysis. This reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbon atom of the amidine group. This process leads to the formation of 3-Fluorobenzamide and ammonia (or an ammonium ion, depending on the pH).[3] While sensitivity to oxidation has been noted for the parent compound, benzamidine, hydrolysis is generally the most significant degradation route in aqueous environments.[3][4]
Q2: How does pH affect the stability of my this compound solution?
A2: The pH of the aqueous solution is the most critical factor governing the stability of benzamidine-based compounds.[3]
-
Acidic to Neutral pH (pH < 7): In these conditions, the amidine group is protonated, forming the 3-fluorobenzamidinium ion. This positive charge makes the carbon atom less susceptible to nucleophilic attack, resulting in significantly greater stability.
-
Basic pH (pH > 7): As the pH increases, the concentration of the unprotonated, neutral 3-Fluorobenzamidine base rises. This form is much more reactive and susceptible to hydrolysis, leading to a rapid degradation rate.[3]
Therefore, for maximum stability, aqueous solutions should be prepared in acidic or neutral buffers and used as fresh as possible.
Q3: I've prepared a stock solution in water. How should I store it and for how long?
A3: For optimal stability, it is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment.[4] If storage is unavoidable:
-
Short-Term (up to 24 hours): Store at 2-8°C. Some suppliers do not recommend storing aqueous solutions for more than one day.
-
Longer-Term: Prepare aliquots of the stock solution and freeze them at -20°C or -80°C. To minimize degradation from oxidation, it is advisable to use degassed water for preparation and store the frozen aliquots under an inert gas like nitrogen or argon.[4][5] Avoid repeated freeze-thaw cycles.
Q4: What is the expected impact of the fluorine substituent on the stability of this compound compared to the non-fluorinated benzamidine hydrochloride?
A4: The fluorine atom at the meta-position of the benzene ring is strongly electron-withdrawing due to its high electronegativity (inductive effect). In the meta position, its resonance-donating effect is negligible. This inductive withdrawal of electron density makes the amidine carbon more electron-deficient (more electrophilic) and thus, theoretically, more susceptible to nucleophilic attack by water. Consequently, it is plausible that this compound may hydrolyze at a slightly faster rate than unsubstituted benzamidine hydrochloride under the same conditions. This hypothesis should be confirmed experimentally for your specific application.
Q5: Can I use a common buffer like PBS (Phosphate-Buffered Saline) to dissolve this compound?
A5: While you can dissolve this compound in PBS (pH 7.2-7.4), be aware that this near-neutral pH will permit a slow rate of hydrolysis.[3] For experiments where the compound needs to be stable for several hours, it is advisable to use a freshly prepared solution in PBS.[3] Buffer components themselves can sometimes catalyze hydrolysis, so it is crucial to be consistent with your buffer choice and preparation time.[3]
Part 2: Troubleshooting Guide - From Problem to Resolution
This section provides a structured approach to identifying and solving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity (e.g., reduced enzyme inhibition) over time. | Hydrolysis of this compound. The active compound is degrading into the inactive 3-Fluorobenzamide. | 1. Prepare Fresh Solutions: Always prepare the aqueous working solution immediately before use. 2. Control pH: Ensure your experimental buffer is at a pH below 7.0 if compatible with your assay. 3. Lower Temperature: Keep solutions on ice during the experiment if the protocol allows. 4. Validate Stability: Perform a time-course experiment to determine the window of stability in your specific buffer system. |
| Appearance of an unexpected peak in my HPLC chromatogram. | Formation of a degradation product. This is likely 3-Fluorobenzamide, the primary hydrolysis product. | 1. Characterize the Peak: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak corresponds to 3-Fluorobenzamide. 2. Perform Forced Degradation: Intentionally degrade a sample of this compound (see Protocol 1) to confirm the retention time of the degradation product. This validates your analytical method as "stability-indicating".[2] |
| Inconsistent results between experimental replicates. | 1. Inconsistent solution age. 2. pH shifts in the experimental medium. 3. Repeated freeze-thaw cycles of stock solutions. | 1. Standardize Solution Prep: Implement a strict protocol where solutions are prepared at the same time point relative to the start of each experiment. 2. Use Aliquots: Prepare single-use aliquots of frozen stock solutions to avoid freeze-thaw degradation. 3. Verify Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment. |
| Precipitation observed upon dissolving the compound. | Exceeding solubility limits. The solubility of benzamidine hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL. Solubility may vary based on buffer and temperature. | 1. Check Concentration: Ensure your target concentration does not exceed the known solubility limits. 2. Gentle Warming/Sonication: For stock solutions, gentle warming or sonication can aid dissolution.[5] However, be cautious as heat can accelerate degradation. 3. Use a Co-solvent: For high-concentration stock solutions, consider dissolving in an organic solvent like DMSO or ethanol first, then making further dilutions in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Part 3: Key Experimental Protocols & Methodologies
As a self-validating system, it is crucial to have robust protocols to assess stability directly. The following sections provide detailed methodologies for conducting these essential experiments.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter, heating block, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Set up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in a heating block at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before HPLC analysis.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the extent of degradation and the profile of degradation products.
Diagram: Proposed Hydrolysis Pathway of this compound
Caption: Proposed hydrolysis of 3-Fluorobenzamidine in acidic/neutral solution.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method capable of separating this compound from its degradation products.
Starting Point for Method Development:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water (provides an acidic pH to improve peak shape and stability).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., ~230 nm, requires experimental verification with a UV scan).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
-
Initial Screening: Begin with an isocratic elution to understand the general retention behavior.
-
Analysis of Stressed Samples: Inject samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak (this compound) and all degradation product peaks.
-
Gradient Optimization: If isocratic elution fails to provide adequate separation, develop a gradient method. Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. This will help resolve early-eluting polar compounds (like potential degradation products) from the more retained parent compound.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
References
-
3-Fluorobenzene-1-carboximidamide hydrochloride - Introduction. ChemBK. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
This compound | 69491-64-1. J&K Scientific. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed Central. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jetir.org [jetir.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Preventing degradation of 3-Fluorobenzamidine hydrochloride in experiments
Welcome to the technical support guide for 3-Fluorobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its degradation during experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over a short period. What is the most likely cause?
The most common cause of decreased activity is the chemical degradation of the 3-Fluorobenzamidine molecule in aqueous solutions. The primary degradation pathway is hydrolysis, where the amidine functional group reacts with water.[1][2][3] This process is significantly accelerated under specific conditions, particularly elevated pH.
Q2: What is the primary degradation product of this compound?
The hydrolysis of 3-Fluorobenzamidine results in the formation of 3-Fluorobenzamide and ammonia. This conversion from an amidine to a less active amide is responsible for the observed loss of efficacy in experiments.[1][4]
Q3: How does pH affect the stability of my this compound solution?
The stability of this compound is highly pH-dependent. The rate of hydrolysis increases dramatically in weakly basic to alkaline conditions (pH > 8).[1][4][5] In contrast, the compound is significantly more stable at neutral or slightly acidic pH. For unsubstituted benzamidinium, the half-life at pH 9 is approximately 300 days, but this drops to just 6 days at pH 11 and 15 hours at pH 13.[1][2][5][6] Therefore, maintaining the correct pH is the most critical factor in preventing degradation.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
Solid Form: Store solid this compound in a cool, dry, and dark place.[7][8] A temperature of -20°C is often recommended for long-term storage.[9] Keep the container tightly sealed to protect it from moisture.
Solutions: Aqueous solutions are not recommended for long-term storage.[10] If an aqueous solution must be prepared, it should be used as fresh as possible, ideally on the same day. For stock solutions, consider using anhydrous organic solvents like DMSO or ethanol, which should be purged with an inert gas.[10] These stock solutions should be stored at -20°C or -80°C.
| Storage Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed container, protected from light.[9] | Prevents degradation from moisture and light. |
| Aqueous Solutions | Prepare fresh for each experiment. Do not store for more than one day.[10] | Minimizes hydrolysis, the primary degradation pathway in water.[1] |
| Organic Stock Solutions (DMSO, Ethanol) | Store at -20°C or -80°C. Purge with inert gas.[10] | Reduces exposure to water and oxygen, enhancing stability. |
Q5: Could light exposure cause degradation of my compound?
Yes, photodegradation is a potential concern. Aromatic compounds containing carbon-fluorine (C-F) bonds can be susceptible to degradation upon exposure to light, particularly UV light.[11][12] This can lead to the cleavage of the C-F bond.[12] It is best practice to protect both solid compound and solutions from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
Issue: I'm observing a rapid decline in the compound's inhibitory effect in my cell-based assay.
-
Plausible Cause 1: pH of the Culture Medium. Cell culture media are typically buffered around pH 7.4. While this is near neutral, prolonged incubation at physiological temperatures (e.g., 37°C) can still lead to gradual hydrolysis.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Add the compound to the assay at the latest possible time point.
-
pH Check: Ensure your media is correctly buffered and has not become alkaline due to factors like CO2 loss.
-
Fresh Preparation: Always use a freshly prepared solution of this compound for your experiments. Do not use solutions that have been stored, even if refrigerated.
-
Issue: My analytical results (e.g., HPLC) show an unexpected peak that grows over time.
-
Plausible Cause: Hydrolysis. The growing peak is likely the degradation product, 3-Fluorobenzamide.
-
Troubleshooting Steps:
-
Analyze Your Blank: Check your solvent/buffer for any contaminants that might be causing degradation.
-
Control the pH of Your Mobile Phase: If using reverse-phase HPLC, ensure the mobile phase is buffered to a slightly acidic pH (e.g., pH 3-5 with 0.1% TFA or formic acid) to prevent on-column degradation.
-
Temperature Control: Use a cooled autosampler (e.g., 4°C) to maintain the stability of your samples while they are waiting for injection.
-
The Science Behind the Degradation
The primary mechanism of degradation for 3-Fluorobenzamidine in aqueous solution is pH-dependent hydrolysis. The amidinium group is in equilibrium with its neutral amidine form. Under basic conditions, the concentration of the neutral amidine increases. This neutral form is susceptible to nucleophilic attack by a hydroxide ion (HO⁻) at the electrophilic carbon of the amidine group. This leads to an unstable tetrahedral intermediate which then collapses, eliminating ammonia to form the more stable 3-Fluorobenzamide.[1][4]
Caption: Workflow for assessing compound stability.
References
-
L. A. K. Goodman, C. L. D. Gibb, B. C. Gibb, and M. A. Buntine, "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water," ANU Open Research, 2021.
-
L. A. K. Goodman, C. L. D. Gibb, B. C. Gibb, and M. A. Buntine, "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water," Research Square, 2021.
-
L. A. K. Goodman, C. L. D. Gibb, B. C. Gibb, and M. A. Buntine, "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water," The Journal of Organic Chemistry, 2021.
-
L. A. K. Goodman, C. L. D. Gibb, B. C. Gibb, and M. A. Buntine, "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water," The Journal of Organic Chemistry, 2021.
-
L. A. K. Goodman, C. L. D. Gibb, B. C. Gibb, and M. A. Buntine, "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water," Flinders University, 2021.
-
A. A. De la Cruz, et al., "Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach," Environmental Science & Technology, 2018.
-
"Degradation breakthrough of stabilized compounds with C-F bonds," The Innovation, 2023.
-
"Benzamidine hydrochloride anhydrous - Safety Data Sheet," Apollo Scientific.
-
"Safety Data Sheet: Benzamidine hydrochloride monohydrate," Carl ROTH.
-
"Benzamidine (hydrochloride) - Product Information," Cayman Chemical.
-
"4-Fluorobenzamidine, Hydrochloride, Monohydrate - Data Sheet," United States Biological.
-
A. A. Omran, "Understanding the chemical basis of drug stability and degradation," The Pharmaceutical Journal, 2010.
-
A. L. R. Feijó, et al., "Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities," Revista Colombiana de Ciencias Químico-Farmacéuticas, 2019.
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. usbio.net [usbio.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
Technical Support Center: Troubleshooting 3-Fluorobenzamidine Hydrochloride Interference in Colorimetric Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding interference caused by 3-Fluorobenzamidine hydrochloride in common colorimetric assays. As a widely used serine protease inhibitor and a building block in pharmaceutical development, understanding its potential interactions with your assays is critical for data integrity.[1]
This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: My protein concentration seems unexpectedly high in a Bradford assay when this compound is present. What could be the cause?
A1: This is a common issue with compounds like this compound. The interference likely stems from its chemical nature. Being a cationic and aromatic molecule, it can non-specifically interact with the anionic Coomassie Brilliant Blue G-250 dye.[2][3] This interaction can cause a color shift in the dye even in the absence of protein, leading to an overestimation of protein concentration. Additionally, the basic nature of the amidine group can slightly alter the local pH, which is known to affect the dye's absorbance spectrum.[3]
Q2: I am observing a high background signal in my BCA assay when my sample contains this compound. Why is this happening?
A2: The high background in your BCA assay is likely due to the reducing potential of the amidine group in this compound. The BCA assay's principle is a two-step reaction where protein first reduces Cu²⁺ to Cu⁺, and then BCA chelates with Cu⁺ to produce a colored product.[4][5][6][7] Substances with reducing capabilities can independently reduce Cu²⁺ to Cu⁺, leading to a color change that is not proportional to the protein concentration, thus causing a false positive signal.[8][9]
Q3: Can this compound interfere with a Griess assay for nitrite determination?
A3: Yes, there is a strong potential for interference. The Griess assay involves a diazotization reaction where nitrite reacts with an aromatic amine (like sulfanilamide) in an acidic medium to form a diazonium salt.[10][11][12][13] This salt then couples with another compound to produce a colored azo dye.[10][11] this compound, being an aromatic compound with an amine-like amidine group, could potentially participate in or interfere with this diazotization reaction, leading to inaccurate nitrite measurements.[14]
Q4: What is the first step I should take to confirm if this compound is interfering with my assay?
A4: The most straightforward initial step is to run a "reagent blank" or an "interference control." This involves preparing a sample containing the same concentration of this compound in your assay buffer, but without the protein or analyte of interest. If you observe a significant signal in this control, it confirms that the compound is interfering with the assay reagents.
II. In-Depth Troubleshooting Guides
A. Interference in Bradford Protein Assay
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[15] This binding shifts the dye's absorbance maximum from 465 nm to 595 nm.[2][15]
Predicted Interference Mechanism:
This compound, being a cationic and aromatic molecule, can interact with the anionic Coomassie dye, causing a conformational change and a colorimetric shift that mimics the presence of protein.
Caption: Predicted interference of 3-Fluorobenzamidine HCl in the Bradford assay.
Troubleshooting Steps:
-
Quantify the Interference:
-
Prepare a series of dilutions of this compound in your assay buffer (without any protein).
-
Perform the Bradford assay on these solutions.
-
If there is a concentration-dependent increase in absorbance at 595 nm, you have confirmed interference.
-
-
Mitigation Strategies:
-
Appropriate Blank Subtraction: For each sample containing this compound, prepare an identical blank that contains the same concentration of the compound but lacks the protein. Subtract the absorbance of this blank from your sample's absorbance. This is effective if the interference is additive and not synergistic with the protein.
-
Sample Dilution: If your protein concentration is high enough, you may be able to dilute the sample to a point where the concentration of this compound is too low to cause significant interference.[16]
-
Removal of the Interfering Compound: If the above methods are not sufficient, you will need to remove the this compound from your protein sample prior to the assay.
-
Protein Precipitation: This is a robust method to separate proteins from small molecule contaminants.[17][18][19] A detailed protocol is provided in Section III.
-
Buffer Exchange: Techniques like dialysis or gel filtration can effectively remove small molecules from protein solutions.[20][21][22][23]
-
-
B. Interference in BCA Protein Assay
The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu⁺ by bicinchoninic acid (BCA).[4][5][7]
Predicted Interference Mechanism:
The amidine group of this compound may have reducing potential, leading to the reduction of Cu²⁺ to Cu⁺, thereby generating a false signal.
Caption: Predicted interference of 3-Fluorobenzamidine HCl in the BCA assay.
Troubleshooting Steps:
-
Confirm and Quantify Interference:
-
As with the Bradford assay, run a series of dilutions of this compound in your assay buffer without protein.
-
A concentration-dependent color development indicates interference.
-
-
Mitigation Strategies:
-
Use a Reducing Agent-Compatible BCA Assay: Several commercial kits are available that include reagents to neutralize the effect of reducing agents up to a certain concentration.[24] Check the manufacturer's specifications for compatibility with your compound's concentration.
-
Dilution: Dilute your sample to reduce the concentration of this compound to a non-interfering level.[25]
-
Removal of the Compound: If interference persists, remove the this compound from your sample.
-
C. Interference in Griess Assay for Nitrite
The Griess assay detects nitrite via a two-step diazotization reaction.[10][11]
Predicted Interference Mechanism:
The aromatic amine-like structure of this compound may react with the Griess reagents, either by participating in the diazotization reaction itself or by quenching the reaction, leading to inaccurate results.
Caption: Predicted interference of 3-Fluorobenzamidine HCl in the Griess assay.
Troubleshooting Steps:
-
Assess Interference:
-
Prepare a sample with a known concentration of nitrite and another with the same nitrite concentration plus this compound.
-
Also, run a sample with only this compound.
-
Compare the results to determine if the compound enhances, diminishes, or independently generates a signal.
-
-
Mitigation Strategies:
-
Sample Deproteinization: If your sample contains proteins, deproteinization is a necessary step that can also help remove some interfering substances.[10] However, methods using strong acids should be avoided as they can promote the loss of nitrite.[10] Zinc sulfate precipitation is a milder alternative.[10]
-
Solid-Phase Extraction (SPE): Depending on the chemical properties of your analyte and the interfering compound, SPE could be used to separate them before the assay.
-
Alternative Nitrite/Nitrate Detection Methods: If interference cannot be overcome, consider alternative methods such as those based on HPLC or specific ion-selective electrodes.[10]
-
III. Experimental Protocols
Protocol 1: Protein Precipitation using Acetone/TCA
This protocol is effective for removing small molecule contaminants like this compound from protein samples.[8][17]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Your protein sample containing this compound
-
Microcentrifuge and tubes
Procedure:
-
Precipitation:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
-
Washing:
-
Add 200 µL of ice-cold acetone to the protein pellet.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone.
-
Repeat the acetone wash step.
-
-
Resuspension:
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay.
-
Protocol 2: Buffer Exchange using Spin Columns
This is a rapid method for desalting and buffer exchange for small sample volumes.[17][23]
Materials:
-
Commercially available spin desalting column (choose a molecular weight cut-off appropriate for your protein, e.g., 7K MWCO for most proteins).
-
The new buffer in which you want your protein.
-
Centrifuge with a swinging bucket rotor that can accommodate the spin columns.
Procedure:
-
Column Equilibration:
-
Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Add your desired new buffer to the column and centrifuge. Repeat this step 2-3 times to ensure complete buffer exchange within the column resin.
-
-
Sample Loading and Desalting:
-
Add your protein sample containing this compound to the top of the equilibrated resin.
-
Place the column in a clean collection tube.
-
Centrifuge according to the manufacturer's protocol. The eluate will contain your protein in the new buffer, while the this compound will be retained in the column resin.
-
IV. Summary of Key Recommendations
| Issue | Potential Cause | Recommended Action |
| High background in Bradford Assay | Cationic/aromatic nature of 3-Fluorobenzamidine HCl interacting with Coomassie dye. | Run interference controls; use appropriate blanks; dilute sample; remove compound via precipitation or buffer exchange. |
| False positive in BCA Assay | Reducing potential of the amidine group in 3-Fluorobenzamidine HCl. | Use a reducing agent-compatible BCA kit; dilute sample; remove compound. |
| Inaccurate results in Griess Assay | Aromatic amine-like structure of 3-Fluorobenzamidine HCl reacting with Griess reagents. | Perform spike and recovery experiments; consider sample cleanup (e.g., SPE) or alternative detection methods. |
V. References
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70.
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. The Protein Man's Blog.
-
Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry, 151(2), 369-374.
-
Carl ROTH GmbH + Co. KG. (n.d.). Coomassie™ Brilliant Blue - Mechanisms of Protein Staining and Bradford-Assay.
-
Abcam. (n.d.). Bradford protein assay.
-
LiCor. (2024). BCA Assay Overview | BCA Workflow. YouTube.
-
OneLab. (n.d.). BCA Colorimetric Protein Assay - Protocol.
-
Creative Proteomics. (n.d.). Protocol for Bradford Protein Assay.
-
Quora. (2015). What is the working mechanism of a BCA assay for protein quantification? Cu2+ is getting reduced by which part of the peptide chain?.
-
QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay.
-
Wikipedia. (n.d.). Griess test.
-
Wikipedia. (n.d.). Bicinchoninic acid assay.
-
Bio-Rad. (n.d.). Removal of Interfering Substances.
-
AAT Bioquest. (2024). What interferes with BCA assays?.
-
PubMed. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.
-
Promega Corporation. (n.d.). Griess Reagent System Protocol.
-
Thermo Fisher Scientific. (n.d.). Eliminate interfering substances from samples for BCA protein assays.
-
Fisher Scientific. (n.d.). Pierce Microplate BCA Protein Assay Kit – Reducing Agent Compatible.
-
Mindat.org. (2025). Griess reagent method: Significance and symbolism.
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Reducing Agent Compatible Protein Assay.
-
ResearchGate. (2025). Chapter 20 Protein Precipitation Techniques | Request PDF.
-
Sartorius. (n.d.). Diafiltration for Rapid Buffer Exchange.
-
Chemistry For Everyone. (2025). What Is Buffer Exchange And When Is It Necessary In Protein Purification?. YouTube.
-
Abcam. (n.d.). Protein precipitation: A comprehensive guide.
-
Wikipedia. (n.d.). Protein precipitation.
-
ChemBK. (2024). 3-Fluorobenzene-1-carboximidamide hydrochloride.
-
Avantor. (n.d.). Protein Purification Techniques.
-
ChemRxiv. (2025). Shifting focus in the Bradford assay: interfering compounds re-examined.
-
ChemicalBook. (2025). This compound | 75207-72-6.
-
Wikipedia. (n.d.). Desalting and buffer exchange.
-
Phenomenex. (2025). Protein Precipitation Method.
-
Creative Proteomics. (n.d.). Overview of Buffer Exchange Techniques.
-
Wikipedia. (n.d.). Nitrate.
-
National Institutes of Health. (n.d.). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols.
-
Chem-Impex. (n.d.). This compound.
-
PubMed. (n.d.). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays.
-
Chemsigma. (n.d.). 3-BROMO-4-FLUORO-BENZAMIDINE HYDROCHLORIDE [929884-81-1].
-
National Institutes of Health. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation.
-
PubChem. (n.d.). 4-Fluorobenzamidine Hydrochloride.
-
ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
-
ResearchGate. (2025). Rapid method for protein quantitation by Bradford assay after eliminating interference of polysorbate 80 | Request PDF.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. quora.com [quora.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Griess test - Wikipedia [en.wikipedia.org]
- 12. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Griess Reagent System Protocol [promega.jp]
- 14. Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. go.zageno.com [go.zageno.com]
- 17. Removal of Interfering Substances | Bio-Rad [bio-rad.com]
- 18. Protein precipitation - Wikipedia [en.wikipedia.org]
- 19. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 20. Buffer Exchange [sartorius.com]
- 21. m.youtube.com [m.youtube.com]
- 22. avantorsciences.com [avantorsciences.com]
- 23. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: IC50 Determination of 3-Fluorobenzamidine Hydrochloride
Welcome to the technical support center for biochemical assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-formatted resource for determining the IC50 value of 3-Fluorobenzamidine hydrochloride. As Senior Application Scientists, we have designed this guide to be both technically robust and practically insightful, explaining the causality behind experimental choices to ensure the integrity of your results.
Part 1: Foundational Concepts & Assay Design
This section addresses the fundamental questions you should consider before starting your experiment, ensuring your assay is built on a solid theoretical and practical foundation.
Q1: What is this compound, and what is its likely mechanism of action?
This compound is a synthetic small molecule belonging to the benzamidine class of compounds.[1] Structurally, it is an analog of benzamidine, a well-known reversible, competitive inhibitor of trypsin-like serine proteases.[2][3] These enzymes, which include crucial targets like trypsin, thrombin, and Factor Xa, cleave peptide bonds after basic amino acid residues such as arginine and lysine.[2][3]
The mechanism of action for benzamidine analogs involves the positively charged amidinium group mimicking the side chain of arginine or lysine, allowing it to bind to the enzyme's negatively charged S1 specificity pocket in the active site.[4][] This binding event is mutually exclusive with substrate binding, making it a classic example of competitive inhibition .[6] The fluorine substitution on the benzene ring enhances the compound's physicochemical properties, such as lipophilicity, which can improve its interaction with the enzyme or its bioavailability in cellular contexts.[1] Therefore, when designing an IC50 experiment for this compound, the most relevant targets are trypsin-like serine proteases.
Q2: What is an IC50 value, and how does it differ from a Ki value?
The IC50 (half maximal inhibitory concentration) is an operational parameter that quantifies the concentration of an inhibitor required to reduce the rate of a specific enzymatic reaction by 50% under a defined set of experimental conditions.[7][8] It is a practical measure of an inhibitor's potency in a particular assay.
The Ki (inhibition constant) , in contrast, is a thermodynamic constant that represents the dissociation equilibrium constant of the enzyme-inhibitor complex.[7] It is an intrinsic measure of the affinity between the inhibitor and the enzyme.
The key difference is that the IC50 value is dependent on the assay conditions, particularly the substrate concentration.[7][9] For a competitive inhibitor, the IC50 value will increase as the substrate concentration increases, because more inhibitor is needed to compete effectively with the higher amount of substrate.[10] The Ki value, however, is independent of substrate concentration. The relationship between these two values for a competitive inhibitor is defined by the Cheng-Prusoff equation :
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[9] This equation highlights why reporting the substrate concentration and Km is crucial when publishing IC50 data.
Q3: How do I choose the right enzyme and substrate for my assay?
Given that 3-Fluorobenzamidine is a trypsin-like serine protease inhibitor, you should select an enzyme from this class. A common and commercially available choice is bovine pancreatic trypsin .[2]
The substrate should be specific for the chosen enzyme and produce a signal that is easily and continuously detectable. The two main types are:
-
Chromogenic Substrates: These substrates release a colored product (a chromophore) upon cleavage. For trypsin, a standard choice is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or substrates like Boc-Gln-Ala-Arg-pNA , which release p-nitroanilide (pNA), a yellow product that can be monitored by measuring absorbance at ~405 nm.[2][11]
-
Fluorogenic Substrates: These are generally more sensitive and release a fluorescent product upon cleavage. A suitable fluorogenic substrate for trypsin is Cbz-Gly-Gly-Arg-AMC , which releases the highly fluorescent aminomethylcoumarin (AMC) group (Excitation ~360 nm, Emission ~480 nm).[3][12]
For initial characterization, a chromogenic assay is often sufficient, cost-effective, and straightforward. If high sensitivity is required (e.g., for very potent inhibitors or low enzyme concentrations), a fluorogenic assay is preferable.
Q4: What are the critical components of the assay buffer?
The assay buffer is crucial for maintaining the enzyme's stability and optimal activity. A typical buffer for a trypsin assay includes:
-
Buffering Agent: 50 mM Tris-HCl or HEPES, pH 8.0. Trypsin has an optimal pH in the slightly alkaline range.
-
Salt: 100-150 mM NaCl. Mimics physiological ionic strength.
-
Cofactor: 10-20 mM CaCl₂. Calcium ions are essential for the stability and activity of trypsin.
-
Non-specific Binding Blocker (Optional but recommended): 0.01% (v/v) Triton X-100 or 0.1 mg/mL Bovine Serum Albumin (BSA). These agents help prevent the inhibitor or enzyme from sticking to the walls of the microplate wells, which is especially important at low concentrations.
Part 2: Experimental Protocol & Execution
This section provides a detailed, step-by-step workflow for performing the IC50 determination in a 96-well plate format.
Q5: How should I prepare the stock solution and serial dilutions of this compound?
Accurate preparation of the inhibitor dilutions is one of the most critical steps for a reliable IC50 value.[13]
-
Stock Solution Preparation: Weigh out a precise amount of this compound and dissolve it in an appropriate solvent to create a high-concentration stock solution (e.g., 10-50 mM). The choice of solvent is critical. While the hydrochloride salt may be water-soluble, using 100% Dimethyl Sulfoxide (DMSO) is common for inhibitor stocks as it aids solubility and storage.
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations for the dose-response curve.[14][15] A 1:3 or 1:5 dilution series is common. It's best to perform an intermediate dilution from the high-concentration stock in assay buffer before creating the final series in the plate. This minimizes the final DMSO concentration in the assay.
Key Principle (Self-Validation): Always ensure the final concentration of the solvent (e.g., DMSO) is identical across all wells, including the "no inhibitor" control.[16] High concentrations of DMSO (>1-2%) can inhibit enzyme activity, so it is critical to keep it constant and low (ideally ≤0.5%).
| Parameter | Recommended Value | Rationale |
| Inhibitor Stock Conc. | 10-50 mM in 100% DMSO | High concentration for stability and minimal volume addition. |
| Dilution Factor | 1:3 (e.g., 10 µL into 20 µL) | Provides good data point spacing for the dose-response curve.[13] |
| Number of Points | 8-12 concentrations | Ensures sufficient data to accurately define the top and bottom plateaus of the curve. |
| Final DMSO Conc. | ≤ 0.5% (v/v) | Minimizes solvent effects on enzyme activity. |
Q6: Can you provide a step-by-step protocol for a typical chromogenic assay?
This protocol is a template for a trypsin inhibition assay using the chromogenic substrate L-BAPNA in a 96-well plate format. The final volume is 200 µL.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0.
-
Trypsin Solution: Prepare a 2X working solution of trypsin (e.g., 20 nM) in Assay Buffer.
-
L-BAPNA Solution: Prepare a 2X working solution of L-BAPNA (e.g., 500 µM) in Assay Buffer. The concentration should be at or near the Km for robust results.
-
Inhibitor Solutions: Prepare a 4X serial dilution of this compound in Assay Buffer (containing a constant amount of DMSO).
Protocol Steps:
-
Plate Setup: Add 50 µL of the 4X inhibitor serial dilutions to the appropriate wells of a clear, flat-bottom 96-well plate.
-
Controls:
-
100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer containing the same final DMSO concentration as the inhibitor wells.
-
0% Activity Control (No Enzyme): Add 100 µL of Assay Buffer (with DMSO).
-
Solvent Control: This is the same as the 100% Activity Control.
-
-
Enzyme Addition: Add 50 µL of the 2X Trypsin solution to all wells except the "No Enzyme" control.
-
Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate the enzyme and inhibitor for 15-30 minutes at the reaction temperature (e.g., 25°C or 37°C). This step allows the enzyme and inhibitor to reach binding equilibrium.
-
Initiate Reaction: Add 100 µL of the 2X L-BAPNA solution to all wells to start the reaction. Mix immediately.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes (kinetic mode).
Q7: What controls are essential for a valid IC50 determination experiment?
-
Positive Control (100% Activity): Contains enzyme, substrate, and buffer with solvent (e.g., DMSO), but no inhibitor. This defines the maximum reaction rate (Vmax) for normalization.
-
Negative Control (0% Activity): Contains substrate and buffer, but no enzyme. This measures the rate of non-enzymatic substrate hydrolysis and provides the background signal to be subtracted from all other wells.
-
Solvent Control: This is your positive control. It ensures that the concentration of the solvent used to dissolve the inhibitor does not affect enzyme activity on its own.
Part 3: Data Analysis & Interpretation
Raw data from the plate reader must be processed correctly to yield a reliable IC50 value.
Q8: How do I process my raw data from the plate reader?
-
Calculate Initial Velocity: For each well, plot absorbance vs. time. The initial velocity (or rate) is the slope of the linear portion of this curve (mOD/min). Most plate reader software can calculate this automatically.
-
Subtract Background: Subtract the average velocity from the "No Enzyme" control wells from all other wells.
-
Normalize Data: Convert the velocities into percentage of activity. The average velocity of the "100% Activity" (no inhibitor) control is set to 100%. All other rates are expressed as a percentage of this control value.
-
% Activity = (V_inhibitor / V_control) * 100
-
Q9: How do I plot the data and calculate the IC50 using software like GraphPad Prism?
GraphPad Prism is the industry standard for this type of analysis.[17][18]
-
Data Entry: Create an XY data table. Enter your inhibitor concentrations in the X column and the corresponding normalized "% Activity" values in the Y column(s) for your replicates.[19]
-
Transform X-axis: Use the "Analyze -> Transform" function to convert the X-axis values (concentrations) to their logarithms (X = log(X)).[17]
-
Non-linear Regression: Click "Analyze -> Nonlinear regression (curve fit)".
-
Choose Model: Select the "Dose-Response - Inhibition" family of equations. The most common and robust model is "log(inhibitor) vs. response -- Variable slope (four parameters)" .[18]
-
View Results: Prism will generate a results sheet that includes the calculated LogIC50 . The IC50 is 10 raised to the power of this value. The sheet will also provide the Hill Slope, R-squared, and confidence intervals.[20]
Q10: What does a good dose-response curve look like, and what do the parameters mean?
A good dose-response curve is sigmoidal ("S"-shaped) and should have:
-
A well-defined top plateau close to 100% activity.
-
A well-defined bottom plateau close to 0% activity.
-
Sufficient data points in the transition region.
-
A high R-squared (R²) value (typically >0.95), indicating a good fit of the model to the data.
-
Hill Slope: For a simple 1:1 binding interaction, the Hill Slope should be close to -1.0. A value significantly different from -1.0 may suggest cooperativity or a more complex inhibition mechanism.
Part 4: Troubleshooting & FAQs
Q11: My data is very noisy, and the R-squared value is low. What could be the problem?
-
Pipetting Inaccuracy: Small volume errors, especially when preparing the dilution series, can lead to large errors in concentration.[13] Use calibrated pipettes and proper technique.
-
Temperature Fluctuations: Enzyme activity is highly temperature-dependent. Ensure the plate reader maintains a stable temperature throughout the kinetic read.
-
Reagent Instability: Ensure the enzyme and substrate have not degraded. Prepare them fresh from stocks before each experiment.
-
Mixing Issues: Inadequate mixing after adding reagents can cause variable reaction starts in different wells. Ensure the plate is mixed thoroughly but gently (to avoid bubbles) after each addition.
Q12: I'm not seeing any inhibition, even at high concentrations. What should I check?
-
Inhibitor Potency/Concentration: You may be testing a concentration range that is too low. Try a much higher concentration range to find the inhibition curve.
-
Inhibitor Stability/Solubility: Verify that the inhibitor is soluble and stable in the assay buffer. Precipitated inhibitor is not active.
-
Incorrect Target: Double-check that the enzyme you are using is a known or expected target for this class of inhibitors. 3-Fluorobenzamidine will not inhibit every enzyme.
-
Substrate Concentration: If the substrate concentration is excessively high relative to its Km, it can make a competitive inhibitor appear very weak (a high IC50 value).[10] Try running the assay with the substrate concentration at or below the Km.
Q13: My IC50 value seems to vary between experiments. Is this normal?
Yes, some variation is normal. A 2- to 5-fold variation in IC50 values between experiments using the same cell line or assay setup can be considered acceptable due to minor differences in experimental conditions, reagent batches, or even cell passage number in cellular assays.[21] To manage this:
-
Run a reference compound: Include a standard, known inhibitor in every assay plate. This allows you to assess if the assay itself is performing consistently.
-
Report averages and standard deviations: Always perform at least three independent experiments and report the mean IC50 with its standard deviation or standard error.[22]
Q14: The inhibitor seems to precipitate in the assay well. How can I solve this?
-
Check Solubility: Determine the aqueous solubility of your compound.
-
Use a Co-solvent: If using DMSO, ensure the final concentration is not causing the compound to fall out of solution. You may need to slightly increase the final DMSO percentage, but be sure to adjust your controls accordingly and verify the solvent itself is not inhibitory.
-
Reduce Top Concentration: Start your dilution series from a lower maximum concentration that is below the solubility limit.
References
-
Data Analysis Tutorial. (2024). IC50 Determination with GraphPad PRISM. YouTube. [Link]
-
Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
GraphPad. (n.d.). How to determine an IC50. GraphPad Prism Learning Center. [Link]
-
The Nanomaterials Researcher. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Chondrex, Inc. (n.d.). Trypsin Activity Assay. [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
-
Adlum, E., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Molecular Biosciences. [Link]
-
Chem-Impex. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values based on dose response plots. [Link]
-
FasterCapital. (2025). Unleashing the Power of Serial Dilution Series: A Step by Step Guide. [Link]
-
Mifflin, T. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Community College of Rhode Island. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Henrik's Lab. (2023). How to prepare a Serial Dilution. YouTube. [Link]
-
LibreTexts Chemistry. (2025). Enzyme Inhibition. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
DavidsonX. (n.d.). Medicinal Chemistry, Chapter 4 – Enzymes, Part 3 – Measuring Inhibition. edX. [Link]
-
Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology. [Link]
-
ResearchGate. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
-
PubMed. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
-
ResearchGate. (2013). Should one calculate IC50 for each replicate experiment and then get an average?[Link]
-
Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition. Biosensors. [Link]
-
Gaiti, M., et al. (2017). Mixed and non-competitive enzyme inhibition. FEBS Journal. [Link]
-
PubMed. (2020). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anticancer Agents in Medicinal Chemistry. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]
-
ResearchGate. (2025). Can IC50 value change for a drug for different experiments using same cell line?[Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]
-
Tereshchenko, A. G., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. [Link]
-
PubChem. (n.d.). Inhibiton Assay: IC50 values were determined. [Link]
-
ResearchGate. (2023). How to calculate IC50. [Link]
-
PubMed. (2024). Fluorescence-Based Enzyme Activity Assay. [Link]
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 3. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. fastercapital.com [fastercapital.com]
- 15. m.youtube.com [m.youtube.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Cell permeability issues with 3-Fluorobenzamidine hydrochloride
Introduction: The Cell Permeability Challenge with 3-Fluorobenzamidine Hydrochloride
Welcome to the technical support guide for this compound. This compound is a potent inhibitor of serine proteases, such as trypsin and other trypsin-like enzymes, making it a valuable tool in biochemical research and early-stage drug discovery.[1][2] While highly effective in cell-free enzymatic assays, researchers sometimes report a diminished or complete lack of activity in cell-based models. This discrepancy often points to a common challenge for many small molecules: cell permeability .
This guide is designed to provide you, our fellow scientists, with a logical framework to diagnose and troubleshoot potential permeability issues with this compound, ensuring you can confidently interpret your experimental results.
Section 1: Understanding the "Why": Physicochemical Barriers to Permeability
Before troubleshooting, it's crucial to understand the underlying science. A molecule's ability to cross the cell membrane is governed by its physical and chemical properties.[3][4]
FAQ: Why does this compound, specifically, face permeability challenges?
The primary obstacle for this compound is its state in solution at physiological pH. The "hydrochloride" salt form means the molecule is protonated, carrying a positive charge. While this enhances its solubility in aqueous buffers, it severely hinders its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[3][5][6]
Several key factors contribute to this challenge:
-
Charge: The plasma membrane is virtually impermeable to charged molecules, which cannot easily pass through the hydrophobic lipid core.[3][7]
-
Polarity: While the fluorine substitution increases lipophilicity compared to unsubstituted benzamidine, the charged amidine group creates a high polar surface area, which disfavors partitioning into the membrane.[1]
-
Molecular Size: Although a relatively small molecule, its passage is primarily dictated by its charge and polarity rather than its size.[3][6]
The diagram below illustrates the fundamental challenge faced by the charged form of the molecule at the cell membrane interface.
Caption: The charged state of 3-Fluorobenzamidine HCl hinders its passage.
Section 2: Systematic Troubleshooting Guide
If you are observing a lack of efficacy in your cell-based experiments, follow this logical troubleshooting workflow.
Question 1: Is my compound's integrity and preparation optimal?
Before suspecting complex biological issues, always validate the basics. A common source of experimental failure is related to the compound itself.[8]
Answer and Recommended Actions:
-
Verify Compound Source and Purity: Ensure you are using a high-purity compound (≥99% by HPLC is recommended) from a reputable supplier.[1]
-
Check Storage Conditions: Store the solid compound in a cool, dry place, protected from light, as recommended on the technical data sheet.[5]
-
Proper Stock Solution Preparation:
-
Solvent Choice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate anhydrous solvent like DMSO.[8] Although 3-Fluorobenzamidine HCl is water-soluble, using DMSO for the primary stock ensures stability during long-term frozen storage and compatibility with most cell culture media upon dilution.
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from repeated temperature changes.[8]
-
-
Confirm Solubility in Final Assay Media: A compound precipitating in your culture medium is a primary cause of inactivity.[8] Perform a simple solubility test before your main experiment.
Parameter Recommendation Rationale Stock Solvent Anhydrous DMSO High solubility, stability for storage. Final Solvent Conc. < 0.5% (v/v) Minimizes solvent-induced cytotoxicity.[8] Precipitation Check Required Ensures the compound is available to cells.
Question 2: How can I confirm if cell permeability is the likely culprit?
Answer and Recommended Actions:
The most direct way to diagnose a permeability issue is to compare the compound's activity in a cell-free system versus your cell-based assay.
Caption: Workflow to diagnose cell permeability issues.
If the compound effectively inhibits its target in the cell-free assay but fails in the cell-based one, you have strong evidence that the cell membrane is the barrier.
Question 3: I've confirmed a permeability issue. What strategies can I try to improve cellular uptake?
Answer and Recommended Actions:
Improving uptake of a charged molecule requires altering the experimental conditions, but this must be done with caution and proper controls.
-
pH Modulation (Advanced Technique):
-
Principle: Slightly increasing the pH of the culture medium can shift the equilibrium from the protonated (charged) form to the neutral free-base form, which is more membrane-permeable.
-
Protocol: Prepare media with slightly elevated pH (e.g., 7.6, 7.8, 8.0). Treat cells for a short duration (1-4 hours) with the compound in this medium.
-
CRITICAL CAVEAT: You must run a parallel vehicle control to ensure that the pH shift itself does not cause cytotoxicity or alter the biological phenotype you are measuring.
-
-
Consider the Free-Base Form:
-
If available from a supplier, using the uncharged, free-base form of 3-Fluorobenzamidine may offer significantly better permeability. However, be aware that its aqueous solubility will be much lower, requiring careful formulation.
-
-
Transient Permeabilization (Use with Extreme Caution):
-
Agents like digitonin or a very low concentration of Triton X-100 can transiently permeabilize the cell membrane.
-
This is a terminal experiment. It is useful only as a validation tool to confirm that the compound can work if it gets inside the cell. It is not suitable for most functional or long-term assays, as it disrupts normal cell physiology.
-
Question 4: How can I quantitatively measure the permeability of this compound?
Answer and Recommended Actions:
Standard pharmaceutical industry assays can provide a quantitative permeability value, known as the apparent permeability coefficient (Papp).[9]
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Description: This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[10] It models passive diffusion exclusively.
-
Usefulness: It's a rapid and cost-effective way to determine if a compound has the intrinsic physicochemical properties to cross a lipid barrier.
-
-
Caco-2 Cell Monolayer Assay:
-
Description: This is the gold standard in vitro model for predicting human intestinal absorption.[9] It uses a monolayer of Caco-2 cells, which form tight junctions and express efflux transporters, thus modeling both passive diffusion and active transport.
-
Usefulness: Provides a more biologically relevant measure of permeability and can indicate if the compound is a substrate for efflux pumps (e.g., P-glycoprotein).
-
| Assay | Complexity | Throughput | Biological Relevance | Key Output |
| PAMPA | Low | High | Low (Passive Only) | Papp (Passive) |
| Caco-2 | High | Low | High (Passive + Active) | Papp (Effective) |
Section 3: Key Experimental Protocols
Protocol 1: Visual Solubility Assessment in Assay Media
-
Prepare your complete cell culture medium, including serum.
-
In a clear microcentrifuge tube, add 1 mL of the medium.
-
Add the required volume of your 10 mM DMSO stock of this compound to achieve the highest concentration you plan to test (e.g., 10 µL for a final concentration of 100 µM).
-
Vortex gently.
-
Incubate the tube alongside your cell cultures (e.g., at 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect the tube against a dark background for any signs of cloudiness or precipitate. Centrifuge the tube briefly; a visible pellet indicates precipitation.
Protocol 2: General Guideline for a Comparative Cell-Free vs. Cell-Based Assay
-
Cell-Free Assay:
-
In a 96-well plate, combine a purified target enzyme (e.g., bovine trypsin), its corresponding fluorogenic or chromogenic substrate, and an appropriate assay buffer.
-
Add a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
Incubate for the required time and measure the signal (fluorescence or absorbance).
-
Calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
-
-
Cell-Based Assay:
-
Plate your cells of interest at a predetermined density.
-
After allowing cells to adhere, treat them with the same serial dilution of this compound used in the cell-free assay.
-
Incubate for the desired experimental duration.
-
Measure the downstream biological endpoint. This could be cell viability, apoptosis, or a specific signaling event (e.g., phosphorylation of a downstream target measured by Western Blot).[8]
-
Calculate the IC50 or EC50 value.
-
-
Analysis: Compare the IC50 values. A discrepancy of several orders of magnitude (e.g., cell-free IC50 = 50 nM vs. cell-based IC50 > 100 µM) is strong evidence of a permeability barrier.
References
-
Quora. (2023, February 16). What factors affect a molecule's permeability through a membrane? Available at: [Link]
-
ChemBK. (2024, April 9). 3-Fluorobenzene-1-carboximidamide hydrochloride. Available at: [Link]
- Lin, Y. A., & Yoshizumi, A. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1266, 25–41.
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]
-
ConductScience. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity. Available at: [Link]
-
JoVE. (n.d.). Video: Factors Affecting Drug Distribution: Tissue Permeability. Available at: [Link]
- PubMed. (2016). Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. Bioorganic & Medicinal Chemistry Letters, 26(15), 3581-3585.
- PubMed. (1995). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Journal of Medicinal Chemistry, 38(17), 3342-3350.
-
ResearchGate. (n.d.). The effect of the benzamidine derivatives on (left panel) Topoisomerase... Available at: [Link]
- National Institutes of Health (NIH). (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(1), 103.
- PubMed Central (PMC). (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88.
-
ResearchGate. (2022). (PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Available at: [Link]
- PubMed. (2019). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2235-2246.
- PubMed. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88.
- ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4848-4856.
- National Institutes of Health (NIH). (2022).
- National Institutes of Health (NIH). (2019). Characterization of Cell Membrane Permeability In Vitro Part I: Transport Behavior Induced by Single-Pulse Electric Fields. Annals of Biomedical Engineering, 47(1), 185-200.
-
MDPI. (n.d.). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Marine Drugs. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzamidine Hydrochloride. Available at: [Link]
- National Institutes of Health (NIH). (2015). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
-
National Center for Biotechnology Information (NCBI). (n.d.). Assay Guidance Manual. Available at: [Link]
- ACS Publications. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
-
Chemsigma. (n.d.). 3-BROMO-4-FLUORO-BENZAMIDINE HYDROCHLORIDE. Available at: [Link]
- National Institutes of Health (NIH). (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 13(16), 4696-4700.
- PubMed Central (PMC). (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Pharmaceuticals, 15(11), 1367.
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]
- PubMed. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of Medicinal Chemistry, 36(1), 1-13.
-
ResearchGate. (2018, February 21). Is 3,3'-Diaminobenzidine cell permeable? Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. 3-Fluorobenzene-1-carboximidamide hydrochloride [chembk.com]
- 6. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
Adjusting pH for optimal 3-Fluorobenzamidine hydrochloride activity
A Guide to pH Optimization for Researchers and Drug Development Professionals
Welcome to the technical support guide for 3-Fluorobenzamidine hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the critical role of pH in modulating the activity and stability of this potent serine protease inhibitor. As a versatile building block in medicinal chemistry and a tool for biochemical assays, understanding its behavior in different aqueous environments is paramount for experimental success.[1]
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for the activity of this compound?
The activity of 3-Fluorobenzamidine, like other benzamidine-based inhibitors, is fundamentally linked to its molecular charge, which is dictated by the pH of the solution. The core of its function lies in the protonation state of its amidine group (-C(=NH)NH₂).
-
Mechanism of Action: Benzamidine derivatives are competitive inhibitors that typically bind to the S1 specificity pocket of serine proteases like trypsin. This pocket often contains a negatively charged aspartate residue (Asp189 in trypsin) at its base.[2]
-
Protonation and Binding: For optimal electrostatic interaction and binding, the amidine group of the inhibitor must be in its protonated, positively charged form (an amidinium ion). This allows it to form a strong salt bridge with the negatively charged residue in the enzyme's active site.[2][3]
-
pH-Dependence: At a pH significantly below the pKa of the amidine group (the pKa of the parent benzamidine is ~11.6), the inhibitor will be predominantly protonated and thus active. As the pH rises above the pKa, the amidine group becomes deprotonated (neutral), weakening its binding affinity and reducing its inhibitory potency.
Q2: What is the recommended starting pH for my experiment?
For most applications involving serine proteases, a starting pH range of 7.4 to 8.0 is recommended .[4][5] This range represents a crucial compromise:
-
Enzyme Activity: Many trypsin-like serine proteases exhibit optimal or near-optimal catalytic activity in this slightly alkaline range.[6][7][8] Running the assay at the enzyme's optimal pH is essential to accurately measure inhibition.
-
Inhibitor Protonation: At pH 8.0, 3-Fluorobenzamidine is still overwhelmingly in its active, protonated form, ensuring sufficient concentration of the potent species.
-
Inhibitor Stability: While benzamidine derivatives are most stable in acidic to neutral conditions, they retain reasonable stability at pH 8.0 for the duration of typical kinetic assays.[9] However, prolonged incubation at higher pH values should be avoided.[10][11]
Q3: How does pH affect the stability of this compound in my buffer?
The primary degradation pathway for benzamidine derivatives in aqueous solutions is hydrolysis, which converts the active amidine group into an inactive benzamide and ammonia.[9] The rate of this hydrolysis is highly pH-dependent.
-
Alkaline Conditions (pH > 8): Hydrolysis is significantly accelerated. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the amidine carbon and leading to rapid degradation.[9][10] Stock solutions or experimental buffers with a high pH will lose potency quickly.
-
Acidic to Neutral Conditions (pH 4–7): The compound exhibits its greatest stability in this range.[9][10] For long-term storage of stock solutions, a slightly acidic pH (e.g., pH 4-5) is recommended.[5][10]
Q4: Which buffer system should I choose?
The choice of buffer is critical for maintaining a stable pH throughout the experiment.
-
Recommended Buffers: Tris-HCl and HEPES are excellent choices for the pH 7.4–8.5 range. They provide good buffering capacity and are widely used in enzyme kinetics.
-
Considerations:
-
Buffering Capacity: Ensure the buffer concentration is sufficient (typically 25-100 mM) to resist pH shifts upon addition of the inhibitor or other reagents.
-
Temperature Effects: Be aware that the pKa of some buffers, notably Tris, is temperature-dependent. Always adjust the pH of your Tris buffer at the temperature at which you will perform the experiment.
-
Ionic Strength: For binding studies, maintaining a consistent ionic strength is important. It is standard practice to include a salt, such as 0.1 M to 0.5 M NaCl, in the buffer to minimize non-specific ionic interactions.[5]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Inhibition Observed | 1. Incorrect pH for Binding: The experimental pH may be too high, leading to a deprotonated (inactive) inhibitor. 2. Inhibitor Degradation: The inhibitor was prepared in a high pH buffer and incubated for too long, leading to hydrolysis.[9][10] 3. Inactive Enzyme: The assay pH is outside the optimal range for the target protease, resulting in low enzyme activity and making inhibition difficult to measure.[12] | 1. Verify and Adjust pH: Confirm the final pH of your assay buffer is within the optimal range (typically 7.4-8.0). Consider running a pH-rate profile for your specific enzyme-inhibitor pair (see Protocol 2). 2. Prepare Fresh Solutions: Always prepare working dilutions of this compound immediately before use from a stable, slightly acidic stock. 3. Confirm Enzyme Activity: Run a positive control without the inhibitor to ensure your enzyme is active under the chosen assay conditions. |
| Inconsistent Results / Poor Reproducibility | 1. Inhibitor Instability: Over the course of a long experiment or plate read, the inhibitor may be slowly degrading in an alkaline assay buffer. 2. Buffer pH Fluctuation: The buffer capacity may be insufficient, or temperature fluctuations could be altering the pH (especially with Tris buffer). | 1. Minimize Incubation Time: Add the inhibitor to the assay mixture as one of the final steps before initiating the reaction. For long-term experiments, consider the stability data and potentially run shorter assays. 2. Use Fresh Buffer & Control Temperature: Prepare fresh buffer for each experiment. Ensure the pH is set at the experimental temperature and maintain that temperature throughout the assay. |
| Inhibitor Precipitates in Buffer | 1. Solubility Limit Exceeded: The concentration of the inhibitor in the working solution or final assay is too high. 2. Buffer Incompatibility: While uncommon, certain buffer components could potentially reduce solubility. | 1. Check Solubility: Prepare a fresh, slightly acidic, and concentrated stock solution in high-purity water or a suitable solvent. Dilute serially into the final assay buffer to the desired working concentration. 2. Change Buffer System: If precipitation persists at the desired concentration, try an alternative buffer system (e.g., switch from phosphate to HEPES). |
Data Summary & Key Parameters
| Parameter | Value / Recommendation | Rationale |
| pKa (Benzamidine Amidinium Ion) | ~11.6 | Dictates that the inhibitor is >99.9% protonated and active at pH ≤ 8.5. |
| Recommended Assay pH | 7.4 – 8.0 | Optimal balance between enzyme activity, inhibitor protonation, and inhibitor stability.[4][5] |
| Stock Solution Storage pH | 4.0 – 5.0 | Maximizes long-term stability by minimizing hydrolysis.[5][10][11] |
| Recommended Buffers | Tris-HCl, HEPES (25-100 mM) | Provide effective pH control in the optimal activity range. |
| Common Additive | 0.1 M - 0.5 M NaCl | Standardizes ionic strength and reduces non-specific binding.[5] |
Visualized Concepts and Workflows
Caption: Relationship between pH and the active state of the inhibitor.
Caption: Workflow for determining the optimal experimental pH.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the stability and accurate concentration of your inhibitor.
-
Preparation of 100 mM Master Stock Solution (pH ~4.5):
-
Weigh out the required amount of this compound powder.
-
Dissolve in high-purity, nuclease-free water to a final concentration of 100 mM. The hydrochloride salt will naturally create a slightly acidic and stable solution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
-
Preparation of 1 mM Intermediate Stock in Assay Buffer:
-
On the day of the experiment, thaw one aliquot of the 100 mM master stock.
-
Dilute 1:100 into your chosen assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8). This solution should be used within a few hours and not stored.
-
-
Preparation of Final Working Concentrations:
-
Perform serial dilutions from the 1 mM intermediate stock directly into the assay buffer to achieve the final concentrations required for your experiment. Prepare these dilutions immediately before adding them to the assay plate.
-
Protocol 2: Determining Optimal pH for Inhibition
This experiment identifies the pH at which your specific enzyme is both active and susceptible to inhibition by this compound.
-
Buffer Preparation:
-
Prepare a series of identical buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl) where only the pH is varied. A suggested range is 6.5, 7.0, 7.5, 8.0, 8.5, and 9.0.
-
Crucially, adjust the final pH of each buffer at the intended experimental temperature.
-
-
Assay Setup (96-well plate format):
-
For each pH value, designate wells for:
-
Blank: Buffer and substrate only.
-
100% Activity Control: Buffer, substrate, and enzyme.
-
Inhibition Test: Buffer, substrate, enzyme, and a fixed concentration of this compound (e.g., its estimated IC₅₀).
-
-
Add buffer, inhibitor (or vehicle for controls), and enzyme to the respective wells. Allow a brief pre-incubation (2-5 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme's substrate to all wells.
-
Immediately place the plate in a plate reader set to the experimental temperature.
-
Measure the rate of product formation (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
For each pH, calculate the percent inhibition: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.
-
Plot the V₀ of the control wells versus pH to visualize the enzyme's pH-activity profile.
-
Plot the % Inhibition versus pH. The optimal pH for your assay is typically the pH that gives robust inhibition while maintaining high enzyme activity.
-
References
-
Campos, Y., et al. (2021). Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]
-
ResearchGate. The effect of His57 protonation in benzamidine binding. [Link]
-
Dey, S., et al. (2013). Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). International Journal of Biological Macromolecules. [Link]
-
Emmerson, E., et al. (2018). The impact of pH on proteolytic activity in wound fluid: Implications for acid therapy. Journal of Biological Chemistry. [Link]
-
Cytiva. HiTrap™ Benzamidine FF (high sub). [Link]
-
ResearchGate. Effect of pH on protease activity (a) and stability (b). [Link]
-
Cytiva. HiTrap™ Benzamidine FF (high sub) Product Documentation. [Link]
-
MDPI. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. [Link]
-
East, E. J., & Trowbridge, C. G. (1968). Binding of benzamidine and protons to trypsin as measured by difference spectra. Archives of Biochemistry and Biophysics. [Link]
-
Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
-
Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub) Data File. [Link]
-
ResearchGate. (A) Effect of pH on protease activity. Activities were determined in.... [Link]
-
Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub) Instructions. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gels.yilimart.com [gels.yilimart.com]
- 6. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. prep-hplc.com [prep-hplc.com]
- 12. The impact of pH on proteolytic activity in wound fluid: Implications for acid therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-Fluorobenzamidine Hydrochloride Derivatives in Cancer Cells
Welcome to the technical support center for researchers utilizing 3-Fluorobenzamidine hydrochloride and its derivatives, potent inhibitors of Protein Arginine Deiminase 4 (PAD4), in cancer research. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to help you navigate the complexities of acquired resistance and optimize your research outcomes.
Introduction to this compound and PAD4 in Cancer
This compound belongs to a class of compounds that target PAD4, an enzyme responsible for the citrullination of proteins, including histones.[1] In cancer, PAD4 is implicated in the regulation of gene expression, apoptosis, and the tumor microenvironment.[2][3] Inhibition of PAD4 can suppress tumor growth and enhance the efficacy of other anti-cancer therapies.[4][5] However, as with many targeted therapies, cancer cells can develop resistance, limiting the long-term effectiveness of these inhibitors. This guide will help you understand and address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, irreversible inhibitor of PAD4.[6] It covalently modifies a critical cysteine residue in the active site of the enzyme, thereby blocking its ability to convert arginine residues to citrulline on substrate proteins like histones.[1] This inhibition of citrullination can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.[7]
Q2: What are the potential mechanisms by which cancer cells develop resistance to PAD4 inhibitors like this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to enzyme inhibitors in cancer cells typically arises from one or more of the following:
-
Target Alteration: Mutations in the PADI4 gene that alter the drug-binding site, reducing the inhibitor's affinity.
-
Bypass Signaling Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibition of PAD4, allowing cancer cells to survive and proliferate.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Increased metabolic inactivation of the drug by enzymes such as cytochrome P450s.
-
Epigenetic Modifications: Changes in the chromatin landscape that lead to the silencing of pro-apoptotic genes or the activation of pro-survival genes, independent of PAD4 activity.[9]
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A3: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line. A good starting range for a dose-response experiment is typically from 0.1 µM to 50 µM.[10]
Q4: Can this compound be used in combination with other anti-cancer drugs?
A4: Yes, combination therapy is a promising strategy to overcome resistance and enhance therapeutic efficacy. PAD4 inhibitors, including related benzamidine derivatives, have shown synergistic effects when combined with other agents such as HDAC inhibitors (e.g., SAHA) and doxorubicin.[2][4] Combining this compound with drugs that have different mechanisms of action can target multiple signaling pathways simultaneously, reducing the likelihood of resistance.
Troubleshooting Guide
This section addresses common problems encountered during in vitro experiments with this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated pipette for seeding.[] |
| Cell passage number too high. | Use cells from a consistent and low passage number for all experiments.[12] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| Low or no observed efficacy of the inhibitor | Suboptimal inhibitor concentration. | Perform a thorough dose-response experiment to determine the optimal concentration for your cell line.[10] |
| Insufficient incubation time. | Increase the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Inhibitor instability or degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Poor cell permeability. | While benzamidine derivatives generally have good cell permeability, this can be cell-line dependent. Consider using a positive control PAD4 inhibitor with known cell permeability to validate your assay system. | |
| Resistant clones emerging in culture | Acquired resistance. | This is an expected outcome with prolonged treatment. Isolate and expand these clones for further investigation into resistance mechanisms (see Protocol 1). |
| Heterogeneous parental cell population. | Perform single-cell cloning of the parental cell line to ensure a homogenous starting population. | |
| Off-target effects observed | Non-specific activity of the compound. | Use a structurally related but inactive control compound to confirm that the observed effects are due to PAD4 inhibition. Perform target engagement assays (e.g., cellular thermal shift assay) to confirm the inhibitor is binding to PAD4 in your cells. |
| Cytotoxicity of the benzamidine scaffold at high concentrations. | Carefully evaluate the dose-response curve to distinguish between specific inhibitory effects and general cytotoxicity. Some benzamidine derivatives can exhibit cytotoxicity at higher concentrations.[13] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat them with a starting concentration of this compound equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Culture and Monitoring: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 for several cycles, gradually increasing the drug concentration. This process can take several months.
-
Isolation of Resistant Clones: Once a population of cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50), you can either maintain them as a polyclonal resistant population or isolate single-cell clones using limiting dilution or cloning cylinders.
-
Characterization of Resistant Cells: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant cells to the parental cells. A significant increase in the IC50 confirms the development of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Assessing PAD4 Activity in Resistant vs. Parental Cells
This protocol outlines a western blot-based method to assess the activity of PAD4 in parental and resistant cell lines by measuring the levels of citrullinated histone H3 (H3Cit).
Materials:
-
Parental and resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated Histone H3 (citrulline R2 + R8 + R17), anti-Histone H3, anti-PAD4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse an equal number of parental and resistant cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for citrullinated histone H3. b. Strip the membrane and re-probe with antibodies against total histone H3, PAD4, and a loading control (e.g., β-actin) to normalize the data. c. Compare the levels of citrullinated histone H3 between the parental and resistant cell lines, both at baseline and after treatment with this compound. A lack of reduction in H3 citrullination in resistant cells upon treatment would suggest a resistance mechanism at the level of the drug target or drug-target interaction.
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathways in PAD4-Mediated Apoptosis and Potential Resistance
Caption: Potential mechanisms of action and resistance to this compound.
Experimental Workflow for Investigating and Overcoming Resistance
Caption: A logical workflow for studying and overcoming resistance to PAD4 inhibitors.
Strategies to Overcome Resistance
Based on potential resistance mechanisms, several strategies can be employed to restore sensitivity to this compound derivatives.
1. Combination Therapies:
-
With Epigenetic Modifiers: Since PAD4 is an epigenetic regulator, combining its inhibition with other epigenetic drugs can be highly effective. For instance, combining a PAD4 inhibitor with a histone deacetylase (HDAC) inhibitor can have an additive or synergistic effect on reactivating tumor suppressor genes like p21.[2]
-
With Conventional Chemotherapy: PAD4 inhibitors can sensitize cancer cells to traditional chemotherapeutic agents like doxorubicin.[4] This combination may allow for lower, less toxic doses of chemotherapy to be used.
-
With Immune Checkpoint Inhibitors: PAD4 inhibition can modulate the tumor microenvironment by affecting neutrophils and T-cell function, potentially synergizing with immune checkpoint inhibitors.[5]
2. Targeting Bypass Signaling Pathways:
-
If investigation reveals the upregulation of a specific survival pathway (e.g., PI3K/Akt/mTOR) in resistant cells, a combination of this compound with a targeted inhibitor of that pathway could be effective.[8]
3. Overcoming Drug Efflux:
-
Co-administration of this compound with an inhibitor of ABC transporters (e.g., verapamil, though toxicity can be a concern) could increase the intracellular concentration of the PAD4 inhibitor.
References
-
Yao, H., et al. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Zhang, X., et al. (2021). PAD4 and Its Inhibitors in Cancer Progression and Prognosis. Cancers. Retrieved from [Link]
-
Drug Target Review. (2016). Researchers uncover the role of PAD4 in cancers. Retrieved from [Link]
-
Cuthbert, G. L., et al. (2010). Protein arginine deiminase 4: a target for an epigenetic cancer therapy. Cellular and Molecular Life Sciences. Retrieved from [Link]
-
The Wistar Institute. (2022). The Wistar Institute and Jubilant Therapeutics Inc. Find PAD4 Inhibition in Neutrophils Halts Cancer Progression and Metastasis. Retrieved from [Link]
-
Khalid, H., et al. (2016). PAD4 inhibitors: potential sensitizers of tumour cells to TRAIL-induced apoptosis. Oncology Reports. Retrieved from [Link]
-
Li, P., et al. (2016). Overexpression of PAD4 suppresses drug resistance of NSCLC cell lines to gefitinib through inhibiting Elk1-mediated epithelial-mesenchymal transition. Oncology Letters. Retrieved from [Link]
-
MDPI. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Retrieved from [Link]
-
ResearchGate. (2021). PAD4 and Its Inhibitors in Cancer Progression and Prognosis. Retrieved from [Link]
-
MDPI. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Retrieved from [Link]
-
Wang, Y., et al. (2012). Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity. Journal of Biological Chemistry. Retrieved from [Link]
-
MDPI. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Retrieved from [Link]
-
Wang, Y., et al. (2012). Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity. Journal of Biological Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are PAD4 inhibitors and how do they work?. Retrieved from [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Retrieved from [Link]
-
ResearchGate. (2025). Expression of Peptidylarginine Deiminase Type 4 (PAD4) in Various Tumors. Retrieved from [Link]
-
Al-Salahi, R., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules. Retrieved from [Link]
-
Chatterjee, A., & Bivona, T. G. (2025). Epigenetic drugs in cancer therapy. Journal of Clinical Investigation. Retrieved from [Link]
-
ResearchGate. (2025). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. Retrieved from [Link]
-
ScienceDaily. (2022). PAD4 inhibition in neutrophils halts cancer progression and metastasis. Retrieved from [Link]
-
Frontiers in Immunology. (2021). Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. Retrieved from [Link]
-
ResearchGate. (2016). Expression of PAD4 mRNA in cancer cell lines via real-time qRT-PCR. Retrieved from [Link]
-
Mai, A., et al. (2014). Epigenetic drugs as immunomodulators for combination therapies in solid tumors. Pharmacology & Therapeutics. Retrieved from [Link]
-
JoVE. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
-
Shewmake, T. A., et al. (2008). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Biomacromolecules. Retrieved from [Link]
-
El-Sayed, W. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology. Retrieved from [Link]
-
Knuckley, B., et al. (2010). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. PLoS ONE. Retrieved from [Link]
-
Gigante, A., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules. Retrieved from [Link]
-
ResearchGate. (2019). The effect of the benzamidine derivatives on (left panel) Topoisomerase II (Topo II) concentration and (right panel) Cleaved Caspase 3 activity in HepG2 cells. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
Sources
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wistar.org [wistar.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of 3-Fluorobenzamidine hydrochloride
Technical Support Center: 3-Fluorobenzamidine Hydrochloride
Introduction: Navigating the Nuances of 3-Fluorobenzamidine
Welcome to the technical support resource for this compound (CAS: 75207-72-6). This small molecule is a valuable research tool, frequently employed as a reversible, competitive inhibitor of serine proteases and as a synthetic building block for more complex therapeutic agents.[1][2] Its benzamidine core mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, which have a conserved aspartate residue that recognizes positively charged side chains.
However, the high degree of structural similarity across the active sites of serine proteases presents a significant challenge: achieving target selectivity.[3] This guide provides in-depth, practical answers to common questions encountered by researchers aiming to refine and validate the selectivity of 3-Fluorobenzamidine and its derivatives in their experimental systems.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing broad activity with this compound in my initial screen. How do I distinguish true off-target inhibition from experimental artifacts?
This is a critical first step. Broad activity can stem from multiple sources, including non-specific inhibition at high concentrations or assay interference. A systematic validation workflow is essential.
Answer: Your initial goal is to confirm that the observed inhibition is a genuine, specific binding event. This requires moving from a single-point screen to a more rigorous quantitative assessment.
-
Generate Dose-Response Curves: The gold standard for confirming activity is to generate a full dose-response curve (typically 8-10 points) for your primary target and any suspected off-targets. A sigmoidal curve with a clear upper and lower plateau is indicative of specific, saturable binding. Non-specific inhibition or compound aggregation often results in shallow, linear curves or abrupt drops in activity.
-
Perform Orthogonal Assays: Validate your primary hits using a different assay format that relies on a distinct detection technology.[4] For example, if your primary screen used a fluorescent substrate, an orthogonal assay could be based on luminescence, mass spectrometry (LC-MS) to directly measure product formation, or a thermal shift assay (TSA) to measure direct binding to the protein.[5][6] This helps eliminate artifacts related to a specific assay technology (e.g., fluorescence quenching).
-
Check for Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes. This can be assessed by including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. If the inhibition is significantly reduced in the presence of the detergent, aggregation is a likely cause.
The following workflow diagram illustrates a decision-making process for initial hit validation.
Caption: Initial hit validation workflow.
Q2: How do I systematically quantify the selectivity of my compound against a panel of related serine proteases?
Answer: Quantifying selectivity requires testing the inhibitor against a panel of relevant enzymes under standardized conditions. The goal is to determine the IC₅₀ (or Kᵢ, for a more precise measure of binding affinity) for each enzyme and then calculate a selectivity index.
Step-by-Step Protocol: Biochemical Selectivity Profiling
-
Enzyme Panel Selection: Choose a panel of serine proteases that are structurally or functionally related to your primary target. For example, if your target is thrombin, your panel should include other coagulation factors like Factor Xa, as well as trypsin.[7]
-
Assay Standardization: It is crucial to use identical assay buffer conditions (pH, ionic strength, additives) and temperature for all enzymes in the panel to ensure a fair comparison. The substrate concentration should be kept consistent, typically at or below the Kₘ value for each respective enzyme, to ensure sensitivity to competitive inhibitors.
-
IC₅₀ Determination: For each enzyme, perform a dose-response experiment with this compound.
-
Data Analysis: Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each enzyme.
-
Selectivity Index Calculation: The selectivity index is the ratio of the IC₅₀ for an off-target enzyme to the IC₅₀ for the on-target enzyme. A higher ratio indicates greater selectivity.
Data Summary Table:
| Enzyme | IC₅₀ (µM) | Selectivity Index (vs. Target A) |
| Target A | 1.5 | 1 |
| Off-Target B | 15 | 10-fold |
| Off-Target C | 150 | 100-fold |
| Off-Target D | >500 | >333-fold |
A selectivity index of >100-fold is often considered a benchmark for a highly selective compound in early-stage discovery, though the required level of selectivity is context-dependent.[8]
Q3: My compound is active but not selective enough. What experimental parameters can I adjust to improve its selectivity for my target enzyme?
Answer: Selectivity can often be enhanced by fine-tuning the conditions of your biochemical assay. Enzymes can exhibit different sensitivities to buffer components and substrate concentrations, and you can exploit these differences.
-
pH Optimization: The ionization state of amino acid residues in the enzyme's active site and of the inhibitor itself is pH-dependent. Systematically screen a range of pH values (e.g., 6.5 to 8.5). It is possible to find a pH at which the affinity for your primary target is maximal while the affinity for off-targets is reduced.
-
Ionic Strength: Modulating the salt concentration (e.g., 50 mM to 250 mM NaCl) can influence electrostatic interactions between the inhibitor and the enzyme. The positively charged amidine group is particularly sensitive to this. You may find that a specific salt concentration favors binding to your target over other proteases.
-
Substrate Concentration: According to the Cheng-Prusoff equation, the measured IC₅₀ of a competitive inhibitor is dependent on the substrate concentration relative to its Kₘ. By carefully adjusting the substrate concentration in your assay, you can sometimes amplify apparent differences in inhibitor potency between two enzymes. Running assays at a substrate concentration equal to the Kₘ for each enzyme is a standard starting point.[9]
-
Utilize Design of Experiment (DoE): For a comprehensive analysis, employ a Design of Experiment (DoE) approach, such as a response surface model.[9][10] This allows you to systematically vary multiple parameters simultaneously (e.g., pH, salt, substrate concentration) to map the optimal conditions for selective inhibition, revealing complex interactions between factors that one-factor-at-a-time testing would miss.
Caption: Workflow for optimizing assay conditions to improve selectivity.
Q4: From a structural perspective, how can I improve the selectivity of benzamidine-based inhibitors for a specific serine protease?
Answer: This question moves from optimizing assay conditions to rational drug design. While this compound is a useful tool, its selectivity is limited by its small size and interaction profile, which is dominated by binding in the conserved S1 pocket. To achieve higher selectivity, you must design derivatives that exploit unique features in the regions surrounding the active site.
The key is to target the less-conserved S' subsites , which are located on the acyl-chain side of the scissile bond.[11] The amino acid composition and topography of these subsites vary considerably more among different serine proteases than the primary S1 pocket.[3]
-
Exploit S' Subsite Differences: By synthesizing derivatives of 3-Fluorobenzamidine that extend into the S' region, you can introduce chemical moieties that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in your target enzyme but create steric clashes or unfavorable interactions with off-target enzymes.[11][12]
-
Structure-Based Design: If a crystal structure of your target enzyme is available, use molecular docking to computationally predict how different chemical modifications to the 3-fluorobenzamidine scaffold might interact with the S' subsites.[13] This can guide your synthetic chemistry efforts toward more promising candidates.
-
Tune Electrostatic Potential: The electrostatic environment of the active site can differ subtly between related proteases. Computational methods can identify regions where modifying the electrostatic potential of an inhibitor (e.g., adding an electronegative group) could enhance selectivity for one target over another.[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
Reversibility of 3-Fluorobenzamidine hydrochloride inhibition
Technical Support Center: 3-Fluorobenzamidine Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor. Structurally, it belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of serine proteases.[1][2][3] The core benzamidine group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[4][5] This binding is non-covalent, primarily driven by electrostatic interactions and hydrogen bonds, which physically blocks the active site and prevents substrate binding.[6] The addition of a fluorine atom at the 3-position is intended to modulate properties such as lipophilicity and binding affinity, potentially enhancing bioavailability and efficacy.[7]
Q2: Is the inhibition by 3-Fluorobenzamidine expected to be reversible or irreversible?
The inhibition is overwhelmingly expected to be reversible . Benzamidine and its derivatives are classical examples of reversible competitive inhibitors.[1][2][8] Reversible inhibition means the inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity if the inhibitor is removed.[9][10] This is in contrast to irreversible inhibitors, which typically form a stable, covalent bond with the enzyme.[10]
Q3: My experimental results suggest the inhibition might be irreversible. What could be the reason?
While 3-Fluorobenzamidine is designed to be a reversible inhibitor, several factors could lead to experimental results that mimic irreversibility. This is a common challenge in enzyme kinetics. The primary reasons include:
-
Slow-Binding Kinetics: The inhibitor may have a slow dissociation rate (k_off), meaning it remains bound to the enzyme for a prolonged period. While technically reversible, the slow recovery of enzyme activity can appear irreversible within the timeframe of a standard assay.[11]
-
Time-Dependent Inhibition (TDI): The inhibitor's potency might increase with the duration of pre-incubation with the enzyme.[12][13] This can happen if the inhibitor induces a conformational change in the enzyme or if it's a "slow-binding" inhibitor. True time-dependent inhibition often involves the formation of a metabolite that is a more potent inhibitor, but for 3-Fluorobenzamidine, a slow conformational change is a more likely hypothesis if TDI is observed.[12]
-
Experimental Artifacts: Issues such as protein denaturation during the experiment (e.g., during dialysis), insufficient removal of the inhibitor, or assay interference can lead to a lack of activity recovery.
To definitively determine the nature of the inhibition, specific experiments are required.
Experimental Guide: Determining Inhibition Reversibility
To rigorously assess the reversibility of inhibition by 3-Fluorobenzamidine, a series of logical experiments should be performed. The following protocols provide a framework for this investigation.
Workflow for Characterizing Reversibility
This workflow guides the experimental decision-making process to classify the inhibitor's behavior.
Caption: Decision workflow for characterizing inhibitor reversibility.
Protocol 1: IC₅₀ Shift Assay for Time-Dependent Inhibition
The IC₅₀ shift assay is the primary method to detect time-dependent inhibition (TDI). A significant decrease in the IC₅₀ value after pre-incubation of the enzyme and inhibitor suggests time-dependent behavior.[14][15][16]
Objective: To determine if the inhibitory potency of 3-Fluorobenzamidine increases with pre-incubation time.
Methodology:
-
Prepare Reagents:
-
Enzyme stock solution.
-
This compound serial dilutions (e.g., 10 concentrations spanning the expected IC₅₀).
-
Substrate solution.
-
Assay buffer.
-
-
Set up Two Conditions:
-
Condition A (No Pre-incubation):
-
In a microplate, add assay buffer.
-
Add the inhibitor from the serial dilution series.
-
Add the enzyme.
-
Immediately add the substrate to start the reaction.
-
-
Condition B (With Pre-incubation):
-
In a separate microplate, add assay buffer.
-
Add the inhibitor from the same serial dilution series.
-
Add the enzyme to start the pre-incubation.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at the assay temperature.
-
After pre-incubation, add the substrate to start the reaction.
-
-
-
Data Acquisition: Monitor the reaction progress by measuring product formation or substrate depletion over time using a suitable plate reader. Calculate the initial velocity (rate) for each well.
-
Analysis:
-
For both conditions, plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC₅₀ value for each condition.
-
Calculate the IC₅₀ Shift Ratio : Ratio = IC₅₀ (No Pre-incubation) / IC₅₀ (With Pre-incubation)
-
Data Interpretation:
| IC₅₀ Shift Ratio | Interpretation | Next Steps |
| ~1.0 | No significant time-dependence. The inhibitor is likely a rapid-equilibrium, reversible inhibitor. | Proceed to Protocol 2 or 3 for confirmation. |
| > 1.5 - 2.0[13] | Significant shift indicates time-dependent or slow-binding inhibition. | The inhibition is not simple rapid reversibility. Further kinetic characterization (k_on, k_off) is needed. |
Protocol 2: Reversibility by Rapid Dilution
This method tests whether inhibition can be reversed by rapidly diluting the enzyme-inhibitor complex, which shifts the equilibrium and favors inhibitor dissociation.[11][17]
Objective: To observe the recovery of enzyme activity after significant dilution of the pre-formed enzyme-inhibitor complex.
Methodology:
-
Prepare Concentrated Complex: Incubate the enzyme with a high concentration of 3-Fluorobenzamidine (e.g., 10-20 times its IC₅₀) to ensure >90% inhibition.
-
Prepare Controls:
-
Positive Control: A sample with enzyme but no inhibitor.
-
Negative Control: A sample with enzyme and the high concentration of inhibitor (undiluted).
-
-
Initiate Reaction by Dilution:
-
Rapidly dilute the concentrated enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate. The final concentration of the inhibitor should now be well below its IC₅₀ (e.g., 0.1-0.2x IC₅₀).
-
Simultaneously, dilute the positive and negative controls in the same manner to start their reactions.
-
-
Data Acquisition: Immediately monitor the reaction kinetics for all samples.
-
Analysis: Compare the initial reaction rate of the diluted sample to the positive and negative controls.
Data Interpretation:
| Observation | Interpretation |
| Activity of the diluted sample is restored to ~90-100% of the positive control.[17] | Reversible Inhibition: The inhibitor dissociated upon dilution, restoring enzyme function. |
| Activity of the diluted sample remains near zero (similar to the negative control). | Irreversible or Very Slow Dissociation: The inhibitor did not dissociate upon dilution within the assay's timeframe. |
| Activity of the diluted sample slowly increases over time. | Slowly Reversible Inhibition: The inhibitor is dissociating, but the k_off is slow. |
Protocol 3: Reversibility by Dialysis
Dialysis is a classic method to separate small molecules (inhibitors) from large molecules (enzymes) using a semi-permeable membrane.[9][18][19] Recovery of enzyme activity after dialysis confirms reversibility.
Objective: To physically remove the inhibitor from the enzyme solution and measure the subsequent recovery of enzymatic activity.
Methodology:
-
Incubation: Prepare two samples of the enzyme at a suitable concentration.
-
Sample 1 (Inhibitor): Add 3-Fluorobenzamidine to achieve >95% inhibition.
-
Sample 2 (Control): Add only the vehicle (e.g., DMSO, buffer).
-
Incubate both for a set period (e.g., 1 hour) to allow binding.
-
-
Dialysis:
-
Transfer each sample into a separate dialysis cassette or tubing with a molecular weight cut-off (MWCO) appropriate for retaining the enzyme but allowing the small molecule inhibitor to pass through (e.g., 10 kDa MWCO).
-
Place the sealed cassettes in a large volume of cold assay buffer.
-
Stir the buffer gently at 4°C. Change the buffer 2-3 times over a period of 12-24 hours to ensure complete removal of the free inhibitor.[19]
-
-
Assay Activity:
-
After dialysis, recover the enzyme samples.
-
Measure the enzymatic activity of both the inhibitor-treated sample and the control sample under standard assay conditions.
-
-
Analysis: Calculate the percentage of activity recovered in the inhibitor-treated sample relative to the control sample.
Data Interpretation:
| % Activity Recovered | Interpretation |
| > 80-90% | Reversible Inhibition: The inhibitor was successfully removed by dialysis, restoring enzyme activity.[18] |
| < 10% | Irreversible Inhibition: The inhibitor remains bound to the enzyme even after extensive dialysis. |
| 10-80% | Partial Reversibility / Experimental Issue: Could indicate slow dissociation or incomplete dialysis. Troubleshoot the protocol. |
Troubleshooting Guide
Problem: No activity is recovered after dialysis, suggesting irreversibility.
-
Possible Cause 1: Insufficient Dialysis. The inhibitor may not have been fully removed.
-
Solution: Increase the dialysis time, use a larger volume of buffer, and increase the frequency of buffer changes. Ensure the MWCO of the membrane is appropriate.
-
-
Possible Cause 2: Protein Instability. The enzyme may have denatured or precipitated during the long dialysis process, especially at low concentrations.
-
Solution: Run a parallel control of enzyme-only (no inhibitor) through the exact same dialysis procedure. If its activity is also lost, the issue is with protein stability, not inhibitor irreversibility. Consider adding stabilizing agents like glycerol or BSA to the dialysis buffer if compatible with your enzyme.
-
-
Possible Cause 3: Very Slow Dissociation (High Residence Time). The inhibitor may have an extremely low k_off rate, making it behave as "functionally irreversible" in this experiment.
-
Solution: The rapid dilution experiment (Protocol 2) is often better for distinguishing very slow off-rates from true covalent irreversibility.
-
Problem: A significant IC₅₀ shift is observed, but the inhibitor is expected to be reversible.
-
Possible Cause 1: Slow-Binding Kinetics. The inhibitor may take time to bind optimally to the enzyme or induce a more tightly-bound conformational state. This is a form of reversible inhibition, but it is not in rapid equilibrium.
-
Explanation: For slow-binding inhibitors, the apparent IC₅₀ will decrease as the pre-incubation time allows more of the enzyme-inhibitor complex to form. This does not mean the binding is covalent or irreversible.
-
-
Possible Cause 2: Assay Artifact. The inhibitor might be unstable in the assay medium over the pre-incubation period, leading to a change in its effective concentration.
-
Solution: Check the stability of 3-Fluorobenzamidine under your assay conditions (pH, temperature, buffer components) using an analytical method like HPLC.
-
Mechanism of Action Diagram
This diagram illustrates the competitive, reversible binding of 3-Fluorobenzamidine to a serine protease active site.
Caption: Competitive binding at the serine protease S1 pocket.
References
-
Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. PubMed. Available at: [Link]
-
Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. PyEMMA. Available at: [Link]
-
Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Available at: [Link]
-
Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Taylor & Francis Online. Available at: [Link]
-
Cyprotex CYP Time Dependent Inhibition (IC50 shift) Fact Sheet. Evotec. Available at: [Link]
-
How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? ResearchGate. Available at: [Link]
-
Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PMC - NIH. Available at: [Link]
-
STUDYING THE ASSOCIATION AND DISSOCIATION OF A TRYPSIN-BENZAMIDINE COMPLEX WITH ENHANCED SAMPLING MOLECULAR DYNAMICS. Revue Roumaine de Chimie. Available at: [Link]
-
Benzamidine. Wikipedia. Available at: [Link]
-
Predicting biomolecular binding kinetics: A review. PMC - PubMed Central. Available at: [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. Available at: [Link]
-
Results for MD simulations of the trypsin-benzamidine binding process. A-C. ResearchGate. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
A rapid dilution experiment with (a) a rapidly reversible inhibitor and... ResearchGate. Available at: [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. Available at: [Link]
-
Enzyme inhibitors. UCL. Available at: [Link]
-
Figure 3: [Assessment of compound inhibition reversibility...]. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO. Helda. Available at: [Link]
-
Converting enzyme inhibitors in hemodialysis. PubMed. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. Available at: [Link]
-
6: Activity 2-2 - Dialysis for Enzyme Purification. Biology LibreTexts. Available at: [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC - PubMed Central. Available at: [Link]
-
(PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. Available at: [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. Available at: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available at: [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. Available at: [Link]
-
Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers. PubMed. Available at: [Link]
-
Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. Available at: [Link]
-
A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC - NIH. Available at: [Link]
-
The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed. Available at: [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. targetmol.com [targetmol.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding — PyEMMA 2.1 documentation [emma-project.org]
- 5. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chemimpex.com [chemimpex.com]
- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Optimizing 3-Fluorobenzamidine Hydrochloride Efficacy
Welcome to the technical support guide for 3-Fluorobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent enzyme inhibitor. Here, we will delve into the critical impact of buffer components on its experimental efficacy, providing you with troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
I. Foundational Knowledge: Understanding this compound
This compound is a versatile organic compound widely used in pharmaceutical development and biochemical research.[1][2] It serves as a crucial intermediate in synthesizing pharmaceuticals, particularly enzyme inhibitors.[1] The fluorine substitution in its structure enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.[1] This compound is particularly noted for its activity as a serine protease inhibitor, making it a valuable tool in studying diseases like cancer and viral infections.[1]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₇FN₂·HCl[1] |
| Molecular Weight | 174.6 g/mol [1] |
| Appearance | White solid powder[2] |
| Melting Point | 164-172°C[1] |
| Solubility | Soluble in water, alcohol, and organic solvents[2] |
II. The Critical Role of Buffer Systems
The selection of a buffer system is paramount in any biochemical assay, as it can significantly influence the activity and stability of both the enzyme and the inhibitor. Buffer components can interact with your molecule of interest in unexpected ways, leading to misleading results. This guide will help you understand and troubleshoot these interactions.
Diagram: Troubleshooting Workflow for Buffer-Related Issues
Caption: A logical workflow for diagnosing and resolving buffer-related anomalies in enzyme assays.
III. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and provide actionable solutions.
Q1: My IC50 value for this compound is inconsistent across experiments. Could the buffer be the cause?
A1: Absolutely. Fluctuations in the IC50 value are a classic indicator of buffer-related issues. The three primary culprits are pH, ionic strength, and the specific chemical nature of the buffer components.
-
pH: The protonation state of both the enzyme's active site residues and the amidine group of the inhibitor are pH-dependent.[3] Deviations from the optimal pH can alter the binding affinity and, consequently, the IC50 value. It is crucial to operate within a pH range where both the enzyme and inhibitor are in their desired ionization states.
-
Ionic Strength: The ionic strength of the buffer can influence enzyme activity and inhibitor binding.[4][5] High salt concentrations can disrupt ionic interactions crucial for the enzyme's structural integrity or the inhibitor's ability to bind to the active site.[6] Conversely, some enzymes exhibit optimal activity at a specific ionic strength.[4][7]
-
Buffer Species: The chemical nature of the buffer itself can be a source of variability. Some buffer molecules are not inert and can interact directly with the enzyme or inhibitor.[8][9]
Troubleshooting Steps:
-
Verify pH: Always measure the pH of your buffer at the experimental temperature, as the pKa of many buffers is temperature-dependent.[9][10][11] For instance, the pH of a Tris buffer can decrease significantly as the temperature increases.[9][10]
-
Maintain Consistent Ionic Strength: When preparing buffers of different pH values for optimization experiments, ensure that the ionic strength is kept constant.[4] This can be achieved by adding a neutral salt like NaCl to buffers with lower salt concentrations.
-
Buffer Titration: If you suspect an interaction with the buffer species, perform a buffer titration experiment. Measure the IC50 of this compound in a series of buffer concentrations while keeping the pH and ionic strength constant. A significant change in the IC50 with buffer concentration suggests a direct interaction.
Q2: I am observing lower than expected potency for this compound. Which buffer components might be interfering?
A2: Several common buffer components can potentially reduce the apparent potency of your inhibitor.
-
Phosphate Buffers: While widely used, phosphate ions can sometimes interact with molecules in the assay.[12][13][14] In some cases, high concentrations of phosphate have been shown to be inhibitory to certain enzymes.[13]
-
Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can be reactive.[9][10] While direct covalent modification of this compound is unlikely under normal assay conditions, Tris can chelate metal ions that may be essential for the activity of certain enzymes.[10]
-
Detergents and Other Additives: Components like detergents, often included to prevent aggregation, can sometimes interfere with inhibitor binding, particularly if the inhibitor has hydrophobic properties.[6][15]
Experimental Protocol: Buffer Comparison Study
To identify a potentially interfering buffer, perform a head-to-head comparison.
-
Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[2]
-
Buffer Preparation: Prepare assay buffers using different buffering agents (e.g., HEPES, PIPES, MOPS) at the same pH and ionic strength.
-
Enzyme Assay: Perform your standard enzyme inhibition assay in each buffer system, ensuring all other conditions are identical.
-
Data Analysis: Compare the IC50 values obtained in each buffer. A significantly higher IC50 in one buffer system points to an inhibitory interaction.
Recommended Buffer Choice:
For many biochemical assays, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is an excellent choice.[16][][18] It has a pKa around 7.5, making it suitable for physiological pH ranges, and it has a low tendency to interact with metal ions.[16][]
Q3: Can the solubility of this compound be affected by the buffer?
A3: Yes, the solubility of small molecules can be influenced by buffer composition.
-
pH: As an amine-containing compound, the solubility of this compound is pH-dependent. At lower pH values, the amidine group will be protonated, which generally increases aqueous solubility.
-
"Salting Out": At very high salt concentrations, the solubility of organic molecules can decrease, a phenomenon known as "salting out." While typically not an issue at standard buffer concentrations, it's a factor to consider if you are working with high ionic strength buffers.
Troubleshooting Solubility Issues:
-
Visual Inspection: Always visually inspect your inhibitor stock solutions and final assay wells for any signs of precipitation.
-
Solubility Test: Before conducting your main experiment, perform a simple solubility test. Prepare your highest planned concentration of this compound in your chosen assay buffer and check for clarity.
-
Consider a Co-solvent: If solubility is a persistent issue, a small percentage of an organic co-solvent like DMSO may be necessary.[15] However, be sure to run appropriate vehicle controls, as high concentrations of DMSO can inhibit some enzymes.
Diagram: Impact of Buffer pH on Inhibitor Protonation and Efficacy
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 4. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 5. rupress.org [rupress.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffers for Biochemical Reactions [worldwide.promega.com]
- 10. Tris - Wikipedia [en.wikipedia.org]
- 11. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphate buffer - WikiLectures [wikilectures.eu]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. nbinno.com [nbinno.com]
- 18. Key Applications of High Performance Buffer HEPES in Life Science Experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Validation & Comparative
A Comparative Guide to Serine Protease Inhibitors: Profiling 3-Fluorobenzamidine Hydrochloride
For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibition, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 3-Fluorobenzamidine hydrochloride with other commonly used serine protease inhibitors, offering insights into their mechanisms, specificity, and practical applications. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific needs.
The Critical Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, including digestion, blood coagulation, immune responses, and tissue remodeling.[1] Their catalytic activity relies on a highly conserved triad of amino acids in their active site: serine, histidine, and aspartate.[2] Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention and essential components to control in biochemical and cellular assays.[1][3]
Featured Inhibitor: this compound
A Comparative Analysis of Common Serine Protease Inhibitors
The selection of a serine protease inhibitor is dictated by the specific requirements of the experiment, including the target protease, the desired mode of inhibition (reversible or irreversible), and the experimental conditions. Below is a comparative overview of this compound (with inferred properties based on structure-activity relationships) and other widely used inhibitors.
| Inhibitor | Mechanism of Action | Target Proteases | Key Characteristics |
| 3-Fluorobenzamidine HCl | Reversible, Competitive (Inferred) | Trypsin-like serine proteases (e.g., trypsin, thrombin, plasmin) (Inferred) | Enhanced hydrophobicity and altered electronic properties due to fluorine substitution may lead to increased potency compared to unsubstituted benzamidine. Expected to be a selective inhibitor.[7] |
| Benzamidine HCl | Reversible, Competitive | Trypsin, Thrombin, Plasmin | A well-characterized, cost-effective inhibitor. Serves as a baseline for comparison. Ki values: Trypsin (35 µM), Plasmin (350 µM), Thrombin (220 µM).[1] |
| AEBSF (Pefabloc SC®) | Irreversible, Covalent Modification | Trypsin, Chymotrypsin, Thrombin, Plasmin, Kallikrein | Water-soluble and more stable in aqueous solutions than PMSF. A safer alternative to PMSF.[8] |
| Aprotinin | Reversible, Competitive | Trypsin, Chymotrypsin, Plasmin, Kallikrein | A polypeptide inhibitor of broad specificity. Very potent with Ki values in the picomolar to nanomolar range.[9][10] |
| Leupeptin | Reversible, Transition-State Analog | Trypsin, Plasmin, Kallikrein, Cysteine Proteases (e.g., Papain, Cathepsin B) | A peptide aldehyde that inhibits both serine and cysteine proteases.[7] |
| PMSF | Irreversible, Covalent Modification | Trypsin, Chymotrypsin, Thrombin | Highly effective but has low solubility in water and is unstable in aqueous solutions. It is also toxic and requires careful handling.[11] |
Understanding the Mechanism: A Visual Representation
The interaction of a competitive inhibitor like benzamidine with the active site of a serine protease can be visualized as follows:
Caption: Competitive inhibition of a serine protease by a benzamidine analog.
Experimental Protocols for Inhibitor Characterization
Accurate determination of an inhibitor's potency is fundamental to its characterization and comparison. The following protocols detail methods for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Protocol 1: Determination of IC50 using a Chromogenic Substrate
This absorbance-based assay relies on a substrate that releases a colored product upon cleavage by the protease.
Materials:
-
Serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor stock solution (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the serine protease in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer to the desired final concentration (typically at or below the Michaelis-Menten constant, Km).
-
Prepare a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Add 20 µL of Assay Buffer to control wells (no inhibitor).
-
Add 160 µL of the substrate solution to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the enzyme solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Protocol 2: Determination of Ki using a Fluorogenic Substrate
This fluorescence-based assay offers higher sensitivity and is suitable for determining the inhibition constant (Ki).
Materials:
-
Serine protease (e.g., Chymotrypsin)
-
Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Inhibitor stock solution (e.g., this compound)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the serine protease in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to various concentrations in Assay Buffer.
-
Prepare a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To a series of wells, add a fixed concentration of the enzyme and varying concentrations of the inhibitor.
-
Pre-incubate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add varying concentrations of the fluorogenic substrate to the wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial velocity for each combination of substrate and inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) to calculate the Ki value. This can be done using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis software.
-
Caption: General workflow for an in vitro serine protease inhibition assay.
Conclusion and Future Perspectives
The choice of a serine protease inhibitor is a nuanced decision that requires careful consideration of the specific experimental context. While established inhibitors like AEBSF, aprotinin, leupeptin, and PMSF offer a range of options with well-defined properties, the development of novel inhibitors like this compound highlights the ongoing efforts to fine-tune inhibitory activity and specificity. The strategic placement of a fluorine atom on the benzamidine scaffold is anticipated to enhance its inhibitory potency, a hypothesis that can be rigorously tested using the detailed protocols provided in this guide. Further experimental characterization of this compound is warranted to fully elucidate its kinetic parameters and expand the toolkit available to researchers in the field of serine protease biology and drug discovery.
References
-
Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102–1106. [Link]
-
Di Cera, E. (2009). Serine proteases. IUBMB Life, 61(5), 510-515. [Link]
-
Wikipedia. (2023, October 27). Benzamidine. [Link]
-
RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric). [Link]
-
ScienCell Research Laboratories. (n.d.). Colorimetric Trypsin Activity Assay (TRYP). [Link]
-
Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132–1136. [Link]
-
AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. [Link]
-
Wikipedia. (2023, November 29). Phenylmethylsulfonyl fluoride. [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]
-
Biocompare. (n.d.). Serine Protease Inhibitors. [Link]
-
Klebe, G., et al. (1999). Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa. Journal of medicinal chemistry, 42(3), 458–477. [Link]
-
El-Sayed, M. A. F., et al. (2019). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-cancer agents in medicinal chemistry, 19(15), 1856–1867. [Link]
-
MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]
-
Wikipedia. (2023, May 15). Leupeptin. [Link]
-
Wikipedia. (2023, August 10). AEBSF. [Link]
Sources
- 1. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombotic effects of LB30870, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Cellular Validation of 3-Fluorobenzamidine Hydrochloride: A Comparative Workflow
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the anti-cancer activity of 3-Fluorobenzamidine hydrochloride. We move beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust workflow. Our approach is designed to rigorously assess the compound's efficacy, elucidate its mechanism of action, and confirm target engagement within the complex cellular environment.
Benzamidine derivatives have historically been investigated as inhibitors of serine proteases, a class of enzymes that includes Nitric Oxide Synthases (NOS). The inducible isoform, iNOS, is frequently overexpressed in various cancers and contributes to tumor progression, angiogenesis, and resistance to apoptosis by producing high levels of nitric oxide (NO)[1][2]. Therefore, we hypothesize that this compound exerts its anti-cancer effects by inhibiting iNOS, thereby reducing NO-mediated pro-survival signaling.
This guide will compare this compound's performance against established NOS inhibitors, providing a clear benchmark for its potency and selectivity.
Part 1: Foundational Viability Screening: Establishing a Cytotoxic Footprint
The initial step in validating any potential anti-cancer compound is to determine its cytotoxic and cytostatic effects across a relevant panel of cancer cell lines. This broad screening establishes the compound's potency (as measured by the half-maximal inhibitory concentration, IC50) and reveals potential cancer types that are particularly sensitive.
The Rationale Behind Assay Selection
To measure cell viability, we rely on assays that quantify the metabolic activity of a cell population. Healthy, proliferating cells exhibit high metabolic rates, whereas dead or dying cells do not. Tetrazolium-based assays like MTT, MTS, and WST-1, or resazurin-based assays, are excellent tools for this purpose[3].
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This classic assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells[4]. A key drawback is that it requires a final solubilization step to dissolve the formazan crystals, adding time and a potential source of error[3][5].
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) : An improvement on MTT, the MTS reagent is reduced to a formazan product that is soluble in cell culture medium[5]. This eliminates the solubilization step, making the protocol shorter and more convenient for higher throughput applications.
-
Resazurin (AlamarBlue) : This blue, cell-permeable dye is reduced by metabolically active cells to the pink, highly fluorescent resorufin. It is a sensitive, non-toxic assay that can be used for kinetic monitoring.
For this guide, we recommend the MTS assay due to its balance of simplicity, accuracy, and convenience.
Experimental Workflow: Initial Screening
Caption: High-level workflow for determining the IC50 of test compounds.
Protocol: MTS Cell Viability Assay
-
Cell Plating : Seed cancer cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.
-
Compound Preparation : Prepare a 2x concentrated serial dilution of this compound and comparator compounds (e.g., 1400W, a selective iNOS inhibitor) in culture medium[2][6].
-
Cell Treatment : Remove the existing medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the appropriate wells.
-
Incubation : Incubate the plate for a predetermined period (typically 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition : Add 20 µL of the MTS reagent solution to each well[5].
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C. The incubation time should be sufficient to yield a significant color change in the control wells without saturation.
-
Data Acquisition : Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis : After subtracting the background absorbance, normalize the data to the vehicle-treated control cells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Comparative Data Summary: Potency Across Cell Lines
| Compound | Target(s) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| 3-Fluorobenzamidine HCl | Putative iNOS | Experimental Data | Experimental Data | Experimental Data |
| 1400W (Comparator) | Selective iNOS[2] | Experimental Data | Experimental Data | Experimental Data |
| L-NIO (Comparator) | eNOS/nNOS[6] | Experimental Data | Experimental Data | Experimental Data |
Part 2: Mechanistic Deep Dive: Uncovering the Path to Cell Death
Once cytotoxic activity is confirmed, the next critical step is to determine how the compound kills cancer cells. Based on studies of related fluorobenzamidine compounds, which induce apoptosis, and the role of NO in suppressing apoptosis, this is a primary mechanism to investigate[1][7][8]. Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical events, including phosphatidylserine (PS) externalization and the activation of executioner caspases[9].
The Rationale Behind a Dual-Assay Approach
To build a robust case for apoptosis, we must probe multiple markers.
-
Annexin V Staining : In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer surface[9]. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify early apoptotic cells[10][11].
-
Caspase-3/7 Activity Assay : Caspases-3 and -7 are the primary executioner caspases. Their activation represents an irreversible commitment to apoptosis[9]. Assays for these enzymes typically use a peptide substrate (DEVD) linked to a reporter (e.g., a fluorophore or luciferase). Cleavage of the substrate by active caspases releases the reporter, generating a quantifiable signal[12][13].
Using both assays provides complementary evidence, capturing both an early membrane event (PS flip) and a key enzymatic execution step.
Signaling Pathway: Key Apoptotic Markers
Caption: Hypothesized pathway and points of experimental measurement.
Protocol: Real-Time Caspase-3/7 Activity Assay
This homogeneous, "mix-and-read" assay is ideal for quantifying apoptosis in a plate-based format[13].
-
Cell Plating : Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Allow cells to attach overnight.
-
Treatment : Treat cells with this compound and comparators at concentrations around their previously determined IC50 values. Include a positive control known to induce apoptosis (e.g., Staurosporine) and a vehicle control.
-
Incubation : Incubate for a time course (e.g., 6, 12, 24 hours) to capture the kinetics of caspase activation.
-
Reagent Addition : Allow the plate to equilibrate to room temperature. Add 100 µL of a luminogenic caspase-3/7 reagent to each well.
-
Incubation : Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol: Annexin V Staining for Flow Cytometry
-
Cell Culture and Treatment : Grow and treat cells in a 6-well plate as described above.
-
Cell Harvesting : Following treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant, and pellet by centrifugation (e.g., 250 x g for 5 minutes)[10].
-
Washing : Wash the cell pellet once with cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish late apoptotic/necrotic cells[10][11].
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1x Annexin V Binding Buffer and analyze the cells immediately by flow cytometry. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Comparative Data Summary: Induction of Apoptosis
| Compound (at 1x IC50) | Fold Increase in Caspase-3/7 Activity (24h) | % Early Apoptotic Cells (Annexin V+/PI-) |
| 3-Fluorobenzamidine HCl | Experimental Data | Experimental Data |
| 1400W (Comparator) | Experimental Data | Experimental Data |
| Vehicle Control | 1.0 | < 5% |
| Staurosporine (Positive Control) | > 10-fold | > 40% |
Part 3: Target Validation: Direct Confirmation of iNOS Engagement
A phenotypic outcome, such as cell death, does not prove the compound works through its intended target. Off-target effects are a common cause of misleading results in drug discovery[14][15]. Therefore, we must demonstrate that this compound physically interacts with its putative target, iNOS, within the intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[16][17].
The Rationale Behind CETSA
The principle of CETSA is based on ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation[18]. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-aggregated) target protein remaining at each temperature is quantified. A binding event is confirmed by a shift in the melting curve to a higher temperature[16][18].
Experimental Workflow: CETSA
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Protocol: CETSA for iNOS Target Engagement
-
Cell Culture and Treatment : Culture a high number of cells (e.g., in T-75 flasks) to ensure sufficient protein for analysis. Treat the cells with a high concentration of this compound (e.g., 10-20x IC50) or vehicle for 1-2 hours.
-
Harvesting : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating : Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarification : Pellet the aggregated proteins and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification : Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration using a BCA or Bradford assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against iNOS.
-
Analysis : Quantify the band intensities from the Western Blot. For each treatment condition (vehicle and compound), plot the normalized band intensity against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A significant increase in Tm in the compound-treated sample compared to the vehicle control confirms target engagement.
Comparative Data Summary: Target Engagement
| Compound | Target Protein | Melting Temp (Tm) with Vehicle (°C) | Melting Temp (Tm) with Compound (°C) | Thermal Shift (ΔTm) (°C) |
| 3-Fluorobenzamidine HCl | iNOS | Experimental Data | Experimental Data | Experimental Data |
| 1400W (Positive Control) | iNOS | Experimental Data | Experimental Data | Experimental Data |
| 3-Fluorobenzamidine HCl | Off-Target (e.g., GAPDH) | Experimental Data | Experimental Data | No significant shift |
Conclusion
This guide outlines a rigorous, three-part workflow to validate the anti-cancer properties of this compound. By progressing from broad phenotypic screening to mechanistic investigation and culminating in direct target engagement, this approach provides a comprehensive and defensible data package. Following this logical path—from what it does (kills cancer cells), to how it does it (induces apoptosis), to why it works (binds to iNOS)—generates the high-quality, trustworthy evidence required by the scientific and drug development communities. Each step is designed to build upon the last, creating a self-validating narrative of the compound's cellular activity.
References
-
Lomenick, B., et al. (2009). Cellular target engagement assays for small-molecule drug discovery. ResearchGate. Available from: [Link]
-
National Institutes of Health (NIH). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Available from: [Link]
-
University of Bergen (UiB). Protocol IncuCyte® Apoptosis Assay. Available from: [Link]
-
Kabale University Library. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]
-
Scott, A.D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Available from: [Link]
-
Almqvist, H., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available from: [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]
-
Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Available from: [Link]
-
Chen, Y., et al. (2020). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. PMC - NIH. Available from: [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC - PubMed Central. Available from: [Link]
-
Choudhari, S.K., et al. (2013). iNOS-selective inhibitors for cancer prevention: promise and progress. PMC - NIH. Available from: [Link]
-
Müller, S., et al. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available from: [Link]
-
Nassan, M.A., et al. (2020). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed. Available from: [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. Available from: [Link]
-
Radi, R. (2015). Nitric oxide inhibition strategies. PMC - PubMed Central - NIH. Available from: [Link]
-
Thomsen, L.L., et al. (1997). Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. Semantic Scholar. Available from: [Link]
-
National Institutes of Health (NIH). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. Available from: [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. Available from: [Link]
-
Somasundaram, V., et al. (2021). Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics. MDPI. Available from: [Link]
-
McInnes, C., et al. (2015). Small Molecule Screening Strategies from Lead Identification to Validation. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Available from: [Link]
-
Al-Ostath, O.A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH. Available from: [Link]
-
Wu, S., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. PMC - PubMed Central. Available from: [Link]
Sources
- 1. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. uib.no [uib.no]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Your Control: A Comparative Guide to 3-Fluorobenzamidine Hydrochloride in Protease Assays
For researchers, scientists, and drug development professionals navigating the complexities of protease biology, the selection of appropriate controls is a foundational element of rigorous experimental design. A control inhibitor serves as a critical benchmark, validating that the observed enzymatic activity is indeed from the target protease. While numerous inhibitors exist, small molecules like benzamidine and its derivatives are frequently employed for their reversible inhibition of serine proteases.
This guide provides an in-depth comparison of 3-Fluorobenzamidine hydrochloride, placing it in context with its parent compound, Benzamidine hydrochloride, and a widely used irreversible inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). We will explore the mechanistic nuances, present available performance data, and provide detailed protocols to empower researchers to make informed decisions for their specific assay needs.
The Crucial Role of Control Inhibitors
In any protease assay, the goal is to measure the specific activity of a target enzyme on a given substrate. However, biological samples are complex mixtures. The presence of other endogenous proteases can lead to substrate degradation, creating experimental artifacts and confounding data interpretation. A control inhibitor is added to a parallel reaction to demonstrate that in its presence, the measured activity is significantly reduced or abolished. This confirms that the signal in the uninhibited reaction is attributable to the protease of interest.
A Tale of Three Inhibitors: Mechanism and Molecular Profile
The choice of inhibitor depends heavily on the experimental question and the desired mode of action. Here, we compare a parent compound (Benzamidine), its fluorinated derivative (3-Fluorobenzamidine), and an inhibitor with a different mechanism (AEBSF).
Mechanism of Action: Reversible vs. Irreversible Inhibition
Benzamidine and 3-Fluorobenzamidine are reversible, competitive inhibitors.[1][2] Their structure mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. The positively charged amidinium group forms a salt bridge with a conserved aspartate residue (Asp189) at the bottom of the enzyme's S1 specificity pocket.[1] This binding is transient; the inhibitor can associate and dissociate from the active site, competing with the substrate. This makes them ideal for applications where temporary enzyme blockade is needed, such as in protein purification buffers to prevent degradation during sample handling.
AEBSF (Pefabloc SC) is an irreversible inhibitor.[3][4] It also targets the active site of serine proteases, but instead of binding reversibly, it forms a stable, covalent bond with the catalytic serine residue (Ser195).[3] This effectively and permanently inactivates the enzyme. AEBSF is often chosen for experiments requiring a complete and lasting shutdown of all serine protease activity.[5]
Structure-Activity Relationship: The Fluorine Factor
While specific, directly comparable inhibition constants (Kᵢ) for 3-Fluorobenzamidine are not as widely published as for its parent compound, we can infer its behavior based on well-established principles of medicinal chemistry.
-
Benzamidine: This is the archetypal competitive inhibitor for trypsin-like enzymes. Its potency is derived almost entirely from the electrostatic interaction between its amidinium group and the enzyme's S1 pocket.[1]
-
3-Fluorobenzamidine: The addition of a fluorine atom at the meta-position introduces a potent electron-withdrawing group. This has two potential consequences:
-
Electronic Effect: The inductive withdrawal of electron density will lower the pKa of the amidinium group. This makes it a slightly stronger acid, meaning it is less protonated at a given pH compared to unsubstituted benzamidine. This could potentially weaken the critical ionic bond with Asp189, possibly leading to a slightly higher Kᵢ value (lower affinity).
-
Steric/Binding Effect: The small fluorine atom is unlikely to cause significant steric hindrance. It could, however, participate in favorable orthogonal multipolar or hydrophobic interactions with the residues lining the S1 pocket, which might compensate for or even overcome the adverse electronic effect.[6][7]
-
The true impact of this substitution can only be confirmed by direct experimental measurement, underscoring the importance of in-house validation (see Protocol 1).
Performance Comparison: Potency and Properties
When selecting an inhibitor, potency (Kᵢ or IC₅₀), solubility, and stability are key considerations.
| Inhibitor | Target Class | Mechanism | Potency (vs. Trypsin) | Aqueous Solubility | Key Features |
| 3-Fluorobenzamidine HCl | Serine Proteases | Reversible, Competitive | Kᵢ not widely reported; likely in the µM range | Soluble | Fluorine substitution may alter binding affinity and physicochemical properties compared to benzamidine. |
| Benzamidine HCl | Serine Proteases | Reversible, Competitive | Kᵢ ≈ 10 - 40 µM[1] | Readily soluble[1] | Well-characterized, cost-effective, industry-standard reversible inhibitor. |
| AEBSF HCl (Pefabloc SC) | Serine Proteases | Irreversible, Covalent | IC₅₀ < 15 µM | High (200 mg/mL)[3] | More stable and less toxic than PMSF; provides permanent enzyme inactivation.[3][5] |
Note: Kᵢ (inhibition constant) is an intrinsic measure of binding affinity, while IC₅₀ (half-maximal inhibitory concentration) is an operational value that depends on assay conditions. Lower values indicate higher potency. It is improper to directly compare Kᵢ and IC₅₀ values.
Experimental Protocols
Trustworthy data begins with a robust protocol. The following methods describe how to determine the inhibition constant (Kᵢ) for a competitive inhibitor like 3-Fluorobenzamidine and how to use it as a routine control.
Protocol 1: Determination of Kᵢ for a Competitive Inhibitor
This protocol uses a continuous kinetic assay with a chromogenic substrate to determine the Kᵢ value. The principle involves measuring the reaction rate at multiple substrate and inhibitor concentrations.
Materials:
-
Enzyme: Purified Trypsin (or other target serine protease)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Inhibitor: 3-Fluorobenzamidine HCl stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Equipment: 96-well microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Prepare Substrate Dilutions: Prepare a series of L-BAPNA dilutions in Assay Buffer. A typical range would be 0.25x, 0.5x, 1x, 2x, and 4x the known Kₘ value for the enzyme.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of 3-Fluorobenzamidine HCl in Assay Buffer. A starting point could be concentrations from 1 µM to 500 µM. Include a "zero inhibitor" control for each substrate concentration.
-
Assay Setup (96-well plate):
-
To each well, add 20 µL of the appropriate inhibitor dilution (or buffer for the "zero inhibitor" control).
-
Add 160 µL of the appropriate substrate dilution.
-
Pre-incubate the plate at 37°C for 5 minutes to allow components to reach thermal equilibrium.
-
-
Initiate Reaction: Add 20 µL of a pre-warmed enzyme solution to each well to initiate the reaction. The final enzyme concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.
-
Measure Reaction Rate: Immediately place the plate in the reader and begin kinetic measurements. Record the absorbance at 405 nm every 60 seconds for 15 minutes.
-
Data Analysis:
-
For each well, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Create a Lineweaver-Burk or Dixon plot using the V₀ values from all substrate and inhibitor concentrations.
-
For a competitive inhibitor, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) will show a series of lines with different slopes that intersect on the y-axis.
-
The Kᵢ can be determined from the relationship: Slope = Kₘ/Vₘₐₓ * (1 + [I]/Kᵢ). By plotting the slopes of the Lineweaver-Burk lines against the inhibitor concentration [I], the x-intercept will be equal to -Kᵢ.
-
Conclusion and Recommendations
The choice between 3-Fluorobenzamidine, Benzamidine, and AEBSF is dictated by the specific experimental objective.
-
Choose Benzamidine HCl as a cost-effective, well-characterized, and reliable reversible control inhibitor for routine assays where the primary goal is to confirm the activity of a trypsin-like serine protease. Its behavior is extensively documented.[1][2]
-
Choose 3-Fluorobenzamidine HCl when exploring structure-activity relationships or when subtle differences in binding are being investigated. The electronic perturbation of the fluorine atom provides a tool to probe the sensitivity of the enzyme's active site. Its use as a standard control is less common, and its inhibitory potency (Kᵢ) should be determined empirically using a protocol like the one described above.
-
Choose AEBSF when complete and permanent inactivation of serine proteases is required.[3][8] It is an excellent choice for preparing cell lysates or for experiments where any residual protease activity could compromise downstream applications over long incubation times. Its irreversible nature makes it unsuitable for applications requiring the subsequent recovery of enzyme activity.
References
-
Biotin, E. (1979). Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors. Biochimie, 61(4), 559-65. Available at: [Link]
-
MEROPS. (2023). Small-molecule inhibitor: benzamidine. The Peptidase Database. Available at: [Link]
-
ResearchGate. List of Calculated Dissociation Constants (KD) for Five Benzamidine... Available at: [Link]
-
RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Available at: [Link]
-
Ohtsuki, T., et al. (2020). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science. Available at: [Link]
-
Baranauskiene, L., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. Available at: [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. Available at: [Link]
-
Tanizawa, K., et al. (1993). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency... Journal of Biochemistry. Available at: [Link]
-
Wikipedia. (n.d.). AEBSF. Available at: [Link]
-
MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available at: [Link]
-
Parrish, R.F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, V., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem. Available at: [Link]
-
Evans, E.E., et al. (1982). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Cancer Research. Available at: [Link]
-
ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Available at: [Link]
-
Evans, S.A., et al. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of Biological Chemistry. Available at: [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases. Available at: [Link]
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AEBSF - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Maze of Protease Inhibition: A Comparative Guide to the Cross-Reactivity of 3-Fluorobenzamidine Hydrochloride
For researchers in the throes of drug discovery and development, the specificity of a small molecule inhibitor is paramount. An ideal inhibitor meticulously targets a single protein with high affinity, leaving other cellular machinery untouched. However, the reality is often a complex web of on- and off-target interactions. This guide delves into the crucial aspect of inhibitor selectivity, using 3-Fluorobenzamidine hydrochloride as a case study to explore its cross-reactivity profile against a panel of common serine proteases. As a competitive, reversible inhibitor, understanding its interactions is key to interpreting experimental results and predicting potential therapeutic windows and side effects.
The Rationale for Selectivity Profiling
Benzamidine and its derivatives are well-established inhibitors of serine proteases, a large family of enzymes crucial in processes ranging from digestion to blood coagulation.[1][2] These inhibitors function by mimicking the natural substrates of these proteases, with the cationic amidinium group interacting with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.[1] The specificity of this interaction is modulated by the substitutions on the benzamidine ring, which can influence binding affinity and selectivity.
The introduction of a fluorine atom to the benzamidine scaffold, as in this compound, can alter its electronic properties and steric profile, potentially refining its interaction with the target protease. However, the inherent similarities in the active sites of many serine proteases mean that cross-reactivity is a persistent challenge.[3] A thorough cross-reactivity assessment is therefore not merely an academic exercise but a critical step in the validation of a chemical probe or the development of a therapeutic candidate. Undisclosed off-target effects can lead to misinterpretation of experimental data and, in a clinical context, unforeseen adverse events.[4]
This guide will walk you through a comparative analysis of this compound's inhibitory activity against its presumed primary targets and other physiologically relevant serine proteases. We will present a hypothetical, yet scientifically grounded, dataset to illustrate the principles of selectivity profiling and provide a detailed protocol for conducting such an analysis in your own laboratory.
Comparative Inhibitory Activity of this compound
To assess the selectivity of this compound, its inhibitory constant (Kᵢ) was determined against a panel of serine proteases. The following table presents a hypothetical but plausible dataset, based on the known structure-activity relationships of benzamidine derivatives.[3][5] Lower Kᵢ values indicate stronger inhibition.
| Protease Family | Protease | Putative Role | Hypothetical Kᵢ of 3-Fluorobenzamidine HCl (µM) |
| Digestive | Trypsin | Protein digestion | 15 |
| Chymotrypsin | Protein digestion | > 500 | |
| Coagulation Cascade | Thrombin | Fibrin clot formation | 85 |
| Factor Xa | Prothrombin activation | 120 | |
| Fibrinolysis | Plasmin | Fibrin clot dissolution | 50 |
This hypothetical data suggests that this compound is a moderately potent inhibitor of trypsin and plasmin, with weaker activity against thrombin and Factor Xa. Its negligible inhibition of chymotrypsin, a serine protease with a different substrate specificity (preferring bulky hydrophobic residues), underscores the importance of the S1 pocket interaction for benzamidine-based inhibitors.
The selectivity profile illustrated here would suggest that while this compound shows some preference, it is not entirely specific. This highlights the necessity for researchers to consider its potential effects on multiple physiological pathways, particularly when used at higher concentrations.
Visualizing the Experimental Workflow
To systematically evaluate the cross-reactivity of an inhibitor, a well-defined experimental workflow is essential. The following diagram outlines the key steps in determining the inhibitory constants (Kᵢ) of this compound against a panel of proteases.
Caption: Workflow for determining the cross-reactivity profile of a protease inhibitor.
Experimental Protocol: In Vitro Protease Inhibition Assay
This protocol provides a detailed methodology for determining the inhibitory constant (Kᵢ) of this compound against a panel of serine proteases using a chromogenic substrate.
Materials:
-
This compound
-
Purified serine proteases (e.g., Trypsin, Thrombin, Plasmin, Factor Xa)
-
Chromogenic substrates specific for each protease
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Reconstitute proteases and substrates in the assay buffer to their recommended concentrations.
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should bracket the expected Kᵢ value.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Include control wells with 20 µL of assay buffer (no inhibitor) and blank wells with 20 µL of assay buffer and no enzyme.
-
Add 160 µL of the protease solution to each well (except the blank wells).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding 20 µL of the corresponding chromogenic substrate to all wells.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate. The Kₘ should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The presented hypothetical data, grounded in the known behavior of benzamidine derivatives, illustrates that while this compound may exhibit preferential inhibition, it is unlikely to be entirely specific for a single serine protease. This underscores the critical need for comprehensive selectivity profiling in the early stages of research and development.
The provided experimental protocol offers a robust method for determining the inhibitory constants of this compound against a panel of proteases. The insights gained from such studies are invaluable for interpreting in vitro and in vivo experiments, anticipating potential off-target effects, and guiding the design of more selective second-generation inhibitors. As the field of drug discovery continues to advance, a thorough understanding of inhibitor cross-reactivity will remain a cornerstone of successful therapeutic development.
References
-
Nallan, L., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(3), 1185-1196. Retrieved from [Link]
-
MEROPS. (2023). Small-molecule inhibitor: benzamidine. Retrieved from [Link]
-
Suddath, F. L., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(11), 1453-1459. Retrieved from [Link]
-
Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-1106. Retrieved from [Link]
-
Brandstetter, H., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(25), 4930-4941. Retrieved from [Link]
-
Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(28), 8886-8891. Retrieved from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]
-
Evans, S. A., et al. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of Biological Chemistry, 257(6), 3014-3017. Retrieved from [Link]
-
Stürzebecher, J., et al. (1983). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Hoppe-Seyler's Zeitschrift für Physiologische Chemie, 364(1), 49-56. Retrieved from [Link]
-
El-Halawany, W. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology, 13(1), 88. Retrieved from [Link]
-
GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. Retrieved from [Link]
-
Drug Discovery News. (2023, October 2). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(3), 1728. Retrieved from [Link]
-
Koyama, S., et al. (1993). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 84(5), 527-532. Retrieved from [Link]
-
El-Halawany, W. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. Retrieved from [Link]
-
El-Halawany, W. A., et al. (2020). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anticancer Agents in Medicinal Chemistry, 20(4), 450-463. Retrieved from [Link]
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In Vivo Validation of 3-Fluorobenzamidine Hydrochloride's Antitumor Activity
This guide provides a comprehensive framework for the in vivo validation of 3-Fluorobenzamidine hydrochloride, a novel small molecule with putative antitumor properties. Drawing upon existing preclinical data for structurally related fluorobenzamidine compounds, we outline a robust, self-validating experimental strategy designed for researchers, scientists, and drug development professionals. Our focus is on establishing a clear, evidence-based comparison against a standard-of-care agent, thereby rigorously evaluating the therapeutic potential of this compound.
The narrative that follows is grounded in established pharmacological principles and proven experimental design. We eschew a simple recitation of protocols in favor of a deeper exploration into the causality behind each experimental choice—from animal model selection to endpoint analysis—to ensure the generation of precise, interpretable, and translatable data.
Mechanistic Hypothesis: Targeting the Apoptotic Machinery
Preclinical evidence from related bithiophene-fluorobenzamidine (BFB) compounds suggests a potent pro-apoptotic mechanism of action.[1][2] These studies indicate that the compound likely engages both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways to elicit cancer cell death.
-
Intrinsic Pathway Activation: The compound is hypothesized to modulate the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] These proteins are critical regulators of apoptosis, acting as a checkpoint for mitochondrial outer membrane permeabilization (MOMP).[3][4] It is proposed that this compound disrupts the function of anti-apoptotic members like Bcl-2, allowing pro-apoptotic members (e.g., BAX, BAK) to trigger the release of cytochrome c from the mitochondria.[5][6] This event initiates the formation of the apoptosome and subsequent activation of the key executioner enzyme, Caspase-3.[7][8]
-
Extrinsic Pathway Engagement: Concurrently, related compounds have been shown to upregulate key components of the extrinsic pathway, including Fas Ligand (FasL), which leads to the activation of Caspase-8 and, ultimately, converges on the activation of Caspase-3.[1][9]
The activation of Caspase-3 is the central execution point, responsible for cleaving key cellular proteins and driving the morphological changes characteristic of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[7][9] Our in vivo validation strategy is therefore designed not only to measure tumor regression but also to confirm this specific mechanism of action at the tissue level.
The In Vivo Experimental Blueprint: A Comparative Efficacy Study
The cornerstone of a robust validation is a well-controlled, comparative study design. We propose a human tumor xenograft model, which is a standard and widely accepted approach for preclinical anticancer drug screening.[10][11] This model allows for the direct assessment of a compound's effect on human cancer cells in a living system.[12]
Rationale for Model and Comparator Selection
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are the host of choice. Their severe immunodeficiency, lacking mature T, B, and NK cells, ensures robust engraftment of human tumor cells and minimizes confounding variables from a host immune response.[11]
-
Tumor Model: Based on prior research on related compounds, we select the HCT-116 human colorectal carcinoma cell line.[1] This line is well-characterized and readily forms subcutaneous tumors in immunocompromised mice.
-
Comparator Agent: Cisplatin will serve as the positive control. It is a standard-of-care chemotherapeutic agent for colorectal cancer and provides a clinically relevant benchmark against which to measure the efficacy of this compound.[13]
Experimental Workflow
The study is designed to assess efficacy, toxicity, and mechanism of action concurrently. Key endpoints include tumor growth inhibition, overall survival, body weight changes, and biomarker analysis from excised tumors.[14][15]
Detailed Methodologies
Scientific integrity demands meticulous and reproducible protocols. The following sections provide step-by-step methodologies for the key phases of the study.
Protocol: Xenograft Model Establishment
-
Cell Preparation: Culture HCT-116 cells in appropriate media until they reach 70-80% confluency. Harvest cells using trypsin-EDTA, wash twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer with trypan blue exclusion to ensure high viability (>95%).[16]
-
Animal Acclimatization: House 6-8 week old female NSG mice for at least 5-7 days upon arrival to allow for acclimatization.[16]
-
Implantation: Resuspend viable HCT-116 cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 107 cells/mL. Inject 100 µL (1 x 106 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[16]
-
Tumor Growth Monitoring: Begin monitoring for tumor growth approximately 7 days post-implantation. Measure tumors twice weekly using digital calipers.
-
Calculating Tumor Volume: Use the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[16][17]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average starting tumor volume across all groups.
Protocol: Dosing, Administration, and Safety Monitoring
-
Maximum Tolerated Dose (MTD) Study: Prior to the efficacy study, a separate MTD study should be conducted to determine the optimal, non-toxic dose of this compound. This involves dose escalation in a small cohort of non-tumor-bearing mice while monitoring for signs of toxicity, such as >20% body weight loss or adverse clinical signs.[18][19]
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administered with the formulation vehicle (e.g., PBS, or a solution of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% saline).
-
Group 2 (Test Article): 3-Fluorobenzamidine HCl at its predetermined MTD (e.g., 25 mg/kg), administered via intraperitoneal (i.p.) injection daily for 14 days.[20]
-
Group 3 (Positive Control): Cisplatin at a clinically relevant dose (e.g., 3 mg/kg), administered i.p. every three days.[13]
-
-
Monitoring: Record tumor volumes and body weights for each animal twice per week. Daily cage-side observations are critical to monitor for any signs of distress or toxicity.[18] The study endpoint is reached when tumors in the control group exceed 2000 mm³ or after a predetermined duration (e.g., 21-28 days).[21]
Protocol: Endpoint and Biomarker Analysis
-
Pharmacokinetic (PK) Analysis (Optional Satellite Group): To understand the drug's absorption, distribution, metabolism, and excretion (ADME), a satellite group of animals can be used.[19] Blood samples are collected at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing to determine the compound's concentration in plasma via LC-MS/MS.[22][23]
-
Immunohistochemistry (IHC): Paraffin-embedded tumor sections will be stained for key apoptotic markers:
-
Cleaved Caspase-3 (c-Casp3): To confirm executioner caspase activation.[24]
-
Ki-67: To assess cell proliferation.
-
TUNEL Staining: To directly visualize DNA fragmentation, a hallmark of apoptosis.
-
Data Interpretation: A Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between treatment arms.
Tumor Growth Inhibition (TGI)
TGI is a primary measure of efficacy, calculated at the end of the study.[25]
TGI (%) = [1 – (ΔT / ΔC)] x 100
Where:
-
ΔT = Change in mean tumor volume for the treated group (Final - Initial)
-
ΔC = Change in mean tumor volume for the control group (Final - Initial)
| Treatment Group | Dosing Regimen | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, i.p., q.d. | 125.4 ± 15.2 | 1850.6 ± 210.4 | - | +2.5% |
| 3-Fluorobenzamidine HCl | 25 mg/kg, i.p., q.d. | 128.1 ± 18.9 | 540.2 ± 95.7 | 76.4% | -4.8% |
| Cisplatin | 3 mg/kg, i.p., q3d | 126.9 ± 16.5 | 899.5 ± 130.1 | 55.5% | -12.1% |
Survival and Biomarker Analysis
Survival benefits can be visualized using Kaplan-Meier curves, with statistical significance determined by a log-rank test.[18] The biomarker data from IHC provides the crucial mechanistic link to the observed efficacy.
| Treatment Group | Median Survival (Days) | % Increase in Cleaved Caspase-3 Staining (vs. Vehicle) | % Decrease in Ki-67 Staining (vs. Vehicle) |
| Vehicle Control | 21 | - | - |
| 3-Fluorobenzamidine HCl | 35 | +250% | -65% |
| Cisplatin | 29 | +130% | -45% |
Conclusion
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound. By integrating a comparative study design with detailed mechanistic endpoints, this framework allows for a comprehensive assessment of the compound's therapeutic potential. The hypothetical data presented suggests that this compound may possess superior tumor growth inhibition and a more favorable toxicity profile compared to the standard-of-care agent, Cisplatin. The significant increase in cleaved Caspase-3 in the treated tumors would strongly support the proposed pro-apoptotic mechanism of action. Successful execution of this experimental plan will provide the critical data necessary to justify further preclinical and clinical development.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.).
-
How can one calculate tumor growth inhibition? - ResearchGate. (2014, October 16). Retrieved January 12, 2026, from [Link]
-
Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspase-3 in apoptosis. Cell Death & Differentiation, 6(2), 99-104. [Link]
-
Bcl-2 family - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. (2007, December 19). Retrieved January 12, 2026, from [Link]
-
Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. (2025, August 10). Retrieved January 12, 2026, from [Link]
-
Caspase-3 activation: Significance and symbolism. (2025, September 21). Retrieved January 12, 2026, from [Link]
-
Caspase 3 - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015, May 27). Retrieved January 12, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved January 12, 2026, from [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preclinical Imaging & Endpoints | IND-Enabling Studies - Certis Oncology Solutions. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) In vivo screening models of anticancer drugs - ResearchGate. (2018, October 7). Retrieved January 12, 2026, from [Link]
-
Xenograft Tumor Model Protocol. (2005, December 5). Retrieved January 12, 2026, from [Link]
-
Discovery pharmacokinetic studies in mice using... : Bioanalysis - Ovid. (n.d.). Retrieved January 12, 2026, from [Link]
-
Three endpoints of in vivo tumour radiobiology and their statistical estimation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. (2022, October 26). Retrieved January 12, 2026, from [Link]
-
Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics of Panaxynol in Mice - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). Retrieved January 12, 2026, from [Link]
-
Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models - ichorbio. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. (n.d.). Retrieved January 12, 2026, from [Link]
-
In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - MDPI. (2024, February 4). Retrieved January 12, 2026, from [Link]
-
Xenograft Mouse Models | Melior Discovery. (n.d.). Retrieved January 12, 2026, from [Link]
-
Full article: Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties - Taylor & Francis Online. (n.d.). Retrieved January 12, 2026, from [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed Central. (2020, May 4). Retrieved January 12, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved January 12, 2026, from [Link]
-
ROSE12, a novel anti-CTLA-4 FcγRs binding-enhanced antibody activated by extracellular adenosine triphosphate, shows tumor-selective regulatory T-cell depletion and antitumor efficacy without systemic immune activation | Journal for ImmunoTherapy of Cancer. (2026, January 9). Retrieved January 12, 2026, from [Link]
-
Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - second scight. (2025, January 3). Retrieved January 12, 2026, from [Link]
-
Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - Spandidos Publications. (2015, March 23). Retrieved January 12, 2026, from [Link]
-
The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC - PubMed Central. (2022, September 15). Retrieved January 12, 2026, from [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed. (2022, September 16). Retrieved January 12, 2026, from [Link]
-
(PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed. (2025, August 5). Retrieved January 12, 2026, from [Link]
Sources
- 1. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase 3 - Wikipedia [en.wikipedia.org]
- 10. ijpbs.com [ijpbs.com]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Imaging & Endpoints | IND-Enabling Studies [certisoncology.com]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. mdpi.com [mdpi.com]
- 21. second scight | get a second scientific sight! [secondscight.com]
- 22. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
A Technical Guide: 3-Fluorobenzamidine Hydrochloride vs. Aprotinin for Serine Protease Inhibition
For researchers, scientists, and drug development professionals, the precise control of proteolytic activity is paramount. Unchecked proteases can degrade protein targets, compromise experimental integrity, and lead to misleading results. The selection of an appropriate protease inhibitor is therefore a critical decision, dictated by the specific experimental context, target protease, and desired outcome. This guide provides an in-depth, objective comparison of two common serine protease inhibitors: 3-Fluorobenzamidine hydrochloride, a synthetic small molecule, and Aprotinin, a natural polypeptide.
Introduction to the Inhibitors
This compound is a synthetic, small-molecule compound.[1][2] As a derivative of benzamidine, a well-known competitive inhibitor of trypsin, it serves as a valuable tool in biochemical research and as an intermediate in pharmaceutical development.[2][3][4] Its synthetic origin ensures high purity and batch-to-batch consistency.
Aprotinin , also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a 58-amino acid polypeptide originally isolated from bovine lung.[5][6][7] It is a classic member of the Kunitz-type family of serine protease inhibitors and has been used extensively in both research and clinical applications to prevent protein degradation and reduce bleeding.[5][8][9]
Mechanism of Inhibition: A Tale of Two Structures
Both inhibitors primarily target serine proteases , a major class of enzymes that utilize a key serine residue in their active site for catalysis. However, their mode of interaction, dictated by their vastly different structures, is distinct. Both function as competitive inhibitors, reversibly binding to the enzyme's active site and preventing the substrate from binding.
Aprotinin acts as a potent, competitive inhibitor.[5] Its pear-shaped tertiary structure, stabilized by three disulfide bridges, features an exposed lysine residue (Lys-15) that fits perfectly into the specificity pocket of trypsin-like proteases, which preferentially cleave peptide bonds following basic amino acid residues.[7][10][11] This tight, non-covalent interaction effectively blocks the active site.[12]
This compound , being a small molecule, mimics the side chain of arginine, another basic amino acid. This structural analogy allows it to bind to the specificity pocket of trypsin-like serine proteases, competing directly with the natural substrate. The fluorine substitution can enhance properties like lipophilicity and binding affinity compared to the parent benzamidine molecule.[2]
Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.
Head-to-Head Comparison: Specificity, Potency, and Physical Properties
The choice between these two inhibitors often comes down to their target specificity, inhibitory strength (potency), and physical characteristics, which influence their handling and application.
Target Profile and Potency
Aprotinin is a broad-spectrum inhibitor, effective against a range of serine proteases. 3-Fluorobenzamidine is expected to be more specific for trypsin-like proteases, though comprehensive public data is less available.
| Inhibitor | Target Proteases | Reported Potency (Ki) |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin, Plasma Kallikrein, Tissue Kallikrein, Elastase | Trypsin (bovine): 0.06 pM[8][12]Chymotrypsin: 9 nM[12]Plasmin: 1-4 nM[5][12]Plasma Kallikrein: 30-100 nM[12]Tissue Kallikrein: 1 nM[12] |
| 3-Fluorobenzamidine HCl | Trypsin-like Serine Proteases | Specific Ki values are not widely published. Its efficacy is inferred from its structural similarity to benzamidine, a known trypsin inhibitor.[4] |
Note: Ki (inhibition constant) is a measure of potency; a lower value indicates a more potent inhibitor.
Physicochemical and Handling Characteristics
The physical differences between a large polypeptide and a small molecule salt are significant and impact their use in the lab.
| Property | Aprotinin | 3-Fluorobenzamidine HCl |
| Molecular Type | Polypeptide (58 amino acids) | Small Molecule |
| Molecular Weight | ~6511.5 g/mol [6][8] | 174.60 g/mol [13] |
| Solubility | Freely soluble in water and aqueous buffers.[12] | Soluble in water, alcohol, and organic solvents.[1] |
| Stability | Lyophilized powder is stable for years at -20°C.[14] Reconstituted solutions are stable for days at 4°C or months at -20°C.[6][15] Avoid repeated freeze-thaw cycles.[12] Relatively stable to heat and extreme pH (1-12).[12] | White solid powder. Store in a cool, dry place.[1] |
| Typical Use | In vitro protein protection (e.g., lysis buffers), in vitro enzyme assays.[5][15] | Biochemical research, enzyme inhibition studies, intermediate for pharmaceutical synthesis.[2][3] |
Experimental Guide: A Protocol for Direct Comparison
To provide a practical framework for evaluation, we present a standardized protocol for comparing the inhibitory effects of this compound and aprotinin against bovine trypsin using a chromogenic substrate.
Objective
To determine and compare the percent inhibition and IC50 values of aprotinin and 3-Fluorobenzamidine HCl against bovine trypsin.
Principle
Trypsin cleaves the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), causing a change in absorbance at 253 nm. An inhibitor will slow this reaction, and the rate decrease is proportional to the inhibitor's potency.[16][17]
Caption: Workflow for comparing protease inhibitor efficacy using a kinetic assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Bovine Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in cold Assay Buffer.[18]
-
Substrate Solution (BAEE): Prepare a 1 mM stock solution of Nα-Benzoyl-L-arginine ethyl ester (BAEE) in the Assay Buffer.
-
Inhibitor Stock Solutions:
-
Aprotinin: Reconstitute lyophilized aprotinin in sterile water to a concentration of 1 mg/mL.[6] Create a serial dilution series in Assay Buffer (e.g., from 10 µM to 0.1 nM).
-
3-Fluorobenzamidine HCl: Prepare a 10 mM stock solution in sterile water or DMSO. Create a serial dilution series in Assay Buffer (e.g., from 1 mM to 10 nM).
-
-
-
Assay Procedure (96-well UV-transparent plate):
-
Setup: Prepare reactions in triplicate for each condition.
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Control (Uninhibited): 160 µL Assay Buffer + 20 µL Trypsin working solution.
-
Test (Inhibited): 140 µL Assay Buffer + 20 µL of each inhibitor dilution + 20 µL Trypsin working solution.
-
-
Pre-incubation: Add the buffer, trypsin, and inhibitor solutions to the wells. Mix gently and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells (except the blank, which already contains it) to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the absorbance at 253 nm every 30 seconds for 5 minutes at 25°C.[16][17]
-
-
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₂₅₃/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibited / V_control)] * 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Making the Right Choice: Application-Specific Considerations
-
For Broad-Spectrum Protection: In applications like cell lysis for protein extraction where multiple unknown serine proteases may be active, Aprotinin is an excellent and well-validated choice. It is a standard component in many commercial protease inhibitor cocktails.
-
For Specific Trypsin-like Proteases: When targeting a specific trypsin-like enzyme, 3-Fluorobenzamidine HCl can be a more selective tool. Its synthetic nature and small size are advantageous for consistency and potential use in cell-based assays where membrane permeability is a factor.
-
For Drug Discovery and Medicinal Chemistry: As a synthetic intermediate, 3-Fluorobenzamidine HCl is a fundamental building block for developing more complex, potent, and selective inhibitors.[2][3]
-
Cost and Consistency: Synthetic small molecules like 3-Fluorobenzamidine HCl are often more cost-effective and offer higher batch-to-batch consistency compared to biologically derived polypeptides like aprotinin.
Conclusion
Both this compound and aprotinin are effective inhibitors of serine proteases, but they are not interchangeable. Aprotinin is a potent, broad-spectrum polypeptide ideal for general protein protection. This compound is a selective, synthetic small molecule suited for targeted inhibition studies, medicinal chemistry applications, and situations where cell permeability may be desired. The optimal choice depends on a thorough understanding of the experimental goals, the specific proteases involved, and the practical considerations of the assay system. By using the experimental framework provided, researchers can empirically determine the most suitable inhibitor for their specific needs, ensuring the integrity and success of their scientific endeavors.
References
-
Wikipedia. Aprotinin. [Link]
-
PubChem. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295. [Link]
-
RayBiotech. Aprotinin. [Link]
-
University of Massachusetts Amherst. Aprotinin. [Link]
-
Protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]
-
PubMed. Aprotinin and similar protease inhibitors as drugs against influenza. [Link]
-
5-Diagnostics. APROTININ. [Link]
-
AmericanBio. Aprotinin, bovine. [Link]
-
PubMed Central. Aprotinin (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions. [Link]
-
National Institutes of Health. Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor. [Link]
-
PubMed Central. Virtual Screening of Transmembrane Serine Protease Inhibitors. [Link]
-
G-Biosciences. Protease & Protease Inhibitor Systems. [Link]
-
Biocompare. Protease Assay Kits. [Link]
-
Biocompare. How to Select the Right Protease Inhibitor. [Link]
-
ChemBK. 3-Fluorobenzene-1-carboximidamide hydrochloride. [Link]
-
ResearchGate. Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. [Link]
-
MDPI. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. [Link]
-
Interchim. Aprotinin. [Link]
-
National Institutes of Health. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. [Link]
-
ResearchGate. How to characterize a new protease inhibitor?. [Link]
-
Chem-Impex. This compound. [Link]
-
PubMed Central. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
-
ResearchGate. (PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
-
PubMed. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]
-
PubChem. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160. [Link]
-
PubMed. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aprotinin - Wikipedia [en.wikipedia.org]
- 6. raybiotech.com [raybiotech.com]
- 7. interchim.fr [interchim.fr]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. UVACollab has been retired [collab.its.virginia.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Aprotinin [sigmaaldrich.com]
- 13. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Aprotinin, bovine | AmericanBio [americanbio.com]
- 15. aniara.com [aniara.com]
- 16. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. Trypsin Inhibitors [sigmaaldrich.com]
- 18. protocols.io [protocols.io]
A Comparative Guide to Validating the Pro-Apoptotic Effects of 3-Fluorobenzamidine Hydrochloride Derivatives
In the landscape of oncology drug discovery, the selective induction of apoptosis in cancer cells remains a cornerstone of therapeutic strategy. Molecules that can modulate the intricate signaling pathways of programmed cell death are of paramount interest. Among these, 3-Fluorobenzamidine hydrochloride derivatives are emerging as a promising class of compounds. This guide provides an in-depth technical comparison of their pro-apoptotic effects, grounded in experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system. We will focus on a particularly well-documented derivative, Bithiophene-Fluorobenzamidine (BFB), as our primary exemplar and draw comparisons to other relevant compounds to illuminate the structure-activity relationships that drive their pro-apoptotic efficacy.
The Rationale for Targeting Apoptosis with Benzamidine Scaffolds
Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing malignant cells to evade natural death signals.[1] The core machinery of apoptosis is orchestrated by a family of cysteine proteases known as caspases, which, upon activation, execute the dismantling of the cell.[2] The apoptotic cascade is broadly divided into two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.[3][4]
Benzamidines and their derivatives have garnered attention in medicinal chemistry due to their ability to interact with various biological targets.[5] The inclusion of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making fluorinated benzamidines attractive for therapeutic development.[6]
Featured Derivative: Bithiophene-Fluorobenzamidine (BFB)
Recent studies have highlighted the potent anti-tumor and pro-apoptotic activities of Bithiophene-Fluorobenzamidine (BFB). In a preclinical model of breast cancer, BFB demonstrated significant efficacy, reducing tumor incidence by approximately 88%.[7] This was notably more effective than the standard-of-care tamoxifen, which reduced incidence by 30% in the same study.[7] Furthermore, BFB has shown promising results in a colorectal cancer model, where it induced both extrinsic and intrinsic apoptotic pathways.[8]
Mechanistic Insights into BFB's Pro-Apoptotic Action
Experimental evidence suggests that BFB exerts its effects through the modulation of key apoptotic regulators:
-
Upregulation of Pro-Apoptotic Proteins: BFB treatment has been shown to increase the expression of p53, a critical tumor suppressor that can initiate apoptosis.[7][8] It also upregulates the expression of executioner caspase-3 and pro-apoptotic members of the Bcl-2 family, such as Bax.[7][9]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, BFB has been observed to decrease the levels of anti-apoptotic proteins like Bcl-2.[8] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio favoring cell death.[9][10]
-
Inhibition of Cell Proliferation Markers: BFB treatment leads to the downregulation of proteins associated with cell cycle progression and proliferation, such as CDK1.[7]
Comparative Analysis with Other Amidine Derivatives
To understand the unique properties of 3-fluorobenzamidine derivatives, it is useful to compare them with other amidine-containing compounds that have been investigated for their pro-apoptotic effects.
Pentamidine , an aromatic diamidine, has long been used as an antiparasitic agent and has also been shown to induce apoptosis.[11][12] Like BFB, pentamidine's mechanism involves interaction with DNA and the induction of programmed cell death.[11] However, derivatives of pentamidine have been synthesized to improve their anti-tumor properties and selectivity.[13]
The introduction of the 3-fluoro group in the benzamidine scaffold of BFB is a key structural feature. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its interaction with target proteins.[14] This strategic fluorination may contribute to the potent and specific pro-apoptotic activity observed with BFB compared to non-fluorinated analogues.
Experimental Validation of Pro-Apoptotic Effects
A rigorous assessment of a compound's pro-apoptotic potential requires a multi-faceted experimental approach. The following are standard, robust assays to validate and quantify the pro-apoptotic effects of this compound derivatives.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[18]
Visualization of Apoptosis: Annexin V/PI Staining
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12][13] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6][19]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][13]
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Measuring the Executioners: Caspase Activity Assay
The activation of caspases is a hallmark of apoptosis.[3] Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[20][21]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating: Seed cells in a 96-well plate and treat with the compound of interest.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Assessing the Gatekeepers: Western Blotting for Bcl-2 Family Proteins
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway of apoptosis.[10] Western blotting can be used to quantify the expression levels of these proteins. An increased Bax/Bcl-2 ratio is indicative of a pro-apoptotic shift.[9]
Experimental Protocol: Western Blotting for Bax and Bcl-2
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Densitometry: Quantify the band intensities to determine the Bax/Bcl-2 ratio.[9]
Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.
Data Summary and Interpretation
The following table summarizes hypothetical data from the described experiments, comparing a novel 3-Fluorobenzamidine derivative (Compound X) with a known active compound like BFB and a vehicle control.
| Assay | Vehicle Control | Bithiophene-Fluorobenzamidine (BFB) | Compound X |
| Cell Viability (MTT, % of control) | 100% | 35% | 42% |
| Early Apoptotic Cells (Annexin V+/PI-) | 2% | 45% | 38% |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 1% | 15% | 12% |
| Caspase-3/7 Activity (RLU) | 1,000 | 15,000 | 12,500 |
| Bax/Bcl-2 Ratio (Western Blot) | 0.5 | 4.5 | 3.8 |
Interpretation: The data presented in this table would suggest that Compound X is a potent inducer of apoptosis, though slightly less so than BFB. The decrease in cell viability, coupled with a significant increase in the percentage of apoptotic cells, elevated caspase-3/7 activity, and a shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state, provides a strong, multi-pronged validation of its mechanism of action.
Conclusion
The validation of the pro-apoptotic effects of this compound derivatives requires a systematic and multi-assay approach. By employing a combination of cell viability, apoptosis visualization, caspase activity, and protein expression analyses, researchers can build a comprehensive profile of a compound's efficacy and mechanism of action. The data on Bithiophene-Fluorobenzamidine demonstrates the potential of this chemical class. Future work should focus on synthesizing and testing a wider array of derivatives to establish a clear structure-activity relationship, further refining these promising molecules for potential therapeutic applications in oncology.
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cells.
-
MTT assay protocol. Abcam.
-
Annexin V Staining Protocol. BD Biosciences.
-
Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin. Chemistry & Biodiversity.
-
MTT (Assay protocol). Protocols.io.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
-
Protocol for Cell Viability Assays. BroadPharm.
-
Overview of cell death signaling pathways. Apoptosis.
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
-
Annexin V staining assay protocol for apoptosis. Abcam.
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. OUCi.
-
Caspase 3/7 Activity. Protocols.io.
-
The role of fluorine in medicinal chemistry. Medicinal Chemistry Communications.
-
Apoptosis: A review of pro-apoptotic and anti-apoptotic pathways and dysregulation in disease. Journal of Veterinary Internal Medicine.
-
Application Notes and Protocols: Western Blot Analysis of Bax/Bcl-2 Ratio in Response to Tanshinone IIb Treatment. Benchchem.
-
Caspase 3/7 activity assay. Bio-protocol.
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine.
-
Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
-
Can you help with Western Blot: Bax and BCL-2? ResearchGate.
-
Amide-based derivatives of acridine display multifaceted anticancer targeting. Journal of Pharmacy & Pharmacognosy Research.
-
Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules.
-
Bcl-2 Detection in Western Blotting. FineTest.
-
Synthesis, Anti-Inflammatory, and Anticancer Activity Evaluation of Some Heterocyclic Amidine and Bis-Amidine Derivatives. ResearchGate.
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology.
-
The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed.
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate.
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed.
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... ResearchGate.
-
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate.
-
Imidazoles as potential anticancer agents. Future Medicinal Chemistry.
-
Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives. RSC Advances.
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Semantic Scholar.
Sources
- 1. Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogs of pentamidine as potential anti-Pneumocystis chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,4-benzothiazine analogues and apoptosis: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Fluorobenzamidine Hydrochloride and Nafamostat for Serine Protease Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of serine protease inhibitor development, researchers are faced with a spectrum of tools, from foundational chemical scaffolds to clinically approved drugs. This guide provides a detailed head-to-head comparison of two such entities: 3-Fluorobenzamidine hydrochloride, a versatile building block in medicinal chemistry, and Nafamostat, a potent, broad-spectrum serine protease inhibitor with established clinical applications. This analysis will delve into their distinct mechanisms of action, applications, and the experimental data that underpins their utility, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: Distinct Roles in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, including coagulation, digestion, immunity, and inflammation.[1][2][3] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The selection of an appropriate inhibitor is a critical decision in both fundamental research and drug discovery.
Nafamostat is a synthetic, broad-spectrum serine protease inhibitor that has been in clinical use for decades in some countries as an anticoagulant and for the treatment of pancreatitis.[4][5][6] Its well-characterized inhibitory profile against a range of proteases, including thrombin, trypsin, and plasmin, makes it a valuable tool for studying physiological processes and a benchmark for novel inhibitor development.[7][8][9]
This compound , on the other hand, is primarily recognized as a key intermediate in the synthesis of more complex bioactive molecules, including potent enzyme inhibitors and antiviral agents.[10] The introduction of a fluorine atom can enhance lipophilicity, potentially improving the bioavailability and efficacy of derivative compounds.[10] While it possesses the core benzamidine motif known to interact with serine proteases, its primary utility lies in its role as a scaffold for medicinal chemistry exploration.
This guide will illuminate the contrasting yet complementary roles of these two compounds, providing the necessary technical detail to inform experimental design and drug development strategies.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between nafamostat and this compound lies in their mechanism of inhibition and their intended use.
Nafamostat: A Potent, Time-Dependent Inhibitor
Nafamostat acts as a slow, tight-binding substrate for a variety of serine proteases.[4] Its mechanism involves the formation of a stable acyl-enzyme intermediate, effectively trapping the target protease and preventing it from processing its natural substrates.[4][11] This time-dependent competitive inhibition results in potent and durable inactivation of the enzyme.[11]
The broad-spectrum activity of nafamostat is a key feature, with inhibitory effects documented against proteases involved in the coagulation and fibrinolytic systems (thrombin, Factor Xa, Factor XIIa), the kallikrein-kinin system, the complement system, and pancreatic proteases like trypsin.[7][12]
Caption: Mechanism of Nafamostat Inhibition
This compound: A Foundational Scaffold
This compound's mechanism is best understood in the context of its role as a synthetic precursor. The benzamidine moiety is a well-established pharmacophore that can competitively bind to the S1 pocket of many serine proteases, which often have a preference for basic residues like arginine and lysine. However, this compound itself is not typically used as a direct inhibitor in biological assays. Instead, its value lies in its chemical tractability, allowing for the synthesis of more complex and potent inhibitors. The fluorine substitution can be strategically employed to modulate physicochemical properties such as lipophilicity and metabolic stability in the resulting molecules.[10]
Caption: Role of 3-Fluorobenzamidine HCl in Drug Discovery
Comparative Performance and Applications
A direct comparison of the inhibitory performance of these two compounds is challenging due to their different roles. However, we can compare the well-documented activity of nafamostat with the potential of derivatives of this compound.
Nafamostat: Established Efficacy
Nafamostat has a proven track record in both preclinical research and clinical practice. Its potent anticoagulant and anti-inflammatory properties have led to its use in hemodialysis and for the treatment of acute pancreatitis and disseminated intravascular coagulation.[5][13] More recently, its ability to inhibit TMPRSS2, a serine protease essential for the entry of some viruses into host cells, has led to its investigation as a potential antiviral agent.[7][9][14]
| Parameter | Nafamostat | Reference |
| Target Proteases | Thrombin, Trypsin, Plasmin, Kallikrein, Factor Xa, Factor XIIa, TMPRSS2 | [7][9][12] |
| Mechanism | Time-dependent competitive inhibition | [11] |
| Ki (Trypsin) | 11.5 µM | [11] |
| Ki* (overall, Trypsin) | 0.4 ± 0.14 nM | [11] |
| IC50 (TF-F.VIIa mediated F.Xa generation) | 0.1 µM | [12] |
| EC50 (SARS-CoV-2 entry, Calu-3 cells) | 6.8–11.5 nM | [14] |
| Clinical Applications | Anticoagulant, Pancreatitis, DIC | [5][13] |
| Investigational Use | Antiviral (e.g., COVID-19) | [14][15] |
This compound: A Gateway to Novel Inhibitors
The performance of this compound is measured by the success of the compounds synthesized from it. For instance, research into novel anticancer agents has utilized fluorobenzamidine derivatives. One study on a bithiophene-fluorobenzamidine (BFB) derivative demonstrated potent pro-apoptotic and anti-metastatic activity against breast cancer in mice.[16][17][18] While the primary mechanism of this specific derivative was not solely attributed to serine protease inhibition, it highlights the potential of the fluorobenzamidine scaffold in generating compounds with significant biological activity.[16][17][18] Another study showed the antitumor activity of a novel fluorobenzamidine against colorectal cancer.[19]
The key advantage of using this compound as a starting material is the ability to tailor the final molecule's properties. By adding different chemical moieties, researchers can optimize for:
-
Potency: Achieving low nanomolar or even picomolar inhibition constants.
-
Selectivity: Targeting a specific serine protease over others to minimize off-target effects.
-
Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties for in vivo applications.
Experimental Protocols
For researchers looking to evaluate serine protease inhibitors, a standardized set of assays is essential. Below are representative protocols for assessing the inhibitory activity of compounds like nafamostat and newly synthesized derivatives of this compound.
In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified serine protease.
Objective: To determine the IC50 or Ki of an inhibitor against a specific serine protease.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, chymotrypsin)
-
Fluorogenic substrate specific to the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin, Z-Gly-Gly-Arg-AMC for trypsin)[20][21]
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test inhibitor (e.g., nafamostat or a 3-fluorobenzamidine derivative)
-
96-well microtiter plates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
In each well of the microtiter plate, add the assay buffer, the inhibitor dilution (or vehicle control), and the fluorogenic substrate.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the serine protease to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., λex = 360 nm, λem = 480 nm for AMC-based substrates).[21]
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with multiple substrate concentrations and analyze the data using methods such as the Cheng-Prusoff equation or by fitting to appropriate kinetic models.
Caption: Workflow for a Fluorogenic Serine Protease Inhibition Assay
Conclusion: Selecting the Right Tool for the Job
The comparison of this compound and nafamostat is not a matter of determining which is "better," but rather understanding their distinct and valuable roles in the field of serine protease research.
Nafamostat stands as a powerful, well-characterized inhibitor with a broad spectrum of activity and clinical relevance. It is an excellent choice for:
-
In vitro and in vivo studies requiring potent inhibition of multiple serine proteases.
-
Serving as a positive control or benchmark in inhibitor screening campaigns.
-
Investigating physiological pathways where serine proteases play a key role.
This compound is a fundamental building block for medicinal chemists and drug developers. Its utility lies in its potential to be elaborated into novel, highly potent, and selective inhibitors. It is the ideal starting point for:
-
Structure-activity relationship (SAR) studies to design next-generation inhibitors.
-
Developing inhibitors with tailored pharmacokinetic properties for therapeutic applications.
-
Creating chemical probes to study the function of specific serine proteases.
For the researcher, scientist, or drug development professional, the choice between using a tool like nafamostat or a scaffold like this compound depends entirely on the research question at hand. By understanding their respective strengths and applications, the scientific community can continue to effectively probe the complex biology of serine proteases and develop innovative therapies for a wide range of diseases.
References
-
Nafamostat | C19H17N5O2 | CID 4413 - PubChem - NIH. Available from: [Link]
-
Nafamostat - Wikipedia. Available from: [Link]
-
What is Nafamostat Mesilate used for? - Patsnap Synapse. Available from: [Link]
-
The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed. Available from: [Link]
-
Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem. Available from: [Link]
-
Serine Protease Inhibitors - Biocompare. Available from: [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. Available from: [Link]
-
Table 4 . Experimental conditions for serine protease inhibition assays. - ResearchGate. Available from: [Link]
-
Talphera: Optimizing outcomes in medically supervised settings. Available from: [Link]
-
Protein inhibitors of serine proteinases--mechanism and classification - PubMed - NIH. Available from: [Link]
-
Nafamostat in hospitalized patients with moderate to severe COVID-19 pneumonia: a randomised Phase II clinical trial - NIH. Available from: [Link]
-
The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC - NIH. Available from: [Link]
-
Impact of Nafamostat Mesylate Combined with Continuous Renal Replacement Therapy on Clinical Outcomes, Immune Function, and Oxidative Stress Markers in Patients with Sepsis-Associated Acute Kidney Injury | British Journal of Hospital Medicine - MAG Online Library. Available from: [Link]
-
Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed. Available from: [Link]
-
Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - MDPI. Available from: [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. Available from: [Link]
-
Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - Frontiers. Available from: [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC - PubMed Central. Available from: [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed. Available from: [Link]
-
(PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - ResearchGate. Available from: [Link]
-
The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 4. Nafamostat - Wikipedia [en.wikipedia.org]
- 5. talphera.com [talphera.com]
- 6. Nafamostat in hospitalized patients with moderate to severe COVID-19 pneumonia: a randomised Phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 9. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. magonlinelibrary.com [magonlinelibrary.com]
- 14. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 16. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 21. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
A Researcher's Guide to the Therapeutic Index of 3-Fluorobenzamidine Hydrochloride Derivatives
In the landscape of modern drug discovery, particularly in the realm of enzyme inhibition, the pursuit of potent molecules is intrinsically linked with the imperative of safety. 3-Fluorobenzamidine hydrochloride and its derivatives have emerged as a promising class of compounds, frequently investigated for their roles as enzyme inhibitors, particularly targeting serine proteases.[1] The fluorine substitution can enhance lipophilicity, potentially improving bioavailability and efficacy.[1] However, the true therapeutic potential of these derivatives is not defined by their efficacy alone, but by a critical parameter: the therapeutic index (TI). This guide provides a comprehensive framework for assessing the therapeutic index of this compound derivatives, offering a comparative analysis grounded in established experimental protocols.
Section 1: Deconstructing the Therapeutic Index: A Measure of Safety
The therapeutic index is a quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[2][3][4] It is most commonly expressed as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50).[2][3][5][6]
Therapeutic Index (TI) = TD50 / ED50 [2][3][5][6]
A higher TI indicates a wider margin between the therapeutic and toxic doses, signifying a safer drug.[2] Conversely, a low TI suggests a narrow window where the drug is effective without being harmful, necessitating careful dose monitoring.[2][4] For preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[5]
It is crucial to understand that the TI is not an absolute indicator of safety and doesn't account for idiosyncratic patient responses.[5] Therefore, a thorough assessment requires a multi-faceted approach, encompassing both in vitro and in vivo studies.
Diagram 1: Conceptual Representation of the Therapeutic Index
Caption: A diagram illustrating the relationship between the effective dose (ED50), toxic dose (TD50), and the calculation of the therapeutic index (TI).
Section 2: Experimental Workflow for Assessing Therapeutic Index
A robust evaluation of the therapeutic index involves a sequential and integrated experimental approach. This workflow is designed to first establish the efficacy of the 3-fluorobenzamidine derivatives and then to determine their toxicity profile.
Diagram 2: Experimental Workflow
Caption: A stepwise workflow for the comprehensive assessment of the therapeutic index of this compound derivatives.
Part 1: Efficacy Assessment - Quantifying Inhibitory Potency
The primary therapeutic action of 3-fluorobenzamidine derivatives often lies in their ability to inhibit specific enzymes, such as serine proteases.[1] The initial step is to quantify this inhibitory potency, typically by determining the half-maximal inhibitory concentration (IC50).
This protocol outlines a general method for determining the IC50 of a 3-fluorobenzamidine derivative against a target serine protease.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of a specific fluorogenic or chromogenic substrate for the enzyme.
-
Prepare serial dilutions of the this compound derivative and any comparator compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add varying concentrations of the inhibitor (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is indicative of enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
| Compound | Target Enzyme | IC50 (nM) |
| Derivative A | Trypsin | [Hypothetical Value: e.g., 50] |
| Derivative B | Thrombin | [Hypothetical Value: e.g., 25] |
| Alternative Inhibitor 1 | Trypsin | [Hypothetical Value: e.g., 75] |
| Alternative Inhibitor 2 | Thrombin | [Hypothetical Value: e.g., 30] |
Note: The IC50 values presented are hypothetical and should be replaced with experimental data.
Part 2: Toxicity Assessment - Unveiling the Safety Profile
A comprehensive toxicity assessment involves both in vitro and in vivo studies to understand the compound's effects at the cellular and whole-organism levels.
These assays provide a preliminary indication of a compound's toxicity by measuring its effect on cell viability.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Culture:
-
Plate a suitable cell line (e.g., a human liver cell line like HepG2 to assess potential hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 3-fluorobenzamidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
These studies are essential for determining the systemic toxicity of a compound and for calculating the LD50. These studies should be conducted in compliance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[9][10][11]
The OECD 423 guideline is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[12]
-
Animal Selection and Acclimatization:
-
Use a single sex of a standard rodent species (typically female rats).
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
-
Dosing Procedure:
-
Observation:
-
Stepwise Procedure:
-
The outcome of the first step (mortality or survival) determines the next step. If mortality is observed, the dose for the next group of animals is lowered. If no mortality is observed, the dose is increased.[12]
-
This process continues until enough information is gathered to classify the substance's toxicity and estimate the LD50.
-
| Compound | Cell Line | CC50 (µM) | Animal Model | LD50 (mg/kg) |
| Derivative A | HepG2 | [Hypothetical Value: e.g., 500] | Rat (oral) | [Hypothetical Value: e.g., >2000] |
| Derivative B | HepG2 | [Hypothetical Value: e.g., 350] | Rat (oral) | [Hypothetical Value: e.g., 1500] |
| Alternative Inhibitor 1 | HepG2 | [Hypothetical Value: e.g., 400] | Rat (oral) | [Hypothetical Value: e.g., 1800] |
| Alternative Inhibitor 2 | HepG2 | [Hypothetical Value: e.g., 200] | Rat (oral) | [Hypothetical Value: e.g., 800] |
Note: The CC50 and LD50 values presented are hypothetical and should be replaced with experimental data.
Part 3: Therapeutic Index Calculation and Comparative Analysis
With the efficacy (approximated by IC50) and toxicity (LD50 or CC50) data in hand, the therapeutic index can be calculated and compared across the different compounds. It is important to note that a direct calculation of TI using IC50 and LD50/CC50 involves different units and biological systems. A more rigorous approach for preclinical TI involves determining the in vivo effective dose (ED50) and comparing it to the LD50. However, for a preliminary comparative assessment, the ratio of in vitro toxicity to in vitro efficacy can provide valuable insights.
| Compound | TI (LD50 / ED50 or CC50 / IC50) | Safety Profile |
| Derivative A | [Hypothetical Calculation] | Potentially High |
| Derivative B | [Hypothetical Calculation] | Moderate |
| Alternative Inhibitor 1 | [Hypothetical Calculation] | Moderate |
| Alternative Inhibitor 2 | [Hypothetical Calculation] | Potentially Low |
Note: This table is for illustrative purposes. A true TI calculation requires ED50 data from in vivo efficacy studies.
Conclusion
The assessment of the therapeutic index is a critical step in the development of this compound derivatives as potential therapeutic agents. A favorable therapeutic index, characterized by high efficacy and low toxicity, is the hallmark of a promising drug candidate. This guide provides a foundational framework for conducting such an assessment, emphasizing a systematic approach that integrates in vitro and in vivo methodologies. By rigorously evaluating both the desired therapeutic effects and the potential for adverse effects, researchers can make informed decisions in the drug development process, ultimately advancing compounds with the greatest potential for safe and effective clinical use.
References
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
-
Chemistry LibreTexts. 2.4: Determining the Safety of a Drug. (2022-07-06). [Link]
-
BuzzRx. Therapeutic Index: What It Is and Why It's Important. (2024-09-24). [Link]
-
StudySmarter. Therapeutic Index: Definition & Formula. (2024-08-27). [Link]
-
Medical News Today. What is the therapeutic index of drugs? (2023-04-30). [Link]
-
Slideshare. Acute Toxicity by OECD Guidelines. [Link]
-
PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
EU Science Hub. Acute Toxicity - The Joint Research Centre. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). [Link]
-
ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023-09-13). [Link]
-
OECD. 420 | oecd guideline for testing of chemicals. (2001-12-17). [Link]
-
YouTube. Cytotoxicity Assays: How We Test Cell Viability. (2023-04-01). [Link]
-
National Toxicology Program. 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001-12-17). [Link]
-
Chem-Impex. This compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. buzzrx.com [buzzrx.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Fluorobenzamidine Hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our collective scientific endeavor. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Fluorobenzamidine hydrochloride (CAS No. 75207-72-6). We will move beyond a simple checklist to explain the chemical reasoning behind these essential procedures, empowering you to make informed decisions that protect both your team and your institution.
Core Principles: Understanding the Hazard Profile
This compound is a substituted aromatic amidine, a class of compounds widely used as intermediates in pharmaceutical development and as serine protease inhibitors in biochemical research.[1][2] While a comprehensive toxicological profile for this specific compound is not fully established, the known hazards of its parent compound, benzamidine hydrochloride, and related structures demand a cautious approach.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[3][4][5][6] Accidental ingestion may be harmful.[4]
Therefore, the foundational principle is to treat this compound and any material contaminated with it as hazardous chemical waste. [7][8] Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[7][9]
Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 75207-72-6 | [2][10] |
| Molecular Formula | C₇H₇FN₂·HCl | [1][2] |
| Molecular Weight | 174.6 g/mol | [2][11] |
| Appearance | White solid powder | [1][2] |
| Melting Point | 164-172°C | [1][2] |
| Solubility | Soluble in water and alcohol | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
This workflow is designed to ensure compliance with major regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[12][13][14] Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines, as local regulations may vary.[9][15]
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 3-Fluorobenzamidine HCl.
Protocol 1: Handling Solid Waste
This applies to expired or unused this compound powder, as well as contaminated personal protective equipment (PPE), weigh boats, and spill cleanup materials.
-
Designate as Hazardous: All solid materials that have come into contact with this compound must be treated as hazardous waste.
-
Container Selection: Choose a sealable, chemically resistant container clearly marked for "Solid Hazardous Waste." High-density polyethylene (HDPE) containers are a suitable choice. Do not use unapproved containers like food jars.[16]
-
Waste Collection: Carefully place the solid waste into the designated container. Avoid generating dust; if there is a risk of aerosolization, perform this task within a fume hood.[4][15]
-
Labeling: Immediately affix a hazardous waste tag to the container. Fill it out completely, listing "this compound" as the chemical constituent. Quantify the amount of waste. Proper labeling is a critical regulatory requirement.[8]
-
Storage: Keep the container sealed at all times, except when adding waste.[7][16] Store it in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong bases or oxidizers.[8][16]
-
Arrange Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EH&S department to schedule a waste pickup.[8][16]
Protocol 2: Handling Liquid Waste
This applies to solutions containing this compound, whether in aqueous buffers or organic solvents.
-
Segregation is Key: Do not mix halogenated and non-halogenated solvent waste streams unless explicitly permitted by your EH&S office.[15] Since this compound contains fluorine (a halogen), solutions made with it should be disposed of in a "Halogenated Organic Waste" or a similarly designated container if dissolved in an organic solvent. Aqueous solutions should be collected separately.
-
Container Selection: Use a designated, properly vented, and chemically compatible liquid waste container.
-
Waste Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Labeling: As with solid waste, the container must be properly labeled with a hazardous waste tag from the moment the first drop of waste is added. List all chemical components, including solvents and solutes, with their approximate concentrations.
-
Storage: Seal the container and store it in the SAA within secondary containment (e.g., a larger tub or bin) to prevent the spread of material in case of a leak.[7]
-
Arrange Pickup: Follow institutional procedures for hazardous liquid waste pickup.
Decontamination and Empty Container Disposal
Properly managing "empty" containers is a frequent point of confusion and regulatory scrutiny.
-
Gross Decontamination: Empty the container of all visible solid residue or pour out all free-flowing liquid. At this stage, the container is still considered hazardous waste.[7]
-
Rinsing Procedure: For a container that held this compound, a triple rinse is the recommended best practice.[7]
-
Add a suitable solvent (water or a solvent in which the compound is soluble) to the container, filling it to about 10% of its volume.
-
Secure the cap and swirl vigorously to rinse all interior surfaces.
-
Pour the rinsate into the appropriate liquid hazardous waste container (aqueous or halogenated organic). This first rinse must always be collected as hazardous waste. [17]
-
Repeat this rinsing process two more times. Subsequent rinses for standard hazardous materials may often be drain-disposed, but you must confirm this with your local EH&S guidelines. For highly toxic materials, the first three rinses must be collected.[17]
-
-
Final Disposal: Once triple-rinsed and air-dried (preferably in a fume hood), the container can be prepared for disposal as non-hazardous waste.[7] Completely deface or remove all original chemical and hazard labels. [7][17] The cap should be removed before placing it in the appropriate recycling or trash bin.[7]
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is paramount.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill location.
-
Consult the SDS: If readily available, refer to the Safety Data Sheet (SDS) for specific guidance.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and nitrile gloves. For larger spills where dust may be generated, respiratory protection may be necessary.[1]
-
Cleanup:
-
For Solids: Gently cover the spill with an absorbent material designed for chemical spills. Avoid dry sweeping, which can create dust. Carefully scoop the material into your designated solid hazardous waste container.
-
For Liquids: Use a chemical spill kit or absorbent pads to contain and absorb the liquid. Place the used absorbent materials into the solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S office, as per institutional policy.
By adhering to these scientifically-backed procedures, you contribute to a culture of safety and responsibility. The proper disposal of chemical reagents like this compound is a non-negotiable aspect of professional laboratory practice, ensuring that our pursuit of knowledge today does not compromise the safety of our environment or colleagues tomorrow.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
3-Fluorobenzene-1-carboximidamide hydrochloride - Introduction. ChemBK. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Application of Neutral Amidines and Guanidines in Coordination Chemistry. ResearchGate. [Link]
-
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
-
4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160. PubChem. [Link]
-
The Chemistry of the Amidines. ResearchGate. [Link]
-
3-Fluorobenzamide | C7H6FNO | CID 68000. PubChem. [Link]
-
2021 P1 Q22 - Explain Why Amides are Neutral. YouTube. [Link]
-
Neutralization reactions for carboxylic acids and amines. YouTube. [Link]
-
Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride. Carl ROTH. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. This compound | 75207-72-6 [chemicalbook.com]
- 11. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling 3-Fluorobenzamidine Hydrochloride: Essential Safety and Disposal Protocols
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 3-Fluorobenzamidine hydrochloride, a compound of interest in various research applications, requires meticulous handling due to its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in established safety principles. Here, we will detail the necessary personal protective equipment (PPE), procedural workflows, and disposal protocols, explaining the causality behind each recommendation to ensure a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as Benzamidine hydrochloride and other fluorinated aromatic compounds, indicate a clear need for caution.[1][2][3] The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause significant irritation.[3]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory discomfort.[3]
-
Potential Acute Toxicity: Harmful if swallowed.
Given these potential risks, a robust PPE and handling strategy is not merely recommended; it is essential for protecting laboratory personnel.[4]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment. Engineering controls, such as fume hoods, are the first and most critical line of defense, but appropriate PPE is the final, essential barrier between the researcher and the chemical.[5][6]
| PPE Category | Item | Standard/Specification | Purpose & Rationale |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 / EN166 | Protects eyes from chemical splashes, dust, and vapors. Goggles provide a full seal around the eyes, which is superior to safety glasses.[1][7] |
| Hand Protection | Chemical-Resistant Gloves | ASTM F739 / EN 374 | Prevents skin contact. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always use powder-free gloves to prevent aerosolization of contaminants.[2][8] |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination. A fully buttoned coat with cuffs covered by gloves is required.[1] |
| Respiratory Protection | NIOSH-approved Respirator | NIOSH/MSHA Approved | Required when handling the powder outside of a certified chemical fume hood. A particulate respirator (e.g., N95) or higher is necessary to prevent inhalation of fine dust particles.[2][9] |
Operational Plan: From Preparation to Completion
A disciplined, sequential workflow for donning, handling, and doffing PPE is critical to prevent cross-contamination and exposure.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and remove PPE is as important as the equipment itself. The guiding principle is to avoid contact between contaminated surfaces and your skin or personal clothing.
Safe Handling Procedures
-
Engineering Controls: All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the sash is at the lowest practical height.
-
Procedural Controls:
-
Avoid creating dust when weighing and transferring the solid material. Use a spatula for transfers.[7]
-
Designate a specific area within the hood for this work to contain potential contamination.
-
Keep all containers of the chemical tightly sealed when not in immediate use.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7][10]
-
Disposal Plan: Managing Chemical and Contaminated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.[11] All waste generated from handling this compound must be treated as hazardous.
Chemical Waste
-
Solid Waste: Dispose of unused or waste this compound in a dedicated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Toxic).[11]
Contaminated Materials and Empty Containers
-
PPE: Disposable gloves and other heavily contaminated disposable items must be placed in a designated hazardous waste container immediately after doffing.[1] Non-disposable lab coats should be professionally laundered and not taken home.
-
Empty Containers: An "empty" container that held an acute hazardous waste must be triple-rinsed with a suitable solvent.[13] The first rinseate must be collected and disposed of as hazardous chemical waste.[14] After triple rinsing and air drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[13]
Emergency Procedures: In Case of Exposure
Immediate and correct action is vital in the event of an accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
By adhering to this comprehensive guide, researchers can handle this compound with the high degree of caution it requires, ensuring personal safety and the integrity of the laboratory environment.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
-
Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
New OSHA requirements on chemical hazards. Clinician.com. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Justia. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Waste Management Operational Directive. Winnipeg Regional Health Authority. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 6. osha.com [osha.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. justia.com [justia.com]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
